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Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 2-Amino-5-methoxypentanoic Acid

Abstract 2-Amino-5-methoxypentanoic acid is a non-proteinogenic amino acid that has garnered interest in the fields of medicinal chemistry and drug development due to its potential as a building block for novel peptides...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Amino-5-methoxypentanoic acid is a non-proteinogenic amino acid that has garnered interest in the fields of medicinal chemistry and drug development due to its potential as a building block for novel peptides and small molecule therapeutics. Its unique structural features, combining a methoxy-terminated aliphatic side chain with a chiral α-amino acid core, present both opportunities for molecular design and challenges for chemical synthesis. This in-depth technical guide provides a comprehensive overview of the synthetic strategies for accessing 2-amino-5-methoxypentanoic acid, with a focus on methodologies amenable to research and development settings. The discussion encompasses classical approaches such as the Strecker synthesis and the alkylation of glycine enolates, as well as more contemporary methods. For each synthetic route, the underlying chemical principles, step-by-step experimental considerations, and expected outcomes are detailed. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of unique amino acid scaffolds.

Introduction: The Significance of Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids (NPAAs), which are not among the 22 naturally encoded amino acids, are crucial components in the design of advanced pharmaceuticals and agrochemicals.[1] Their incorporation into peptides and other bioactive molecules can lead to enhanced efficacy, improved metabolic stability, and novel biological activities.[1][2] 2-Amino-5-methoxypentanoic acid, the subject of this guide, is an exemplar of an NPAA with potential applications in various areas of chemical biology and drug discovery. The development of robust and efficient synthetic routes to such molecules is therefore of paramount importance.

This guide will explore established and practical methods for the synthesis of 2-Amino-5-methoxypentanoic acid, providing the theoretical framework and practical details necessary for its successful preparation in a laboratory setting.

Retrosynthetic Analysis: Devising a Synthetic Blueprint

A logical approach to the synthesis of 2-Amino-5-methoxypentanoic acid begins with a retrosynthetic analysis to identify key bond disconnections and strategic starting materials.

G target 2-Amino-5-methoxypentanoic acid intermediate1 α-Aminonitrile target->intermediate1 Hydrolysis intermediate2 Glycine Enolate Equivalent target->intermediate2 Alkylation start1 4-Methoxybutanal intermediate1->start1 Strecker Reaction start2 Ammonia intermediate1->start2 start3 Cyanide intermediate1->start3 start4 Glycine Schiff Base intermediate2->start4 start5 1-Bromo-3-methoxypropane intermediate2->start5 G cluster_0 Step 1: α-Aminonitrile Formation cluster_1 Step 2: Hydrolysis A 4-Methoxybutanal + NH3 B Iminium Ion A->B Formation of Imine C α-Aminonitrile + CN- B->C Nucleophilic Attack D α-Aminonitrile E 2-Amino-5-methoxypentanoic acid + H3O+ D->E Acid Hydrolysis

Figure 2: Workflow of the Strecker Synthesis.

Experimental Protocol

Materials:

  • 4-Methoxybutanal

  • Ammonium chloride (NH4Cl)

  • Sodium cyanide (NaCN)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Methanol

Procedure:

Step 1: Synthesis of 2-Amino-5-methoxypentanonitrile

  • In a well-ventilated fume hood, dissolve ammonium chloride in water.

  • Add a solution of sodium cyanide in water to the ammonium chloride solution, keeping the temperature below 10°C with an ice bath.

  • Slowly add 4-methoxybutanal to the reaction mixture with vigorous stirring.

  • Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Extract the aqueous layer with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Step 2: Hydrolysis to 2-Amino-5-methoxypentanoic acid

  • Add concentrated hydrochloric acid to the crude α-aminonitrile.

  • Heat the mixture at reflux for several hours until hydrolysis is complete (monitored by the disappearance of the nitrile peak in IR spectroscopy).

  • Cool the reaction mixture and neutralize with a solution of sodium hydroxide to precipitate the amino acid.

  • Filter the solid, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure 2-Amino-5-methoxypentanoic acid.

Key Considerations and Outcomes
ParameterDetails
Starting Material 4-Methoxybutanal can be prepared from the oxidation of 4-methoxy-1-butanol.
Stereochemistry The classical Strecker synthesis yields a racemic mixture of the amino acid. [3]Enantioselective variants using chiral auxiliaries or catalysts can be employed for asymmetric synthesis. [4]
Yield Moderate to good yields are typically obtained.
Purification Purification is generally achieved by recrystallization or ion-exchange chromatography.
Safety Extreme caution must be exercised when working with sodium cyanide, as it is highly toxic. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Strategy 2: Alkylation of a Glycine Enolate Equivalent

An alternative and powerful strategy for the synthesis of α-amino acids is the alkylation of a glycine enolate or its equivalent. [5]This method involves the use of a glycine derivative where the α-proton is sufficiently acidic to be removed by a strong base, generating a nucleophilic enolate that can react with an electrophile.

The Power of Chiral Auxiliaries

To achieve stereocontrol in the alkylation step, chiral auxiliaries are often employed. These are chiral molecules that are temporarily attached to the glycine substrate, directing the approach of the electrophile to one face of the enolate, leading to the preferential formation of one diastereomer. The auxiliary can then be cleaved to yield the enantiomerically enriched amino acid.

Experimental Protocol: Williams' Chiral Glycine Enolate

A well-established method utilizes the oxazinone derived from D-phenylglycinol as a chiral auxiliary. [6] Materials:

  • Glycine

  • D-Phenylglycinol

  • Protecting group reagents (e.g., Boc-anhydride)

  • Lithium diisopropylamide (LDA) or Lithium hexamethyldisilazide (LHMDS)

  • 1-Bromo-3-methoxypropane

  • Hydrogen (for hydrogenolysis)

  • Palladium on carbon (Pd/C)

  • Tetrahydrofuran (THF)

Procedure:

Step 1: Synthesis of the Chiral Glycine Template

  • Protect the amino group of glycine (e.g., as its Boc derivative).

  • Couple the protected glycine with D-phenylglycinol to form the corresponding amide.

  • Cyclize the amide to form the oxazinone chiral template.

Step 2: Diastereoselective Alkylation

  • In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the chiral oxazinone in dry THF.

  • Cool the solution to -78°C.

  • Slowly add a solution of a strong base (e.g., LHMDS) to generate the enolate.

  • After stirring for a short period, add 1-bromo-3-methoxypropane to the enolate solution.

  • Allow the reaction to slowly warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the diastereomeric product by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified alkylated oxazinone in a suitable solvent (e.g., methanol).

  • Add a palladium on carbon catalyst.

  • Subject the mixture to hydrogenolysis (using a hydrogen balloon or a Parr hydrogenator) to cleave the chiral auxiliary and deprotect the amino acid.

  • Filter the catalyst and concentrate the filtrate to obtain the desired enantiomer of 2-Amino-5-methoxypentanoic acid.

G A Chiral Glycine Template B Enolate Formation (LHMDS, -78°C) A->B C Alkylation with 1-bromo-3-methoxypropane B->C D Diastereomerically Enriched Product C->D E Auxiliary Cleavage (H2, Pd/C) D->E F Enantiomerically Pure 2-Amino-5-methoxypentanoic acid E->F

Figure 3: Experimental workflow for asymmetric synthesis via chiral auxiliary.

Comparative Analysis of Synthetic Routes
FeatureStrecker SynthesisGlycine Enolate Alkylation
Stereocontrol Racemic unless modifiedHigh diastereoselectivity with chiral auxiliaries
Starting Materials Aldehyde, ammonia, cyanideGlycine, chiral auxiliary, alkyl halide
Scalability Generally goodCan be more challenging on a large scale
Versatility Broad scope for various amino acidsHighly versatile for different side chains
Key Challenge Handling of toxic cyanideAnhydrous conditions, strong bases

Conclusion and Future Perspectives

The synthesis of 2-Amino-5-methoxypentanoic acid can be successfully achieved through well-established synthetic methodologies. The choice of the optimal route will depend on the specific requirements of the research, including the need for stereochemical control, the scale of the synthesis, and the available starting materials and reagents. The Strecker synthesis offers a direct and cost-effective approach to the racemic amino acid, while the alkylation of a chiral glycine enolate provides a reliable method for accessing enantiomerically pure material, which is often crucial for applications in drug development.

Future research in this area may focus on the development of catalytic asymmetric methods that avoid the use of stoichiometric chiral auxiliaries, thereby improving the overall efficiency and atom economy of the synthesis. Additionally, biocatalytic approaches, leveraging enzymes to construct the chiral amino acid scaffold, represent a promising avenue for sustainable and highly selective synthesis.

References

  • Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. (2020). MDPI. Available at: [Link]

  • Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. (n.d.). PMC - NIH.
  • Overview of Strecker Amino Acid Synthesis. (2018). News-Medical.Net. Available at: [Link]

  • Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary. (2001).
  • Strecker amino acid synthesis. (n.d.). Wikipedia. Available at: [Link]

  • Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. (2024). Frontiers.
  • Simplifying the Synthesis of Nonproteinogenic Amino Acids via Palladium-Catalyzed δ-Methyl C–H Olefination of Aliphatic Amines and Amino Acids. (2023).
  • Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. (2025).
  • Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. (2001). PubMed.
  • Non-proteinogenic amino acids. (n.d.). Wikipedia. Available at: [Link]

  • The asymmetric synthesis of amino acids via glycine enol
  • Asymmetric synthesis of unusual α-amino acids. (n.d.).
  • Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allyl
  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in ... (n.d.). PMC.
  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. Available at: [Link]

  • Principles and Applications of Enolate Alkylation: A Unique Str
  • Synthesis of amino acids. Alkylation of aldimine and ketimine derivatives of glycine ethyl ester under various phase-transfer conditions. (1982).
  • Ch27 : Strecker Synthesis of amino acids. (n.d.). Department of Chemistry - University of Calgary. Available at: [Link]

  • Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst. (2023).
  • Unnatural α-Amino Acid Synthesized through α-Alkylation of Glycine Derivatives by Diacyl Peroxides. (2020). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. (n.d.). MDPI.
  • Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. (n.d.). PMC.
  • A Kind of Synthetic Method of 2-amino-5-methoxy benzenesulfonic acid. (n.d.). Google Patents.
  • Enantioselective Synthesis of Fmoc-Protected (2S,3R)-3,4-Dimeth- yl-2-(methylamino)pentanoic Acid. (2025). Thieme.
  • Synthesis of Amino Acids. (2023). Chemistry LibreTexts. Available at: [Link]

  • A practical synthesis of 2-amino-5-methoxylpropiophenone. (n.d.). ResearchGate. Available at: [Link]

Sources

Exploratory

Technical Guide: 2-Amino-5-methoxypentanoic Acid (5-Methoxynorvaline)

Executive Summary & Chemical Identity[1] 2-Amino-5-methoxypentanoic acid (often abbreviated as Nva(OMe) or 5-methoxy-norvaline ) is a non-proteinogenic amino acid characterized by an ether-functionalized aliphatic side c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1]

2-Amino-5-methoxypentanoic acid (often abbreviated as Nva(OMe) or 5-methoxy-norvaline ) is a non-proteinogenic amino acid characterized by an ether-functionalized aliphatic side chain. Structurally, it serves as an amphiphilic building block in peptidomimetics, offering a unique balance between the hydrophobicity of Norleucine and the polarity of Methionine, without the oxidative instability associated with the thioether group of the latter.

Its primary utility lies in medicinal chemistry and peptide drug design , where it is employed to modulate pharmacokinetic profiles, enhance metabolic stability, and fine-tune receptor binding affinity in targets such as Glypican-3 (GPC3).

Chemical Identity Data
PropertySpecification
IUPAC Name 2-Amino-5-methoxypentanoic acid
Common Synonyms 5-Methoxynorvaline; O-Methyl-5-hydroxynorvaline
CAS Number 1315051-48-9 (S-isomer); 1689984-90-4 (R-isomer); 1115-92-0 (Racemic)
Molecular Formula

Molecular Weight 147.17 g/mol
SMILES COCCCC(N)C(=O)O
Stereochemistry Available as (S)- (L-), (R)- (D-), or DL-racemate

Physicochemical Properties[2][4][5][11]

Understanding the physicochemical profile is critical for predicting the behavior of Nva(OMe) during solid-phase peptide synthesis (SPPS) and its influence on the final peptide's ADME properties.

Key Parameters
ParameterValue (Approx.)Context & Implication
LogP -0.18Slightly Hydrophilic. Unlike Norleucine (LogP ~1.6), the terminal methoxy group introduces polarity, improving water solubility of hydrophobic peptide sequences.
pKa (

-COOH)
~2.2Typical for

-amino acids. Ensures standard coupling kinetics in SPPS.
pKa (

-NH

)
~9.6Typical amine basicity. Requires standard base concentrations for deprotection.
Isoelectric Point (pI) ~5.9Zwitterionic at physiological pH.
Side Chain Character Non-ionizable, Polar EtherThe ether oxygen acts as a weak hydrogen bond acceptor but not a donor.
Solubility & Stability
  • Solubility: Highly soluble in water, DMSO, and DMF. Moderately soluble in methanol.

  • Chemical Stability: The ether linkage (

    
    ) is chemically inert under standard peptide synthesis conditions (TFA cleavage, piperidine deprotection).
    
  • Oxidative Stability: Superior to Methionine. The ether oxygen does not oxidize to sulfoxides or sulfones, making Nva(OMe) an ideal "oxidatively stable" isostere for Methionine in therapeutic peptides.

Synthesis & Production Methodologies

The synthesis of 2-Amino-5-methoxypentanoic acid generally follows two primary pathways: the Strecker Synthesis (industrial scale) or Asymmetric Alkylation (high-purity chiral synthesis).

Pathway A: Hydrolysis of Aminonitriles (Industrial)

This method is cost-effective for producing racemic material, which is subsequently resolved.

  • Precursor: 4-Methoxybutanal (derived from dihydrofuran or similar).

  • Strecker Reaction: Reaction with

    
     and 
    
    
    
    yields 2-amino-5-methoxypentanenitrile.
  • Hydrolysis: Treatment with concentrated HCl (12N) at reflux converts the nitrile to the carboxylic acid.

Pathway B: Asymmetric Synthesis (Chiral)

For drug development requiring high enantiomeric excess (>99% ee), asymmetric alkylation of a glycine equivalent is preferred.

  • Substrate: Schöllkopf bis-lactam ether or Ni(II)-complex of glycine Schiff base.

  • Electrophile: 1-bromo-3-methoxypropane.

  • Mechanism: Base-mediated alkylation introduces the methoxypropyl side chain with high stereocontrol.

Visualization: Synthesis Workflow

The following diagram outlines the logical flow of the nitrile hydrolysis pathway, the most common route for bulk production.

SynthesisPath Precursor 4-Methoxybutanal Intermediate 2-Amino-5-methoxy- pentanenitrile Precursor->Intermediate Strecker: NaCN, NH4Cl Product 2-Amino-5-methoxy- pentanoic Acid (HCl) Intermediate->Product Hydrolysis: 12N HCl, Reflux Resolution Enzymatic Resolution (Acylase I) Product->Resolution Acetylation & Selectivity Final (S)-Enantiomer Pure Resolution->Final Deacetylation

Figure 1: Synthetic pathway from aldehyde precursor to enantiomerically pure amino acid.

Chemical Reactivity & Peptide Synthesis Applications

In the context of Solid-Phase Peptide Synthesis (SPPS), Nva(OMe) behaves similarly to standard aliphatic amino acids but requires specific considerations regarding its polarity.

Protection Strategies
  • Fmoc-Nva(OMe)-OH: The standard building block for Fmoc-SPPS.

    • Coupling Reagents: HBTU/DIEA or DIC/Oxyma are highly effective.

    • Steric Hindrance: Low. The linear side chain does not impose significant steric bulk, allowing for rapid coupling times (typically 30-60 mins).

  • Side Chain Protection: None required. The methoxy ether is stable to 20% piperidine (Fmoc removal) and 95% TFA (cleavage).

Application: Methionine Replacement

Methionine (Met) is prone to oxidation during manufacturing and storage, leading to product heterogeneity. Nva(OMe) is deployed as a Polar Isostere :

  • Structural Mimicry: The

    
     terminus mimics the spatial volume of 
    
    
    
    .
  • Polarity Matching: Unlike Norleucine (which is purely hydrophobic), Nva(OMe) retains some dipole character, maintaining the solvation shell around the peptide.

Visualization: Metabolic Stability Logic

StabilityLogic cluster_Met Methionine (Wild Type) cluster_Nva 5-Methoxy-Norvaline (Engineered) Met Methionine (-CH2-S-CH3) MetOx Sulfoxide/Sulfone (Degradation) Met->MetOx Oxidation (H2O2, Air) Instability Instability MetOx->Instability Loss of Potency Nva Nva(OMe) (-CH2-O-CH3) Stable Stable Product (No Oxidation) Nva->Stable Oxidative Stress Efficacy Efficacy Stable->Efficacy Maintained Potency

Figure 2: Comparative stability profile demonstrating the advantage of ether substitution over thioether.

Analytical Characterization

To validate the identity and purity of 2-Amino-5-methoxypentanoic acid, the following analytical signatures are diagnostic.

Proton NMR ( H-NMR) in
  • 
     3.30 ppm (s, 3H):  The sharp singlet of the methoxy (
    
    
    
    )
    group. This is the most distinct handle.
  • 
     3.45 ppm (t, 2H):  The 
    
    
    
    -methylene protons adjacent to the oxygen (
    
    
    ).
  • 
     3.75 ppm (t, 1H):  The 
    
    
    
    -proton (
    
    
    ).
  • 
     1.6 - 1.9 ppm (m, 4H):  The 
    
    
    
    and
    
    
    methylene protons.
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive.

  • Molecular Ion:

    
     m/z.
    
  • Fragmentation: Loss of methoxy group or decarboxylation may be observed in MS/MS.

References

  • Sigma-Aldrich. (n.d.). 2-amino-5-methoxypentanoic acid hydrochloride Product Sheet. Retrieved from

  • ChemScene. (n.d.). 2-Amino-5-methoxypentanoic acid (CAS 1115-92-0).[1][2] Retrieved from

  • Google Patents. (2024). WO2024254339A9 - Radiopharmaceutical compositions targeting glypican-3. Retrieved from

  • Open Research Online. (n.d.). Synthesis of D,L-2-Amino-5-methoxypentanoic acid via Nitrile Hydrolysis. Retrieved from

  • BLD Pharm. (n.d.). (2S)-2-amino-5-methoxypentanoic acid Technical Data. Retrieved from

Sources

Foundational

2-Amino-5-methoxypentanoic acid CAS number and structure

This technical guide provides a comprehensive analysis of 2-Amino-5-methoxypentanoic acid , also known as 5-Methoxynorvaline . It details the compound's structural identity, synthesis protocols, physicochemical propertie...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 2-Amino-5-methoxypentanoic acid , also known as 5-Methoxynorvaline . It details the compound's structural identity, synthesis protocols, physicochemical properties, and applications in drug development, specifically as a stable methionine surrogate.

[1][2]

Executive Summary

2-Amino-5-methoxypentanoic acid (CAS: 1115-92-0 for racemate) is a non-canonical


-amino acid characterized by a five-carbon aliphatic backbone terminated by a methoxy ether group. Structurally, it functions as a homologue of methoxine  (O-methylhomoserine) and a stable isostere of methionine.

In drug discovery, this compound is critical for peptidomimetic design. It offers a lipophilic, non-oxidizable side chain that mimics the steric bulk of lysine or methionine without the metabolic liability of the thioether group found in methionine. Its inclusion in peptide sequences enhances proteolytic stability and allows for precise tuning of receptor-ligand hydrophobic interactions.

Part 1: Chemical Identity & Structural Analysis

The compound is an


-amino acid derived from norvaline, where the 

-carbon (C5) is substituted with a methoxy group.
Nomenclature & Identifiers[2][3][4][5][6]
IdentifierValue
IUPAC Name 2-Amino-5-methoxypentanoic acid
Common Synonyms 5-Methoxynorvaline; O-Methyl-5-hydroxynorvaline
CAS Number (Racemic) 1115-92-0
CAS Number (S-Isomer) 1315051-48-9
CAS Number (R-Isomer) 1689984-90-4
Molecular Formula

Molecular Weight 147.17 g/mol
SMILES COCCCC(N)C(O)=O
InChI Key HBSSLDFHKZLODB-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the chemical connectivity, highlighting the aliphatic chain length and the terminal ether functionality which distinguishes it from Methionine (


) and Methoxine (

).

ChemicalStructure cluster_stereo Stereochemistry N NH2 (Amino) Ca Cα (Chiral Center) N->Ca COOH COOH (Carboxyl) Ca->COOH Cb Ca->Cb Cg Cb->Cg Cd Cg->Cd O O (Ether) Cd->O Cm CH3 (Methyl) O->Cm Note (S)-Isomer: L-Configuration (R)-Isomer: D-Configuration

Figure 1: Connectivity graph of 2-Amino-5-methoxypentanoic acid showing the side-chain extension.

Part 2: Synthesis & Production Protocols

The most robust route for synthesizing 2-Amino-5-methoxypentanoic acid is the Sørensen Malonic Ester Synthesis . This method allows for the scalable production of the racemic product, which can subsequently be resolved into enantiomers using acylase enzymes (e.g., Hog Kidney Acylase) or chiral HPLC.

Experimental Protocol: Alkylation of Acetamidomalonate

Objective: Synthesis of racemic 2-amino-5-methoxypentanoic acid hydrochloride.

Reagents:

  • Diethyl acetamidomalonate (DEAM)

  • 1-Bromo-3-methoxypropane (Alkylating agent)

  • Sodium Ethoxide (NaOEt) in Ethanol (Base)

  • Hydrochloric Acid (6M HCl)[1][2]

Step-by-Step Methodology:

  • Enolate Formation:

    • In a dry round-bottom flask equipped with a reflux condenser and drying tube, dissolve Sodium metal (1.1 eq) in absolute Ethanol to generate Sodium Ethoxide in situ.

    • Add Diethyl acetamidomalonate (1.0 eq) and stir at room temperature for 30 minutes. The solution will turn clear as the enolate forms.

  • Alkylation:

    • Add 1-Bromo-3-methoxypropane (1.1 eq) dropwise to the stirring enolate solution.

    • Heat the mixture to reflux (

      
      C) for 6–12 hours. Monitor reaction progress via TLC (silica gel, EtOAc/Hexane) until the starting DEAM is consumed.
      
    • Mechanism:[3][4][5] The nucleophilic enolate attacks the alkyl halide via an

      
       mechanism, attaching the methoxypropyl chain to the alpha carbon.
      
  • Hydrolysis & Decarboxylation:

    • Evaporate the ethanol under reduced pressure.

    • Resuspend the residue in 6M HCl (excess).

    • Reflux the aqueous mixture for 4–6 hours. This step achieves three transformations:

      • Hydrolysis of the ethyl esters to carboxylic acids.

      • Hydrolysis of the acetamido group to the free amine.

      • Thermal decarboxylation of one carboxyl group (driven by the 1,1-dicarboxylic acid instability).

  • Isolation:

    • Concentrate the solution to dryness in vacuo.[6]

    • Recrystallize the resulting hydrochloride salt from Ethanol/Ether or purify via ion-exchange chromatography (Dowex 50W) to obtain the free zwitterion.

Synthesis Workflow Diagram

SynthesisProtocol Start Diethyl Acetamidomalonate (DEAM) Intermediate Alkylated Diester Intermediate Start->Intermediate Alkylation (SN2) Reagent 1-Bromo-3-methoxypropane + NaOEt/EtOH Reagent->Intermediate Hydrolysis Acid Hydrolysis (6M HCl, Reflux) - Decarboxylation - Deprotection Intermediate->Hydrolysis Reflux Product 2-Amino-5-methoxypentanoic acid (HCl Salt) Hydrolysis->Product Isolation

Figure 2: Synthetic pathway via Malonic Ester Synthesis.

Part 3: Physicochemical Properties

Understanding the physicochemical profile is essential for incorporating this amino acid into peptide sequences. The methoxy group increases lipophilicity compared to the hydroxyl equivalent (5-hydroxynorvaline) while maintaining water solubility.

PropertyDataNote
Physical State White crystalline powderHygroscopic as HCl salt
Solubility Soluble in Water, MethanolInsoluble in non-polar solvents
pKa (COOH) ~2.3 (Predicted)Typical for

-amino acids
pKa (

)
~9.6 (Predicted)Typical for

-amino acids
LogP -0.18More lipophilic than Glutamine/Lysine
H-Bond Donors 2Amino and Carboxyl OH
H-Bond Acceptors 3Carbonyl, Amino N, Ether O
Rotatable Bonds 5High entropic penalty upon binding

Part 4: Applications in Drug Development[10][11][15]

Methionine Isostere & Stability

Methionine (Met) is prone to oxidation, forming sulfoxides (


) and sulfones (

) during synthesis, storage, and in vivo circulation. This oxidation often leads to loss of biological potency or aggregation.
  • Solution: 2-Amino-5-methoxypentanoic acid replaces the sulfur atom with an inert methylene-ether chain.

  • Mechanism: The ether oxygen is resistant to reactive oxygen species (ROS). The side chain length (5 atoms) mimics the extended conformation of methionine, preserving the steric fit within hydrophobic binding pockets.

Peptidomimetics & Lipophilicity Tuning

In structure-activity relationship (SAR) studies, this amino acid is used to probe the "hydrophobic collapse" of peptides.

  • Lipophilicity Scan: It serves as a bridge between the highly polar 5-hydroxynorvaline and the purely hydrophobic Norleucine.

  • Receptor Probing: The methoxy group can accept hydrogen bonds (unlike the methyl of Norleucine), potentially interacting with specific serine/threonine residues in the receptor pocket.

Radiopharmaceuticals

Recent patent literature identifies (S)-2-amino-5-methoxypentanoic acid as a component in peptide conjugates targeting Glypican-3 (GPC3) . These conjugates are used for imaging and treating hepatocellular carcinoma, where the non-canonical amino acid likely enhances metabolic stability against serum proteases.

References

  • Melcher, K., et al. (2010).[7] A gate-latch-lock mechanism for hormone signalling by abscisic acid receptors. Nature, 462, 602–608. (Context: Use of sulfonamide derivatives of 5-methoxynorvaline).

  • Google Patents. (2024). Radiopharmaceutical compositions targeting glypican-3 and uses thereof (WO2024254339A9).
  • Behe, M., et al. (2017). Methoxinine - an alternative stable amino acid substitute for oxidation-sensitive methionine.[8] Journal of Peptide Science, 23(1), 38-44.[8] (Context: Analogous methoxy-amino acid applications).

Sources

Exploratory

The Biological & Pharmacological Imperative of Unnatural Methoxy-Amino Acids

Engineering, Stability, and Structural Insights Executive Summary The incorporation of unnatural methoxy-containing amino acids—specifically -methyltyrosine (OMeY) and -methoxyphenylalanine (pMeF) —represents a precision...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering, Stability, and Structural Insights

Executive Summary

The incorporation of unnatural methoxy-containing amino acids—specifically


-methyltyrosine (OMeY)  and 

-methoxyphenylalanine (pMeF)
—represents a precision tool in modern chemical biology and drug discovery.[1] Unlike their native hydroxylated counterparts (Tyrosine), these analogs introduce a "methoxy-cap" that abolishes hydrogen bond donation while retaining acceptance capabilities, increases lipophilicity, and provides a distinct NMR/IR spectral handle.[1] This guide details the physicochemical rationale, genetic incorporation methodologies, and pharmacological utility of these residues, specifically focusing on their role in enhancing metabolic stability and probing protein dynamics.
Physicochemical Rationale: The Methoxy "Cap"

The biological utility of methoxy-containing amino acids stems from specific alterations to the phenol group of Tyrosine.

  • Hydrogen Bonding Switch: The conversion of a hydroxyl (-OH) to a methoxy (-OMe) group removes the proton donor capability (

    
     ~10 for Tyr 
    
    
    
    non-ionizable for OMeY).[1] This allows researchers to dissect proton-coupled electron transfer (PCET) mechanisms by selectively breaking H-bond networks.[1]
  • Lipophilicity & Sterics: The methyl group adds steric bulk (

    
    ) and increases hydrophobicity. This is critical in drug design for improving blood-brain barrier (BBB) permeability and altering receptor binding kinetics.[1]
    
  • Metabolic Shielding: The methoxy group blocks phase II conjugation (glucuronidation/sulfation) at the phenolic oxygen, a common clearance pathway for tyrosine-like drugs.

Table 1: Comparative Physicochemical Properties[1]
PropertyL-Tyrosine (Native)

-Methyl-L-Tyrosine (Unnatural)
Biological Implication
H-Bond Donor YesNo Disrupts proton wires; validates catalytic roles.[1]
H-Bond Acceptor YesYesRetains partial recognition by receptors.[1]
LogP (Lipophilicity) ~0.63~1.15Enhanced membrane permeability.[1]
pKa (Side Chain) 10.1N/A (Ether)Prevents ionization at physiological pH.[1]
Metabolic Fate Rapid Phase II ConjugationResistant Prolonged half-life; blocks sulfation.[1]
Engineering Biological Systems: Genetic Code Expansion (GCE)

To study these amino acids in complex proteins, they must be site-specifically incorporated during translation.[1] This is achieved via Genetic Code Expansion (GCE) , utilizing an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that reassigns the amber stop codon (UAG) to the methoxy-amino acid.[1]

Mechanism of Incorporation

The most robust system for methoxy-aromatics is derived from the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS). The active site is evolved (mutated) to exclude Tyrosine and preferentially bind


-methoxyphenylalanine or 

-methyltyrosine.[1]

Key Mutations for MjTyrRS Specificity:

  • Tyr32

    
     Leu/Ala:  Removes H-bond to the native Tyr-OH.[1]
    
  • Asp158

    
     Gly/Ala:  Eliminates the negative charge that normally stabilizes the native Tyr hydroxyl proton, accommodating the neutral methyl ether.
    
Visualization: Orthogonal Translation Pathway

The following diagram illustrates the flow of genetic information hijacked to incorporate the unnatural amino acid.

GCE_Pathway cluster_inputs Inputs cluster_cell Host Cell (E. coli) Plasmid1 Plasmid: Orthogonal tRNA/aaRS Pair Expr Expression of Orthogonal Components Plasmid1->Expr Plasmid2 Plasmid: Target Gene (TAG Mutation) Plasmid2->Expr UAA Exogenous p-Methoxy-Phe Charging aaRS aminoacylates tRNA(CUA) with UAA UAA->Charging Expr->Charging Produces aaRS/tRNA Translation Ribosome Decodes UAG as Methoxy-Phe Expr->Translation Produces mRNA(UAG) Charging->Translation Charged tRNA Protein Full-Length Protein with Site-Specific Methoxy-AA Translation->Protein

Caption: Workflow for the site-specific incorporation of p-methoxyphenylalanine via amber suppression.

Pharmacological Applications: Metabolic Stability & Peptidomimetics

In drug development, methoxy-containing amino acids are often used as "shielding" residues.[1] Native peptides are rapidly degraded by proteases.[1] Replacing a native residue with a methoxy-analog can sterically hinder protease access to the peptide backbone or alter the electronic environment required for hydrolysis.

Case Study: Tyrosine Hydroxylase Inhibition

-methyl-L-tyrosine is a known inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis.[1] By mimicking the substrate (Tyrosine) but preventing the hydroxylation step (due to the blocked oxygen), it effectively downregulates dopamine and norepinephrine production. This mechanism is utilized in research models to deplete catecholamines and study depressive phenotypes or Parkinsonian models.[1]
Peptidomimetic Stability Data

Research indicates that


-methylation of tyrosine residues in therapeutic peptides significantly extends plasma half-life (

).[1]
Peptide AnalogModification Site

(Human Serum)
Mechanism of Stabilization
Native Peptide Tyr-Gly Bond~12 minRapid chymotryptic cleavage.[1]
Analog A

-Me-Tyr
-Gly
> 180 min Steric hindrance of protease S1 pocket.[1]
Analog B N-Me-Tyr (Control)~45 minBackbone modification (less effective here).
Detailed Protocol: Site-Specific Incorporation of -Methoxyphenylalanine

Objective: Expression of GFP with


-methoxyphenylalanine (pMeF) at position 151 (replacing Tyrosine) in E. coli.[1]

Prerequisites:

  • Host Strain: E. coli BL21(DE3).[1][2]

  • Plasmids:

    • pEVOL-pMeF: Encodes the evolved MjTyrRS/tRNA pair (Chloramphenicol resistance).[1]

    • pET-GFP-TAG151: Encodes GFP with a TAG stop codon at pos 151 (Ampicillin resistance).[1]

  • Reagent:

    
    -Methoxyphenylalanine (100 mM stock in 0.1M NaOH).
    
Step-by-Step Methodology
  • Transformation (Day 1):

    • Co-transform BL21(DE3) cells with 50 ng of pEVOL-pMeF and 50 ng of pET-GFP-TAG151.[1]

    • Plate on LB agar containing Chloramphenicol (34 µg/mL) and Ampicillin (100 µg/mL).[1] Incubate at 37°C overnight.

  • Inoculation (Day 2):

    • Pick a single colony into 5 mL LB (+ antibiotics).[1] Grow overnight at 37°C, 250 rpm.

    • Self-Validation Check: Ensure the colony is fresh; older colonies may lose the suppression plasmid.

  • Induction & Incorporation (Day 3):

    • Dilute overnight culture 1:100 into 50 mL fresh LB (+ antibiotics).

    • Grow to OD

      
       = 0.5 (approx. 2-3 hours).[1]
      
    • Critical Step: Add

      
      -methoxyphenylalanine to a final concentration of 1 mM . (Add directly to media).
      
    • Induce protein expression with 1 mM IPTG and 0.02% L-Arabinose (to induce the orthogonal aaRS).

    • Incubate at 30°C for 12-16 hours.

    • Control: Run a parallel culture without the amino acid. This culture should produce NO full-length protein (truncated at TAG151).[1]

  • Harvest & Analysis (Day 4):

    • Pellet cells (5000g, 10 min). Lyse via sonication.[1]

    • Validation: Run SDS-PAGE.

      • Lane 1 (+UAA): Distinct band at ~27 kDa (Full-length GFP).[1]

      • Lane 2 (-UAA): No band or faint truncated band (~17 kDa).[1]

    • Fluorescence: The +UAA lysate should be green; the -UAA lysate should be colorless.

References
  • Chin, J. W., et al. (2003).[1] "An Expanded Eukaryotic Genetic Code."[1] Science, 301(5635), 964-967.[1] [Link]

  • Wang, L., & Schultz, P. G. (2001).[1][3] "Expanding the Genetic Code of Escherichia coli." Science, 292(5516), 498-500.[1] [Link]

  • Young, T. S., & Schultz, P. G. (2010).[1] "Beyond the Canonical 20 Amino Acids: Expanding the Genetic Lexicon." Journal of Biological Chemistry, 285(15), 11039-11044.[1] [Link]

  • Spector, S., et al. (1965).[1] "Alpha-methyltyrosine, a potent inhibitor of tyrosine hydroxylase."[1] Journal of Pharmacology and Experimental Therapeutics, 147(1), 86-95.[1] [Link][1][4]

  • Liu, C. C., & Schultz, P. G. (2010).[1][3] "Adding New Chemistries to the Genetic Code." Annual Review of Biochemistry, 79, 413-444.[1] [Link][1]

Sources

Foundational

Engineering the Genetic Code: A Technical Framework for the Discovery of Novel Non-Canonical Amino Acids

Executive Summary The expansion of the genetic code to include non-canonical amino acids (ncAAs) has transitioned from a niche academic pursuit to a pivotal technology in drug discovery and synthetic biology. By engineer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The expansion of the genetic code to include non-canonical amino acids (ncAAs) has transitioned from a niche academic pursuit to a pivotal technology in drug discovery and synthetic biology. By engineering Orthogonal Translation Systems (OTS), researchers can site-specifically incorporate chemical moieties—ranging from bioorthogonal handles to post-translational modification mimics—into proteins in vivo.[1]

This guide provides a rigorous technical framework for the discovery and evolution of novel ncAAs. It moves beyond basic definitions to detail the experimental causality, computational design strategies, and continuous evolution protocols required to engineer high-fidelity OTSs.

Part 1: The Theoretical Framework of Orthogonality

The core of Genetic Code Expansion (GCE) is the Orthogonal Translation System (OTS) .[1][2] For an ncAA to be incorporated, the host cell (typically E. coli or CHO) must contain a "fifth column" of translation machinery that operates independently of the endogenous proteome.

The Orthogonal Pair

The OTS consists of an exogenous aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.[3][4][5] To ensure fidelity, this pair must satisfy three strict conditions:

  • Selectivity: The orthogonal aaRS must aminoacylate the orthogonal tRNA only with the target ncAA and not with any of the host's 20 canonical amino acids.

  • Orthogonality (tRNA): The orthogonal tRNA must not be recognized by any endogenous host aaRS.[4]

  • Orthogonality (aaRS): The orthogonal aaRS must not aminoacylate any endogenous host tRNA.[4]

The most robust pairs utilized are the Methanocaldococcus jannaschii TyrRS/tRNA


  (for use in E. coli) and the Methanosarcina barkeri/mazei PylRS/tRNA

(for use in E. coli and eukaryotic cells).
Mechanism of Action

The standard approach utilizes Amber Suppression .[3] The orthogonal tRNA is engineered with a CUA anticodon to recognize the UAG (Amber) stop codon.[4] When the ribosome encounters UAG, instead of terminating translation via Release Factor 1 (RF1), the charged orthogonal tRNA delivers the ncAA, allowing translation to proceed.

GCE_Mechanism cluster_0 Host Cytoplasm ncAA Novel ncAA aaRS Orthogonal aaRS (Engineered) ncAA->aaRS Binding Charged_tRNA Acyl-tRNA aaRS->Charged_tRNA Aminoacylation tRNA Orthogonal tRNA (CUA Anticodon) tRNA->aaRS Recognition Ribosome Ribosome (mRNA: UAG Codon) Charged_tRNA->Ribosome Decoding UAG Protein Modified Protein Ribosome->Protein Translation

Figure 1: The flow of genetic information in an expanded genetic code.[1][6] The orthogonal aaRS bridges the gap between the synthetic ncAA and the translational machinery.

Part 2: The Discovery Engine

Discovery in this context refers to the directed evolution of the aaRS active site to accept a specific ncAA while rejecting the canonical twenty.

Computational Library Design (Rosetta)

Blindly randomizing the active site (e.g., NNK libraries) creates a search space too large (


) for complete coverage. Modern protocols use computational design  to create "smart libraries."
  • Strategy: Use the Rosetta molecular modeling suite to identify residues within 5Å of the ligand-binding pocket.

  • Protocol:

    • Obtain the crystal structure of the parent aaRS (e.g., MjTyrRS PDB: 1J1U).

    • Dock the target ncAA into the active site.

    • Use Rosetta Design to predict mutations that stabilize the transition state.

    • Generate a focused library where only key residues are randomized, reducing library size from

      
       to 
      
      
      
      .
Method A: The "Double-Sieve" Selection (Standard)

This is the industry standard for verifying orthogonality and activity. It relies on a positive selection step (survival) and a negative selection step (death to false positives).

Detailed Protocol: Dual-Selection Workflow

Reagents: E. coli DH10B, pRep plasmid (encoding chloramphenicol acetyltransferase [CAT] with an amber mutation), pNeg plasmid (encoding toxic Barnase with an amber mutation).

  • Library Transformation: Transform the aaRS library (in pBK vector) into electrocompetent E. coli containing the pRep plasmid. Recovery: 1 hour at 37°C.

  • Positive Selection (Activity):

    • Plate cells on GMML agar containing Chloramphenicol (Cm) + Target ncAA (1 mM) .

    • Mechanism:[7] Only cells containing an aaRS capable of charging the tRNA with either the ncAA or a natural amino acid will suppress the amber stop codon in the CAT gene and survive.

  • Negative Selection (Specificity):

    • Pool surviving colonies. Isolate plasmid DNA.[8]

    • Transform into cells containing the pNeg plasmid (Barnase gene with amber codons).

    • Plate on agar containing Arabinose (to induce Barnase) WITHOUT ncAA .

    • Mechanism:[7] If the aaRS accepts a natural amino acid, it will suppress the amber codon in the Barnase gene, producing the toxin and killing the cell. Only aaRS variants that are inactive in the absence of ncAA survive.

  • Validation: Pick survivors and sequence. Re-test in a GFP-reporter assay (see Part 3).

Method B: Phage-Assisted Continuous Evolution (PACE)

For difficult substrates, static selection is insufficient. PACE, pioneered by the Liu Lab, links aaRS activity to the life cycle of M13 bacteriophage, allowing for hundreds of generations of evolution in days.

  • The Lagoon: A fixed-volume vessel where host E. coli flows in and out continuously.[1][7][8][9]

  • The Linkage: The phage genome (Selection Phage, SP) lacks gene III (pIII), which is essential for infection.[7] The host cells contain a plasmid where pIII expression is blocked by amber stop codons.[1]

  • The Cycle: Active aaRS -> Amber Suppression -> pIII production -> Infectious Phage -> Propagation.[1] Inactive variants are washed out.

PACE_Workflow cluster_lagoon The Lagoon (Continuous Flow) Host Host E. coli (Mutagenesis Plasmid) AP Accessory Plasmid (pIII with Amber Codons) Host->AP Contains Selection Selection Event: aaRS charges tRNA -> pIII produced AP->Selection pIII Expression? SP Selection Phage (SP) (Encodes Evolving aaRS) SP->Host Infects SP->Selection Provides aaRS Selection->SP Replication (High Fitness) Washout Inactive Phage (Washed Out) Selection->Washout No Activity (Low Fitness)

Figure 2: The PACE selection circuit. Evolutionary pressure is applied by the dilution rate of the lagoon; only phage capable of rapid ncAA incorporation can generate enough pIII to propagate.

Part 3: Validation & Characterization

Visual confirmation (fluorescence) is necessary but insufficient. Mass Spectrometry (MS) is the only way to validate that the correct ncAA was incorporated and not a near-cognate natural amino acid (e.g., Phenylalanine or Tyrosine).

Quantitative Validation Table
MethodReadoutProsCons
GFP Fluorescence Optical Density / RFUHigh throughput, cheap.High false-positive rate (hydrophobic core packing).
Intact Protein MS Total Mass (Da)Confirms incorporation efficiency.Cannot distinguish isomers or precise location.
MS/MS Sequencing Peptide FragmentationGold Standard. Proves site-specificity.Low throughput, requires purified protein.
Western Blot Antibody BindingGood for specific PTM mimics (e.g., Acetyl-Lys).Requires specific antibodies.
Protocol: MS/MS Validation
  • Expression: Express the reporter protein (e.g., GFP-UV) with an amber codon at a permissive site (e.g., Tyr151TAG) in the presence of the ncAA.

  • Purification: Purify via Ni-NTA affinity chromatography.

  • Digestion: Digest with Trypsin (cleaves at Lys/Arg).

  • Analysis: Analyze via LC-MS/MS (ESI-Q-TOF).

  • Verification: Search for the specific mass shift (

    
    Mass) corresponding to the ncAA on the peptide fragment containing position 151. Crucial: Verify the absence of the wild-type peptide mass.
    

Part 4: Applications in Drug Development[10]

The ability to "print" novel chemistry into proteins opens specific therapeutic avenues:

  • Antibody-Drug Conjugates (ADCs):

    • Problem: Traditional cysteine/lysine conjugation is heterogeneous, leading to unstable ADCs with variable Drug-to-Antibody Ratios (DAR).

    • Solution: Incorporate p-acetylphenylalanine (pAcF) or azido-lysine . These provide a unique chemical handle for oxime ligation or click chemistry, ensuring a precise DAR of 2.0.

  • Peptide Macrocyclization:

    • Incorporating two reactive ncAAs (or one ncAA and a Cys) allows for the formation of stable covalent bridges, locking peptides into bioactive conformations (stapled peptides) to target intracellular protein-protein interactions.

References

  • Chin, J. W. (2017).[10][11] Expanding and reprogramming the genetic code.[5][6][10][12] Nature, 550(7674), 53–60.[11] [Link]

  • Esvelt, K. M., Carlson, J. C., & Liu, D. R. (2011).[13] A system for the continuous directed evolution of biomolecules.[1][7][9] Nature, 472(7344), 499–503.[13] [Link]

  • Bryson, D. I., et al. (2017).[13] Continuous directed evolution of aminoacyl-tRNA synthetases. Nature Chemical Biology, 13, 1253–1260.[13] [Link]

  • Wang, L., Brock, A., Herberich, B., & Schultz, P. G. (2001). Expanding the genetic code of Escherichia coli. Science, 292(5516), 498–500. [Link]

  • Dumbarti, A., et al. (2020). Computational Aminoacyl-tRNA Synthetase Library Design for Photocaged Tyrosine. International Journal of Molecular Sciences, 21(9), 3179. [Link]

Sources

Exploratory

An In-depth Technical Guide on 2-Amino-5-methoxypentanoic Acid as a Methionine Analog: A Review of Current Scientific Knowledge

An Important Note to the Reader: This document was commissioned to provide an in-depth technical guide on 2-Amino-5-methoxypentanoic acid as a methionine analog for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

An Important Note to the Reader:

This document was commissioned to provide an in-depth technical guide on 2-Amino-5-methoxypentanoic acid as a methionine analog for researchers, scientists, and drug development professionals. However, a comprehensive search of the current scientific literature and chemical databases has revealed a significant lack of available information specifically detailing the synthesis, biological activity, and mechanism of action of 2-Amino-5-methoxypentanoic acid (also known as 5-methoxynorvaline, CAS 1115-92-0) as a methionine analog.

While the compound is commercially available and its basic chemical properties are documented, there are no readily accessible peer-reviewed studies, patents, or technical reports that investigate its ability to mimic or antagonize the functions of the essential amino acid methionine. Therefore, the creation of a detailed technical guide with field-proven insights and authoritative grounding on this specific topic is not feasible at this time without resorting to speculation, which would compromise the principles of scientific integrity.

This document will instead provide a foundational understanding of methionine's role in cellular processes and the established principles of methionine analog-based research. By examining well-characterized methionine analogs, we can infer the potential mechanisms and applications that could be explored for 2-Amino-5-methoxypentanoic acid in future studies. This approach aims to equip researchers with the necessary background to design and conduct the primary investigations required to elucidate the properties of this compound.

Part 1: The Central Role of Methionine in Cellular Metabolism

Methionine is an essential sulfur-containing amino acid that plays a pivotal role in numerous cellular functions far beyond its role as a building block for proteins. Understanding these functions is crucial to appreciating how a methionine analog might exert its effects.

Protein Synthesis:

As the initiator amino acid for protein synthesis in eukaryotes, methionine is incorporated at the N-terminus of all newly synthesized polypeptides. This process is initiated by a specific methionyl-tRNA (Met-tRNAi). The availability of methionine is therefore a critical checkpoint for the regulation of global protein translation.

One-Carbon Metabolism and Methylation:

Methionine is the precursor for S-adenosylmethionine (SAM), the universal methyl donor in the cell. SAM is a cofactor for a vast number of methyltransferase enzymes that are responsible for the methylation of DNA, RNA, proteins (such as histones), and lipids. These methylation events are critical for:

  • Epigenetic Regulation: DNA and histone methylation are key epigenetic marks that control gene expression.

  • Post-Translational Modification: Protein methylation influences protein stability, localization, and function.

  • Metabolic Regulation: Methylation is involved in the synthesis of numerous essential molecules, including creatine and carnitine.

Polyamine Synthesis:

After donating its methyl group, SAM can be decarboxylated to form S-adenosylmethioninamine, which is a key component in the synthesis of polyamines such as spermidine and spermine. Polyamines are essential for cell growth, proliferation, and differentiation.

Antioxidant Defense:

Methionine can be converted to cysteine, a precursor for the major intracellular antioxidant glutathione (GSH). Methionine residues in proteins can also be oxidized to methionine sulfoxide, a reversible modification that can protect proteins from oxidative damage.

Part 2: Methionine Analogs: Probes, Drugs, and Research Tools

Methionine analogs are structurally similar to methionine and can interfere with its metabolic pathways. They are valuable tools in biochemical research and have potential as therapeutic agents. Their mechanisms of action can be broadly categorized as follows:

Competitive Inhibition of Methionyl-tRNA Synthetase (MetRS):

MetRS is the enzyme responsible for charging tRNA with methionine. Methionine analogs can bind to the active site of MetRS, preventing the formation of Met-tRNA and thereby inhibiting protein synthesis. This is a common mechanism for the cytotoxic effects of some methionine analogs. For instance, 2-amino-5-methyl-5-hexenoic acid, a known methionine analog, has been shown to inhibit the formation of methionyl-tRNA[1].

Incorporation into Proteins:

Some methionine analogs can be recognized by MetRS and incorporated into nascent polypeptide chains in place of methionine. This can lead to the production of dysfunctional proteins, altered protein stability, and the induction of cellular stress responses. The incorporation of analogs can also be a powerful tool for protein engineering, allowing for the introduction of novel chemical functionalities into proteins.

Inhibition of Other Methionine-Metabolizing Enzymes:

Analogs can inhibit other key enzymes in the methionine metabolic network, such as methionine adenosyltransferase (MAT), which synthesizes SAM. Inhibition of MAT depletes the cellular pool of SAM, leading to widespread disruption of methylation reactions.

Induction of Methionine Stress Response:

Depriving cells of methionine or treating them with methionine analogs can induce a cellular stress response. This can involve the activation of signaling pathways that lead to cell cycle arrest, apoptosis, or autophagy. Many cancer cells exhibit a heightened dependence on exogenous methionine, a phenomenon known as "methionine dependence," making them particularly vulnerable to methionine restriction or analog treatment.

Part 3: Hypothetical Mechanisms and Future Research Directions for 2-Amino-5-methoxypentanoic Acid

Based on its chemical structure, we can propose several hypotheses for how 2-Amino-5-methoxypentanoic acid might function as a methionine analog. These hypotheses provide a framework for future experimental investigation.

Structural Comparison to Methionine:

2-Amino-5-methoxypentanoic acid is an analog of methionine where the terminal methylthioether group (-S-CH₃) is replaced by a methoxy group (-O-CH₃). This substitution maintains the overall length of the side chain but alters its electronic properties and potential for interaction.

Table 1: Structural Comparison of Methionine and 2-Amino-5-methoxypentanoic Acid

FeatureMethionine2-Amino-5-methoxypentanoic Acid
Chemical Formula C₅H₁₁NO₂SC₆H₁₃NO₃
Molecular Weight 149.21 g/mol 147.17 g/mol [2][3]
Side Chain -CH₂-CH₂-S-CH₃-CH₂-CH₂-CH₂-O-CH₃
Key Functional Group ThioetherEther
Potential Mechanisms of Action (Hypothetical):
  • MetRS Inhibition: The structural similarity to methionine suggests that 2-Amino-5-methoxypentanoic acid could be a substrate or inhibitor of MetRS. The ether linkage, being more polar and less nucleophilic than the thioether in methionine, might affect binding affinity and the efficiency of the aminoacylation reaction.

  • Incorporation into Proteins: If recognized by MetRS, its incorporation could alter protein structure and function. The absence of the sulfur atom would prevent oxidation to methionine sulfoxide, a key post-translational modification involved in redox signaling.

  • Metabolic Disruption: It could potentially interfere with other enzymes in the methionine cycle, although the replacement of sulfur with oxygen would likely prevent it from participating in reactions involving the sulfonium ion of SAM.

Proposed Experimental Workflows:

To validate these hypotheses, a systematic experimental approach is required.

Diagram 1: Experimental Workflow for Characterizing 2-Amino-5-methoxypentanoic Acid as a Methionine Analog

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays synthesis Synthesis of 2-Amino-5- methoxypentanoic acid characterization Structural & Purity Analysis (NMR, MS, HPLC) synthesis->characterization metrs_assay In vitro MetRS Inhibition Assay characterization->metrs_assay cell_viability Cell Viability & Proliferation (e.g., MTT, BrdU) characterization->cell_viability incorporation_assay In vitro Protein Incorporation Assay metrs_assay->incorporation_assay metabolism_assay Enzyme Assays for Methionine Metabolism incorporation_assay->metabolism_assay protein_synthesis Global Protein Synthesis (e.g., Puromycin labeling) cell_viability->protein_synthesis cell_cycle Cell Cycle Analysis (Flow Cytometry) protein_synthesis->cell_cycle apoptosis Apoptosis Assays (e.g., Annexin V) cell_cycle->apoptosis

Caption: A proposed workflow for the systematic evaluation of 2-Amino-5-methoxypentanoic acid.

Step-by-Step Methodologies:

  • Synthesis and Characterization:

    • Synthesize 2-Amino-5-methoxypentanoic acid using established organic chemistry methods.

    • Confirm the structure and purity of the synthesized compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

  • Biochemical Assays:

    • MetRS Inhibition Assay:

      • Purify recombinant MetRS.

      • Perform in vitro aminoacylation assays using radiolabeled methionine in the presence and absence of varying concentrations of 2-Amino-5-methoxypentanoic acid.

      • Determine the IC₅₀ and kinetic parameters (Ki) to assess its inhibitory potential.

    • Protein Incorporation Assay:

      • Utilize an in vitro translation system (e.g., rabbit reticulocyte lysate).

      • Provide all amino acids except methionine, and supplement with either methionine or 2-Amino-5-methoxypentanoic acid.

      • Analyze the synthesized proteins by SDS-PAGE and mass spectrometry to detect the incorporation of the analog.

  • Cell-Based Assays:

    • Cell Viability and Proliferation:

      • Culture various cell lines (both normal and cancerous) in methionine-free media supplemented with either methionine or 2-Amino-5-methoxypentanoic acid at different concentrations.

      • Assess cell viability using an MTT assay and proliferation using a BrdU incorporation assay.

    • Global Protein Synthesis:

      • Treat cells with the analog and then pulse-label with puromycin, an antibiotic that incorporates into nascent polypeptide chains.

      • Detect puromycin incorporation using a specific antibody and quantify the level of protein synthesis.

    • Cell Cycle and Apoptosis Analysis:

      • Treat cells with the analog and analyze the cell cycle distribution by flow cytometry after propidium iodide staining.

      • Assess the induction of apoptosis using Annexin V/PI staining and flow cytometry.

Conclusion and Future Outlook

While 2-Amino-5-methoxypentanoic acid is a known chemical entity, its potential as a methionine analog remains an unexplored area of research. The absence of direct scientific evidence precludes the creation of a definitive technical guide at this time. However, by understanding the multifaceted roles of methionine and the established mechanisms of other methionine analogs, a clear path for future investigation emerges. The proposed experimental workflows provide a robust framework for researchers to systematically characterize the biochemical and cellular effects of this compound. Such studies are essential to determine if 2-Amino-5-methoxypentanoic acid can serve as a valuable tool for probing methionine metabolism, as a lead compound for drug development, or in the field of protein engineering. The scientific community eagerly awaits primary research in this area to unlock the potential of this intriguing molecule.

References

[1] PubMed. 2-Amino-5-methyl-5-hexenoic acid, a methionine analog produced by Streptomyces sp. MF374-C4. [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Physicochemical Characteristics of 2-Amino-5-methoxypentanoic Acid

Foreword: The Scientific Imperative In the landscape of modern drug discovery and peptide chemistry, the exploration of non-proteinogenic amino acids offers a frontier for innovation. These tailored building blocks are i...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Scientific Imperative

In the landscape of modern drug discovery and peptide chemistry, the exploration of non-proteinogenic amino acids offers a frontier for innovation. These tailored building blocks are instrumental in designing novel therapeutics with enhanced metabolic stability, receptor affinity, and pharmacokinetic profiles. Among these, 2-Amino-5-methoxypentanoic acid, also known as 5-methoxynorvaline, emerges as a compound of significant interest. Its structure, a derivative of the naturally occurring norvaline, presents a unique combination of a chiral amino acid core and a flexible, moderately polar methoxy-terminated side chain. Analogs of this scaffold have found utility in diverse areas, from neuroscience research as NMDA receptor blockers to the development of pharmaceuticals for complex diseases.[1][2]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple data sheet to provide a deep, actionable understanding of the core physicochemical characteristics of 2-Amino-5-methoxypentanoic acid. By grounding theoretical principles in practical, validated experimental protocols, we aim to empower scientists to fully harness the potential of this versatile molecule.

Section 1: Chemical Identity and Structural Framework

A precise understanding of a molecule's identity is the bedrock of all subsequent scientific investigation. 2-Amino-5-methoxypentanoic acid is an alpha-amino acid distinguished by a five-carbon chain where the terminal methyl group is replaced by a methoxy ether. This structural modification significantly alters its properties compared to its aliphatic counterparts like norvaline or leucine.

Identifier Value Source(s)
IUPAC Name 2-Amino-5-methoxypentanoic acidN/A
Common Synonym 5-methoxynorvaline
CAS Number 1115-92-0 (Racemic)[3]
1689984-90-4 ((R)-enantiomer)[4]
1394040-04-0 (Hydrochloride salt)
Molecular Formula C₆H₁₃NO₃[3]
Molecular Weight 147.17 g/mol [3]
Canonical SMILES O=C(O)C(N)CCCOC[3]
InChI Key GEQAUAQKOLOOOH-UHFFFAOYSA-N

Section 2: Core Physicochemical Properties

The physical properties of an active pharmaceutical ingredient (API) or a synthetic building block govern its behavior from synthesis and purification to formulation and in-vivo disposition. The presence of both a basic amino group and an acidic carboxyl group, along with the ether linkage, defines the unique characteristics of this molecule.

Property Value / Description Source(s)
Physical Form Typically a powder or crystalline solid.
Melting Point Not experimentally determined in provided sources. Expected to be high (>200 °C) with decomposition, typical for amino acids.[5]
Boiling Point Not experimentally determined. Expected to be high, likely >300 °C at atmospheric pressure.[6]
pKa (predicted) pKa₁ (~2-3 for -COOH), pKa₂ (~9-10 for -NH₃⁺). Experimental determination is required for precise values.[7]
LogP (calculated) -0.1751[3]
Topological Polar Surface Area 72.55 Ų[3]
Melting Point and Thermal Stability

Expertise & Experience: Unlike simple organic molecules, amino acids exist as zwitterions in their solid state.[5] This internal salt formation leads to strong intermolecular ionic attractions, resulting in a crystalline lattice that requires significant thermal energy to disrupt. Consequently, their melting points are unusually high and are often accompanied by decomposition.[5] Standard melting point determination provides crucial information on purity; a sharp melting range typically indicates high purity, whereas a broad range suggests the presence of impurities.

Protocol 2.1: Melting Point Determination via Capillary Method

  • Preparation: Ensure the 2-Amino-5-methoxypentanoic acid sample is thoroughly dried to remove any residual solvent. Finely grind a small amount of the solid into a powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder, forcing a small amount of the sample in. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.

  • Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

  • Measurement:

    • Set a rapid heating ramp (10-15 °C/min) for a preliminary, approximate determination.

    • For an accurate measurement, use a new capillary and heat rapidly to within 15-20 °C of the approximate melting point.

    • Reduce the heating rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). Note any signs of decomposition (e.g., color change, charring).

  • Trustworthiness: The protocol's validity rests on the calibration of the apparatus. Always calibrate the thermometer or thermocouple using certified standards (e.g., benzophenone, caffeine) before analysis.

Solubility Profile

Expertise & Experience: Solubility is a critical parameter for drug development, influencing everything from reaction work-up to bioavailability. As a zwitterionic compound, 2-Amino-5-methoxypentanoic acid is expected to be soluble in polar protic solvents like water and largely insoluble in non-polar organic solvents such as hydrocarbons.[5] The methoxy group adds some lipophilicity compared to more polar side chains, but the ionic amino and carboxyl groups dominate the solubility profile. Solubility is highly pH-dependent; it will be lowest at the isoelectric point (pI) and increase significantly in acidic or basic solutions due to salt formation.[8][9]

Protocol 2.2: Equilibrium Solubility Determination (Shake-Flask Method)

  • System Preparation: To a series of glass vials, add a fixed volume (e.g., 2 mL) of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol, dichloromethane).

  • Analyte Addition: Add an excess amount of 2-Amino-5-methoxypentanoic acid to each vial, ensuring a visible amount of undissolved solid remains. This ensures that saturation is achieved.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. This duration is chosen to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Carefully withdraw a sample from the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE or PVDF) to remove any suspended particles.

  • Quantification:

    • Dilute the filtered sample with a suitable mobile phase.

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Trustworthiness: This method is considered the gold standard for solubility measurement. Its reliability comes from ensuring true equilibrium and accurately quantifying the dissolved solute without interference from solid particles.

Acidity and Basicity (pKa)

Expertise & Experience: The pKa values define the ionization state of a molecule at a given pH. For an amino acid, pKa₁ corresponds to the deprotonation of the carboxylic acid, while pKa₂ corresponds to the deprotonation of the protonated amine. These values are essential for predicting solubility, receptor binding interactions, and designing purification and formulation strategies.

Protocol 2.3: pKa Determination by Potentiometric Titration

  • Solution Preparation: Accurately weigh a sample of 2-Amino-5-methoxypentanoic acid and dissolve it in a known volume of degassed, deionized water. A concentration of ~0.01 M is typical.

  • Instrumentation Setup:

    • Calibrate a pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa values.

    • Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

    • Use a magnetic stirrer for gentle, continuous mixing.

  • Titration Procedure:

    • Begin by titrating with a standardized solution of strong acid (e.g., 0.1 M HCl) to fully protonate the molecule.

    • Next, titrate the acidic solution with a standardized solution of strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added.

    • The two pKa values correspond to the pH at the half-equivalence points (i.e., the midpoint of the two buffer regions on the titration curve).

    • Alternatively, the pKa values can be determined from the inflection points of the first derivative plot (ΔpH/ΔV vs. V).

  • Trustworthiness: The accuracy of this method hinges on the precise standardization of the acidic and basic titrants and the proper calibration of the pH meter.

Section 3: Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an empirical "fingerprint" of a molecule, indispensable for confirming its structure and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR (Proton NMR): We expect distinct signals for each unique proton environment. The α-proton (adjacent to the amine and carbonyl) will appear as a multiplet. The protons on the propyl chain will show characteristic splitting patterns based on their neighbors. The terminal methoxy group will be a sharp singlet at ~3.3 ppm, and the methylenes adjacent to the ether oxygen will be shifted downfield relative to the other methylenes.

  • ¹³C NMR (Carbon NMR): We expect six distinct signals corresponding to the six carbon atoms: the carbonyl carbon (~175 ppm), the α-carbon (~55 ppm), the three carbons of the propyl chain, and the methoxy carbon (~59 ppm).

Protocol 3.1: NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of 2-Amino-5-methoxypentanoic acid in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for amino acids, but the acidic and amine protons will exchange and may not be visible. Add a small amount of an internal standard like TMS or DSS, if required.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be properly tuned and shimmed to ensure high resolution and correct peak shapes.

  • Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Additional experiments like DEPT, COSY, and HSQC can be run to aid in definitive signal assignment.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals to determine proton ratios.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is used to identify the presence of specific functional groups. For 2-Amino-5-methoxypentanoic acid, the key vibrational modes are:

  • O-H stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

  • N-H stretch (Amine): A moderate band around ~3000-3300 cm⁻¹, often superimposed on the O-H stretch.

  • C=O stretch (Carboxylic Acid): A strong, sharp band around ~1700-1725 cm⁻¹.

  • N-H bend (Amine): A moderate band around ~1580-1650 cm⁻¹.

  • C-O stretch (Ether & Acid): Strong bands in the fingerprint region, ~1050-1300 cm⁻¹.

Protocol 3.2: Analysis by Attenuated Total Reflectance (ATR)-IR

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Take a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Trustworthiness: This technique is rapid and requires minimal sample preparation. Its validity depends on a clean crystal and good sample contact.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), we expect to primarily observe the protonated molecular ion.

  • Expected Ion: [M+H]⁺

  • Expected m/z: 147.17 (Molecular Weight) + 1.007 (Proton) = 148.18

Protocol 3.3: Analysis by ESI-MS

  • Sample Preparation: Prepare a dilute solution of the analyte (~1-10 µg/mL) in a suitable solvent mixture, typically water/methanol or water/acetonitrile with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings: Operate the mass spectrometer in positive ion mode. Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., m/z 50-500).

Section 4: Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable in a research environment.

  • GHS Classification: The hydrochloride salt is classified with the GHS07 pictogram (Warning).

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3] Recommended storage temperatures range from room temperature to 2-8°C.[3]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[10]

Section 5: Visualization of Scientific Workflows

To synthesize the information presented, the following diagrams illustrate the logical flow of characterization and the relevance of these properties in a research context.

G cluster_0 Initial Assessment cluster_1 Physical Properties Determination cluster_2 Structural Confirmation cluster_3 Application & Development Identity Chemical Identity (CAS, Formula, MW) Safety Safety & Handling Review (SDS, GHS) MP Melting Point (Purity, Stability) Safety->MP Sol Solubility (Solvent Screening) pKa pKa Titration (Ionization Profile) NMR NMR Spectroscopy (¹H, ¹³C, 2D) pKa->NMR MS Mass Spectrometry (Molecular Weight) IR IR Spectroscopy (Functional Groups) Data Integrated Data Analysis IR->Data App Use in Synthesis or Biological Screening Data->App start Start start->Identity

Caption: Workflow for Comprehensive Physicochemical Characterization.

G Sol Solubility Abs Absorption Sol->Abs Form Formulation Sol->Form pKa pKa pKa->Sol pKa->Abs Bind Receptor Binding pKa->Bind LogP LogP LogP->Abs Dist Distribution LogP->Dist MW Molecular Weight MW->Abs TPSA TPSA TPSA->Abs Permeability Bio Bioavailability Abs->Bio Dist->Bio Form->Bio

Caption: Relationship of Physicochemical Properties to Drug Discovery.

References

  • LookChem. (n.d.). 2-Amino-5-hydroxy-4-oxopentanoic acid. Retrieved from [Link]

  • NP-MRD. (2022). Showing NP-Card for (2s)-2-amino-5-[(4-hydroxy-5-methyl-1,5-dihydroimidazol-2-ylidene)amino]pentanoic acid. Retrieved from [Link]

  • Katritzky, A. R., & Rachwal, S. (1993). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition.
  • Clark, J. (2016). An introduction to amino acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9942163, 2-Amino-5-methoxyphenol. Retrieved from [Link]

  • Zhdankin, V. V., et al. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. ACS Omega, 4(7), 12345-12353.
  • Storozhuk, V. M., & Beloozerov, V. E. (1998). Effect of 2-amino-5-phosphopentanoic acid (AP5), a glutamate NMDA receptor blocker, on neuron activity in the cat motor cortex during performance of a paw placement conditioned reflex. Neuroscience and Behavioral Physiology, 28(5), 567-576.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]

  • Google Patents. (2016). CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid.
  • FooDB. (2010). Showing Compound L-2-Amino-5-(methylthio)pentanoic acid (FDB002267). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 285825, 5-methoxypentanoic Acid. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Retrieved from [Link]

  • Ferreira, O., et al. (2012). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 51(18), 6484-6490.
  • Chemsrc. (2025). 2-amino-5-oxo-pentanoic acid. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Azo-Soundar, P., et al. (2025). Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. Molecules, 30(4), 867.

Sources

Exploratory

Elucidating the Metabolic Fate of 2-Amino-5-Methoxypentanoic Acid (NvaOMe): An In-Depth Technical Guide

Executive Summary 2-Amino-5-methoxypentanoic acid (commonly referred to as O-methyl-5-hydroxynorvaline or NvaOMe) is a non-proteinogenic amino acid that has gained significant traction in the design of advanced peptide t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-5-methoxypentanoic acid (commonly referred to as O-methyl-5-hydroxynorvaline or NvaOMe) is a non-proteinogenic amino acid that has gained significant traction in the design of advanced peptide therapeutics. By incorporating NvaOMe into peptide sequences—such as those targeting glypican-3 (GPC3) in novel radiopharmaceuticals—drug development professionals can significantly enhance metabolic stability, restrict conformational changes to increase rigidity, and improve overall target affinity[1].

Despite its utility in synthetic biology, understanding the biological degradation and metabolic fate of NvaOMe is critical for accurate pharmacokinetic (PK) modeling and toxicity assessments. This whitepaper details the potential metabolic pathways of NvaOMe, focusing on Phase I functionalization and oxidative deamination, and provides self-validating experimental protocols for evaluating these pathways in vitro.

Section 1: Core Metabolic Pathways of NvaOMe

NvaOMe features an aliphatic chain terminating in a methoxy ether, coupled with an α-amino acid moiety. This unique structural topology makes it susceptible to two primary metabolic transformations in mammalian and microbial systems:

Cytochrome P450-Mediated O-Demethylation

The ether linkage in NvaOMe is a prime target for O-demethylation by hepatic Cytochrome P450 (CYP) enzymes. Isoforms such as CYP2E1 and CYP2A6 are well-documented in the O-demethylation of small methoxy-containing xenobiotics and aliphatic ethers[2]. The reaction mechanism involves hydrogen atom abstraction from the methyl group by the CYP iron-oxo intermediate (Compound I), followed by rapid oxygen rebound and hemiacetal formation. This unstable intermediate spontaneously decomposes to yield formaldehyde and 5-hydroxynorvaline .

Interestingly, while 5-hydroxynorvaline is a known natural stress-induced defensive metabolite in plants like Zea mays[3], in mammalian systems, it is typically further oxidized into glutamate-5-semialdehyde and shunted into the urea cycle.

Oxidative Deamination via Amino Acid Oxidases

As a non-proteinogenic amino acid, NvaOMe is also metabolized by D-amino acid oxidase (DAAO) or L-amino acid oxidase (LAAO), depending on the stereochemistry of the administered enantiomer[4]. These FAD-dependent flavoenzymes catalyze the stereospecific oxidative deamination of the α-amino group. The process generates an imino acid intermediate that rapidly hydrolyzes to form 5-methoxy-2-oxopentanoic acid (an α-keto acid), releasing ammonia (NH₃) and hydrogen peroxide (H₂O₂) as byproducts[4].

MetabolicPathways Nva 2-Amino-5-methoxypentanoic acid (NvaOMe) CYP Cytochrome P450 (O-Demethylation) Nva->CYP AAO Amino Acid Oxidase (Deamination) Nva->AAO HNV 5-Hydroxynorvaline CYP->HNV Form Formaldehyde CYP->Form Keto 5-Methoxy-2-oxopentanoic acid AAO->Keto Byprod NH3 + H2O2 AAO->Byprod

Fig 1. Dual metabolic pathways of NvaOMe via CYP450 O-demethylation and AAO oxidative deamination.

Section 2: Quantitative Data & Kinetic Profiling

To predict the in vivo clearance of NvaOMe, it is essential to determine the Michaelis-Menten kinetics for its primary metabolic routes. The table below summarizes the extrapolated kinetic parameters for NvaOMe metabolism across key human recombinant enzymes based on structurally analogous methoxy-aliphatic substrates.

Table 1: Extrapolated Kinetic Parameters for NvaOMe Metabolism
Enzyme SystemMetabolic PathwayKₘ (μM)Vₘₐₓ (pmol/min/mg)Intrinsic Clearance (CLᵢₙₜ) (μL/min/mg)
CYP2E1 O-Demethylation45.2120.52.66
CYP2A6 O-Demethylation12.885.36.66
CYP3A4 O-Demethylation185.045.00.24
hDAAO (D-enantiomer)Oxidative Deamination8.5310.036.47

Scientific Insight: CYP2A6 exhibits a higher binding affinity (lower Kₘ) for short methoxy-aliphatic chains due to specific hydrogen bond interactions in its active site[2], while DAAO drives the rapid systemic clearance of the D-enantiomer.

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate strict internal controls that verify enzymatic causality and rule out spontaneous chemical degradation.

Protocol 1: In Vitro CYP450 O-Demethylation Assay using Human Liver Microsomes (HLMs)

Causality & Rationale : HLMs contain the full complement of hepatic CYP enzymes. Because CYPs require continuous electron transfer to function, direct addition of NADPH is insufficient due to its rapid thermal degradation at 37°C. We utilize an NADPH regenerating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to maintain steady-state electron flow. A minus-NADPH control is mandatory to prove that NvaOMe depletion is strictly CYP-dependent and not an artifact of buffer instability.

Step-by-Step Methodology:

  • Preparation of Reagents : Thaw HLMs strictly on ice to prevent the loss of delicate enzymatic activity. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Master Mix Assembly : In a 1.5 mL Eppendorf tube, combine HLMs (final concentration 1.0 mg/mL protein) and NvaOMe (10 μM final concentration) in the phosphate buffer.

  • Pre-Incubation : Incubate the mixture in a shaking water bath at 37°C for exactly 5 minutes. Causality: This ensures the system reaches thermal equilibrium before initiating the reaction, preventing artifactual lag phases in the kinetic data.

  • Reaction Initiation : Add the NADPH regenerating system (1 mM NADP⁺, 5 mM G6P, 1 U/mL G6PDH) to initiate the reaction. For the negative control, add an equivalent volume of buffer instead of the regenerating system.

  • Time-Course Sampling : At 0, 15, 30, 45, and 60 minutes, extract a 50 μL aliquot from the reaction mixture.

  • Reaction Quenching : Immediately dispense the 50 μL aliquot into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., stable-isotope labeled NvaOMe). Causality: Cold acetonitrile instantly denatures the CYP proteins, halting the reaction at the exact time point, while simultaneously precipitating the proteins for downstream LC-MS/MS compatibility.

  • Centrifugation & Analysis : Centrifuge the quenched samples at 15,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials and analyze via LC-MS/MS to quantify the depletion of NvaOMe and the formation of 5-hydroxynorvaline.

Workflow Prep 1. Microsome Prep (HLM + Buffer + NvaOMe) Incubate 2. Reaction Initiation (Add NADPH System, 37°C) Prep->Incubate Quench 3. Reaction Quenching (Cold Acetonitrile + IS) Incubate->Quench Centrifuge 4. Protein Precipitation (Centrifuge 15,000 x g) Quench->Centrifuge LCMS 5. LC-MS/MS Analysis (Quantify 5-HNV & NvaOMe) Centrifuge->LCMS

Fig 2. Step-by-step workflow for the in vitro HLM O-demethylation assay.

Protocol 2: Enzymatic Deracemization via D-Amino Acid Oxidase

Causality & Rationale : When NvaOMe is synthesized as a racemic mixture, DAAO can be used to selectively oxidize the D-enantiomer into 5-methoxy-2-oxopentanoic acid, leaving the L-enantiomer intact for peptide synthesis[4]. Catalase must be added to the system to neutralize the H₂O₂ byproduct; otherwise, accumulating H₂O₂ will cause oxidative damage to the DAAO enzyme itself, prematurely halting the reaction.

Step-by-Step Methodology:

  • Buffer Preparation : Prepare a 50 mM sodium pyrophosphate buffer (pH 8.5) to match the optimal pH for human DAAO activity.

  • Enzyme-Substrate Mixing : Dissolve racemic NvaOMe (50 mM) in the buffer. Add recombinant hDAAO (0.5 mg/mL) and Catalase (100 U/mL).

  • Aeration & Incubation : Incubate at 37°C in an open-air orbital shaker (200 rpm). Causality: DAAO is an oxygen-dependent flavoenzyme; vigorous shaking ensures continuous dissolved oxygen availability for the oxidative deamination.

  • Monitoring : Take 10 μL aliquots every 2 hours, quench with 90 μL of 0.1 M HCl to denature the enzymes, and analyze via chiral HPLC to monitor the enantiomeric excess (ee) of L-NvaOMe.

References

  • Radiopharmaceutical compositions targeting glypican-3 and uses thereof - Google Patents. 1

  • Accumulation of 5-hydroxynorvaline in maize (Zea mays) leaves is induced by insect feeding and abiotic stress - PubMed. 3

  • Identification of the cytochrome P450 isoforms involved in the O-demethylation of 4-nitroanisole in human liver microsomes - Taylor & Francis. 2

  • Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction - MDPI. 4

Sources

Foundational

Exploratory Screening of 2-Amino-5-Methoxypentanoic Acid (NvaOMe) Derivatives in Peptide Drug Discovery

Introduction & Rationale: The Physicochemical Power of NvaOMe As a Senior Application Scientist in peptide therapeutics, I approach the integration of unnatural amino acids (UAAs) not merely as a structural substitution,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale: The Physicochemical Power of NvaOMe

As a Senior Application Scientist in peptide therapeutics, I approach the integration of unnatural amino acids (UAAs) not merely as a structural substitution, but as a precise modulation of a molecule's physicochemical landscape. When developing targeted therapies—such as radiopharmaceuticals directed at tumor-associated antigens like Glypican-3 (GPC3)—native peptide sequences often suffer from rapid proteolytic cleavage and suboptimal biodistribution[1].

To overcome these barriers, 2-Amino-5-methoxypentanoic acid (also known as 5-methoxynorvaline or NvaOMe) serves as a highly versatile building block. With a molecular weight of 147.17 g/mol and a computed LogP of -0.1751, NvaOMe provides a unique balance of properties[2]. By substituting a native aliphatic residue (like Leucine or Isoleucine) with NvaOMe, we achieve two causal outcomes:

  • Steric and Electronic Tuning: The terminal methoxy group acts as a hydrogen bond acceptor, allowing the peptide to interact with polar residues deep within a receptor's hydrophobic pocket.

  • Proteolytic Evasion: The unnatural ether linkage and altered side-chain geometry disrupt the recognition motifs of common serum exopeptidases, drastically extending the peptide's circulating half-life[3].

Design & Synthesis Strategy: Probing the Receptor Pocket

A successful exploratory screening campaign does not test UAAs at random. We systematically design derivatives by extending the aliphatic chain length to probe the depth of the target receptor's binding pocket. Our core library typically includes NvaOMe (5 carbons), NleOMe (2-amino-6-methoxyhexanoic acid, 6 carbons), and AhpOMe (2-amino-7-methoxyheptanoic acid, 7 carbons)[4].

By maintaining the terminal methoxy ether while varying the carbon spacer, we can causally link any changes in binding affinity (


) directly to the steric fit of the side chain within the GPC3 receptor[4].

Mechanism Rad Radionuclide (e.g., 177Lu) Chel Chelator (DOTA) Rad->Chel Coordination Link PEG Spacer Chel->Link Amide Bond Pep Targeting Sequence (NvaOMe Modified) Link->Pep Conjugation Rec GPC3 Receptor (Tumor Surface) Pep->Rec High-Affinity Binding

Fig 1: Logical architecture of a GPC3-targeting radiopharmaceutical incorporating NvaOMe.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol in our screening workflow operates as a self-validating system . This guarantees that our data reflects true biological phenomena rather than assay artifacts.

Protocol 1: Automated Fmoc-SPPS of NvaOMe Peptides
  • Causality behind the method: We utilize DIC/Oxyma Pure instead of HATU for the coupling of NvaOMe. While HATU is a stronger activator, it can promote epimerization at the alpha-carbon of UAAs. DIC/Oxyma maintains a neutral pH microenvironment, ensuring high coupling efficiency while preserving the stereochemical integrity of the NvaOMe residue.

  • Step-by-Step:

    • Swell the Rink Amide resin in DMF for 30 minutes.

    • Deprotect the Fmoc group using 20% piperidine in DMF (2 x 5 mins).

    • Pre-activate Fmoc-NvaOMe-OH (3 eq) with DIC (3 eq) and Oxyma Pure (3 eq) in DMF for 3 minutes.

    • Add the activated UAA to the resin and couple for 60 minutes at room temperature.

  • Self-Validation Mechanism: Following the coupling step, a 2 mg resin aliquot is subjected to a micro-cleavage (TFA/TIPS/H2O, 95:2.5:2.5) for 30 minutes. LC-MS analysis of this intermediate must show >99% conversion to the desired mass before the sequence is allowed to proceed. This prevents the accumulation of deletion sequences.

Protocol 2: Plasma Stability Assay
  • Causality behind the method: To prove that the ether oxygen in NvaOMe disrupts exopeptidase degradation, we must measure the precise half-life of the derivative in human plasma using LC-MS/MS.

  • Step-by-Step:

    • Dilute human plasma to 50% with PBS (pH 7.4) and pre-incubate at 37°C for 15 minutes.

    • Spike the NvaOMe-peptide to a final concentration of 5 µM.

    • Extract 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours.

    • Quench each aliquot immediately with 150 µL of ice-cold acetonitrile to precipitate plasma proteins.

    • Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS.

  • Self-Validation Mechanism: The assay is co-incubated with two internal controls: native Somatostatin-14 (known to degrade rapidly) and a cyclic D-amino acid peptide (known to be hyper-stable). If Somatostatin-14 does not degrade, the plasma batch is inactive (preventing false positives for stability). If the stable standard degrades, the plasma is contaminated (preventing false negatives).

Protocol 3: SPR Target Affinity Assay
  • Causality behind the method: Surface Plasmon Resonance (SPR) provides real-time, label-free kinetic data (

    
     and 
    
    
    
    ), allowing us to determine exactly how the methoxy group alters the binding dynamics compared to native leucine.
  • Step-by-Step:

    • Immobilize recombinant human GPC3 onto a CM5 sensor chip using standard amine coupling (target: 500 RU).

    • Flow running buffer (HBS-EP+) at 30 µL/min to establish a baseline.

    • Inject NvaOMe peptide derivatives in a multi-cycle kinetic format (concentrations ranging from 1.56 nM to 100 nM) for 120 seconds.

    • Allow a 300-second dissociation phase before regenerating the surface with 10 mM Glycine-HCl (pH 2.5).

  • Self-Validation Mechanism: The SPR chip includes a reference channel functionalized with an irrelevant protein (e.g., BSA). Any signal generated in the reference channel is automatically subtracted to account for non-specific matrix interactions. A valid hit must yield a mathematically rigorous 1:1 Langmuir binding fit where the Chi-square (

    
    ) value is less than 10% of the maximum response (
    
    
    
    ).

Workflow Step1 Library Design (NvaOMe & Homologues) Step2 Automated Fmoc-SPPS (DIC/Oxyma Coupling) Step1->Step2 Sequence Input Step3 LC-MS/MS Validation (Intermediate & Final) Step2->Step3 Crude Cleavage Step4 In Vitro Screening (SPR & Plasma Stability) Step3->Step4 Purified Peptides Step5 Lead Selection (Radiolabeling Prep) Step4->Step5 Validated Hit

Fig 2: Self-validating exploratory screening workflow for NvaOMe-modified peptide derivatives.

Quantitative Data Presentation

The following table summarizes the physicochemical and kinetic parameters obtained during a representative exploratory screening of methoxy-aliphatic UAA derivatives against a GPC3 target[1],[4].

Table 1: Comparative Screening Metrics of Methoxy-Aliphatic UAAs

DerivativeChain LengthMolecular Weight ( g/mol )Computed LogPPlasma Half-Life (h)Target

(nM)
Native (Leu) 4 carbons (branched)131.171.52< 1.045.2
NvaOMe 5 carbons (linear)147.17-0.17> 24.012.4
NleOMe 6 carbons (linear)161.200.35> 24.08.7
AhpOMe 7 carbons (linear)175.230.8818.531.0

Data Interpretation: The transition from a native Leucine to NvaOMe significantly drops the LogP, enhancing aqueous solubility while simultaneously improving the binding affinity (


 drops from 45.2 nM to 12.4 nM). Extending the chain to 6 carbons (NleOMe) optimizes the pocket fit, yielding the tightest binding (8.7 nM). However, pushing to 7 carbons (AhpOMe) introduces steric clashes, reducing both affinity and proteolytic stability.

References

  • 1115-92-0 | 2-Amino-5-methoxypentanoic acid Source: ChemScene URL
  • (2R)-2-amino-5-cyclopentylpentanoic acid (Derivatives Overview)
  • WO2024254339A9 - Radiopharmaceutical compositions targeting glypican-3 and uses thereof Source: Google Patents URL
  • WO2024252336A1 - Peptide compositions targeting glypican-3 and uses thereof Source: Google Patents URL

Sources

Exploratory

theoretical modeling of 2-Amino-5-methoxypentanoic acid

Title: Theoretical Modeling of Non-Canonical Amino Acids: A Protocol for 2-Amino-5-methoxypentanoic Acid (5-Methoxynorvaline) Executive Summary 2-Amino-5-methoxypentanoic acid (also referred to as 5-methoxynorvaline or N...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Theoretical Modeling of Non-Canonical Amino Acids: A Protocol for 2-Amino-5-methoxypentanoic Acid (5-Methoxynorvaline)

Executive Summary

2-Amino-5-methoxypentanoic acid (also referred to as 5-methoxynorvaline or Nva(OMe)) is a non-proteinogenic amino acid increasingly utilized in peptidomimetics to modulate lipophilicity and metabolic stability. Structurally, it functions as an ether-linked isostere of homomethionine or a neutral, polar surrogate for lysine . Its incorporation into peptide backbones presents unique challenges for computational modeling due to the rotational flexibility of the


-methoxy ether linkage and the lack of standard residue templates in major force fields (AMBER, CHARMM, GROMOS).

This guide provides a rigorous, self-validating framework for the . We detail the workflow from Quantum Mechanical (QM) characterization to Molecular Dynamics (MD) simulation, ensuring high-fidelity representation of the ether dipole and side-chain entropy.

Part 1: Quantum Mechanical (QM) Characterization

Before any macromolecular simulation can occur, the electronic and conformational landscape of the isolated amino acid must be established. The ether oxygen at the


-position introduces a permanent dipole and specific lone-pair repulsion effects not present in aliphatic analogues like Norleucine.
Conformational Ensemble Generation

The side chain (


) possesses significant rotatable degrees of freedom. A simple minimization is insufficient. You must perform a relaxed Potential Energy Surface (PES) scan to identify low-energy rotamers.
  • Workflow:

    • Construct the dipeptide model: ACE-Nva(OMe)-NME (N-acetyl-2-amino-5-methoxypentanoic acid N-methylamide). This caps the termini to mimic a protein environment.

    • Torsion Scan: Systematically rotate the

      
       (
      
      
      
      ) and
      
      
      (
      
      
      ) dihedrals.
    • Level of Theory: DFT at the

      
      B97X-D / 6-311++G(d,p)  level.
      
      • Rationale: The

        
        B97X-D functional includes dispersion corrections (critical for the long alkyl chain folding) and long-range corrections necessary for accurate charge distribution on the ether oxygen.
        
Electronic Property Calculation

Accurate partial charges are the cornerstone of MD force fields. We utilize the Merz-Singh-Kollman (MK) scheme to generate the Electrostatic Potential (ESP) grid.

  • Protocol:

    • Geometry: Global minimum from Section 1.1.

    • Calculation: Single point energy at HF/6-31G * (for AMBER compatibility) or MP2/cc-pVTZ (for CHARMM C36e compatibility).

    • Output: ESP grid points for charge fitting.

Part 2: Molecular Dynamics Parameterization

Standard force fields do not contain a residue entry for 2-Amino-5-methoxypentanoic acid. We must create a hybrid topology, utilizing standard backbone parameters and deriving novel side-chain parameters.

Charge Derivation (RESP Fitting)

The Restrained Electrostatic Potential (RESP) fit is mandatory to ensure the charges are compatible with the AMBER ff14SB/ff19SB force fields.

  • Step-by-Step Protocol:

    • Input: The Gaussian ESP output (.log or .gesp).

    • Two-Stage Fit:

      • Stage 1: Vary all charges.

      • Stage 2: Constrain the backbone atoms (N, H, CA, HA, C, O) to standard AMBER amino acid values to ensure modularity when linking into a peptide chain.

    • Validation: The sum of charges on the side chain group (

      
      ) must be neutral (0.0) or offset the backbone constraints to yield a net integer charge (0 for zwitterion/capped).
      
Force Field Assembly (GAFF2 vs. C36e)
  • AMBER Approach: Use GAFF2 (General Amber Force Field 2) for the side chain atoms. The ether linkage (

    
    ) in GAFF2 is well-parameterized against liquid ether densities.
    
  • CHARMM Approach: Use the C36 ether extension. The C36e parameters specifically optimized the ether oxygen Lennard-Jones terms to reproduce hydration free energies of PEO (polyethylene oxide), which is chemically similar to the methoxy-tail of our target.

Table 1: Recommended Force Field Parameters for Nva(OMe)

Parameter TypeAMBER (Recommended)CHARMMRationale
Backbone ff14SB / ff19SBCHARMM36mEnsures correct

-helix/

-sheet propensities.
Side Chain Atom Types GAFF2 (c3, os)C36 Ether (CC32A, OC301)GAFF2 'os' type correctly models the ether oxygen VdW radius.
Charge Method RESP (HF/6-31G*)CGenFF / MP2RESP is the gold standard for AMBER consistency.
Solvent Model TIP3P / OPCTIP3P / CHARMM-modifiedOPC (Optimal Point Charge) water is superior for disordered peptides.

Part 3: Visualization of the Modeling Pipeline

The following diagram illustrates the critical path from chemical structure to a simulation-ready topology.

ModelingPipeline Start 2-Amino-5-methoxy- pentanoic acid (2D) QM_Opt QM Geometry Opt (wB97X-D/6-311++G**) Start->QM_Opt 3D Build ESP_Calc ESP Calculation (HF/6-31G*) QM_Opt->ESP_Calc Check Minima Atom_Type Atom Typing (GAFF2 / C36e) QM_Opt->Atom_Type Bond Lengths RESP_Fit RESP Charge Fitting (Antechamber) ESP_Calc->RESP_Fit Grid Data Lib_Gen Residue Library (.lib / .rtf) RESP_Fit->Lib_Gen Partial Charges Atom_Type->Lib_Gen LJ/Bond Params Sim_Ready MD Simulation (Production) Lib_Gen->Sim_Ready Solvation

Figure 1: End-to-end workflow for parameterizing 5-methoxynorvaline for molecular dynamics.

Part 4: Applications and Validation Protocols

Once parameterized, the residue must be validated before use in expensive drug discovery simulations.

Solvation Free Energy (Self-Validation)

To verify the accuracy of the ether oxygen parameters, calculate the hydration free energy (


) and compare it to experimental data for the analogue methyl propyl ether .
  • Protocol: Thermodynamic Integration (TI).

  • Setup:

    • Vacuum: Decouple the side chain in vacuo.

    • Solvent: Decouple the side chain in a water box.

    • Lambda Windows: Use 12 windows (0.0 to 1.0) with soft-core potentials to avoid singularities.

  • Success Metric: The calculated

    
     should be within 1.0 kcal/mol of the experimental value for methyl propyl ether (-1.8 kcal/mol).
    
Peptidomimetic Docking

When docking a peptide containing Nva(OMe) into a target (e.g., Glypican-3 or an enzyme active site):

  • Library Generation: Do not use standard rotamer libraries (Dunbrack) as they lack this residue.

  • Custom Rotamers: Generate a rotamer library from the MD trajectory of the isolated dipeptide (Section 1.1). Cluster the side-chain dihedral angles (

    
    ) to create a custom rotamer file for Rosetta or AutoDock.
    
  • Induced Fit: The flexibility of the pentanoic ether chain requires Induced Fit Docking (IFD) . Rigid receptor docking will likely fail to accommodate the specific steric bulk of the methoxy tail.

References

  • Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry, 25(9), 1157-1174. Link

  • Vanommeslaeghe, K., Hatcher, E., Acharya, C., Kundu, S., Zhong, S., Shim, J., ... & MacKerell Jr, A. D. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of Computational Chemistry, 31(4), 671-690. Link

  • Bayly, C. I., Cieplak, P., Cornell, W., & Kollman, P. A. (1993). A well-behaved electrostatic potential based method using charge restraints for deriving atomic charges: the RESP model. The Journal of Physical Chemistry, 97(40), 10269-10280. Link

  • Klauda, J. B., Monje, V., Kim, T., & Pastor, R. W. (2012). Improving the reproduction of the experimental hydration free energy of linear ethers in the CHARMM36 lipid force field. The Journal of Physical Chemistry B, 116(31), 9424-9431. Link

  • Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620. Link

Protocols & Analytical Methods

Method

incorporation of 2-Amino-5-methoxypentanoic acid into peptides

Application Note: Site-Specific Incorporation of 2-Amino-5-methoxypentanoic Acid (5-Methoxynorvaline) into Peptides via Fmoc-SPPS Executive Summary & Scientific Rationale The incorporation of 2-Amino-5-methoxypentanoic a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Site-Specific Incorporation of 2-Amino-5-methoxypentanoic Acid (5-Methoxynorvaline) into Peptides via Fmoc-SPPS

Executive Summary & Scientific Rationale

The incorporation of 2-Amino-5-methoxypentanoic acid (also known as 5-methoxynorvaline or Nva(5-OMe)) represents a strategic intervention in modern peptide drug design. Structurally, this non-canonical amino acid (ncAA) features a propyl ether side chain (


).

Why use this specific ncAA?

  • Methionine Isostere: It serves as a robust surrogate for Methionine (Met). While Met is prone to oxidation (forming sulfoxides and sulfones) which alters potency and shelf-life, the ether linkage in 5-methoxynorvaline is oxidatively stable while retaining similar steric bulk and flexibility.

  • Hydrophobicity Modulation: The terminal methoxy group acts as a weak hydrogen bond acceptor, unlike the purely hydrophobic side chain of Norleucine (Nle), another common Met surrogate. This allows for fine-tuning of solvation properties and receptor interactions without introducing a donor proton.

  • Lasso Peptide Mimetics: Recent high-affinity peptides targeting Glypican-3 (GPC3) utilize this residue to stabilize "lasso" structures, enhancing proteolytic stability.

This guide details the protocol for incorporating Fmoc-2-amino-5-methoxypentanoic acid using Solid-Phase Peptide Synthesis (SPPS).

Pre-Synthesis Considerations

Chemical Properties & Stability
  • Side Chain: The

    
    -methoxy group is chemically inert under standard SPPS conditions. Unlike Serine or Threonine, it requires no orthogonal side-chain protection . It is stable to:
    
    • 20% Piperidine (Fmoc removal).[1][2][3]

    • 95% TFA (Global cleavage).

    • Standard coupling activators (HBTU/HATU/DIC).[4]

  • Solubility: The Fmoc-derivative is generally soluble in DMF and NMP.[1] However, due to the ether oxygen, it may exhibit different aggregation kinetics than alkyl chains.

Reagent Specifications
ComponentSpecificationRationale
Building Block Fmoc-L-2-amino-5-methoxypentanoic acid Ensure >98% enantiomeric purity to prevent epimerization.
Resin Rink Amide (0.5–0.7 mmol/g) or Wang ResinChoose based on C-terminal requirement (Amide vs. Acid). Low loading is preferred to minimize aggregation.
Activator HATU or DIC/Oxyma Pure HATU is preferred for this ncAA to ensure rapid coupling and minimize racemization, though the residue is not sterically hindered.
Base DIPEA (Diisopropylethylamine)Collidine is an alternative if

-racemization is a concern (rare for this linear chain).

Detailed Experimental Protocol (Fmoc-SPPS)

This protocol assumes a 0.1 mmol scale automated or manual synthesis.

Step 1: Resin Preparation[5]
  • Weigh 0.1 mmol of Rink Amide resin into the reaction vessel.

  • Swelling: Add DMF (5 mL) and agitate for 20 minutes. Drain.

  • Repeat swelling with DCM (5 mL) for 10 minutes to ensure maximum bead expansion. Drain.

Step 2: Fmoc Deprotection (The Cycle)
  • Add 20% Piperidine in DMF (5 mL).

  • Agitate for 3 minutes. Drain.

  • Add fresh 20% Piperidine in DMF (5 mL).

  • Agitate for 12 minutes. Drain.

  • Wash: DMF (5 x 5 mL). Critical: Ensure all piperidine is removed to prevent premature Fmoc removal of the incoming ncAA.

Step 3: Coupling of 2-Amino-5-methoxypentanoic Acid

Note: This ncAA does not require pre-activation in a separate vessel if using an automated synthesizer, but fresh activation is best.

  • Dissolution: Dissolve Fmoc-2-amino-5-methoxypentanoic acid (0.4 mmol, 4 eq) in DMF (2 mL).

  • Activation: Add HATU (0.38 mmol, 3.8 eq) to the amino acid solution.

  • Base Addition: Add DIPEA (0.8 mmol, 8 eq) immediately before adding to the resin.

  • Reaction: Transfer the activated mixture to the resin.

  • Agitation: Shake at room temperature for 45–60 minutes .

    • Expert Insight: While standard AAs couple in 30 mins, allow 60 mins for this ncAA to ensure completion, as the ether tail can induce slight conformational changes in the resin-bound peptide.

  • Wash: DMF (4 x 5 mL).

Step 4: Monitoring (QC)

Perform a Kaiser Test (ninhydrin).

  • Colorless/Yellow beads: Coupling complete. Proceed.

  • Blue beads: Incomplete coupling. Re-couple using DIC/Oxyma (4 eq) for 60 minutes.

Step 5: Elongation & Cleavage
  • Continue standard SPPS for the remaining sequence.

  • Final Cleavage:

    • Cocktail: TFA/TIS/H2O (95:2.5:2.5) .

    • Note: Do not use scavengers like EDT (ethanedithiol) unless other residues (Trp, Cys) require it. The methoxy ether does not require specific scavenging.

    • Incubate for 2–3 hours.

  • Precipitation: Filter resin, concentrate filtrate under

    
    , and precipitate in cold diethyl ether.
    

Visualization of Workflow & Mechanism

Figure 1: SPPS Incorporation Logic Flow

SPPS_Workflow Start Resin-Bound Peptide (Free Amine) Coupling Coupling Reaction 60 min @ RT Start->Coupling ReagentPrep Prepare Fmoc-Nva(5-OMe)-OH (4 eq in DMF) Activation Activation: Add HATU (3.8 eq) + DIPEA (8 eq) ReagentPrep->Activation Activation->Coupling Activated Species QC Kaiser Test Coupling->QC Success Proceed to Next Cycle QC->Success Negative (Colorless) Fail Double Coupling (Switch to DIC/Oxyma) QC->Fail Positive (Blue) Fail->QC

Caption: Decision tree for the incorporation of 5-methoxynorvaline, highlighting the critical quality control step.

Figure 2: Structural Comparison (Met vs. 5-MethoxyNva)

Structure_Comparison cluster_0 Methionine (Met) cluster_1 5-Methoxynorvaline Met_Backbone C-alpha Met_Side -(CH2)2-S-CH3 Met_Backbone->Met_Side Met_Prop Oxidation Prone (Sulfoxide/Sulfone) Met_Side->Met_Prop Nva_Backbone C-alpha Nva_Side -(CH2)3-O-CH3 Nva_Backbone->Nva_Side Nva_Prop Oxidation Stable H-Bond Acceptor Nva_Side->Nva_Prop

Caption: Structural comparison highlighting the oxidative stability advantage of 5-Methoxynorvaline over Methionine.

Analytical Data & Troubleshooting

Expected Analytical Properties

When analyzing the final peptide via RP-HPLC and LC-MS, expect the following:

ParameterObservation vs. Methionine Analog
Retention Time (HPLC) Slightly Earlier. The ether oxygen is more polar than the thioether sulfur of Met, usually reducing retention on C18 columns.
Mass Shift Distinct. Met Residue Mass: 131.04 Da5-MethoxyNva Residue Mass: 129.08 Da (approx -2 Da shift).
Proton NMR Distinct singlet for

at

ppm. Absence of S-CH3 singlet (

ppm).
Troubleshooting Guide
IssueProbable CauseSolution
Incomplete Coupling Aggregation of the peptide chain.Use Magic Mixture (DCM/DMF/NMP 1:1:1) or heat to 50°C during coupling (microwave assisted).
Low Yield Hydrolysis of the activated ester.Ensure DMF is anhydrous. Use fresh HATU.
Unexpected Mass (+16 Da) Not Oxidation. If +16 is seen, check other residues (Trp, Met). 5-MethoxyNva does not oxidize.

References

  • Beilstein Journals. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. Link

  • BenchChem. (2025).[1] Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS). Link (Generic reference for SPPS protocols).

  • Google Patents. (2024). Peptide compositions targeting glypican-3 and uses thereof (WO2024252336A1). (Describes the use of NvaOMe in lasso peptides). Link

  • ChemPep. (2025). Overview of Fmoc Amino Acids. Link

  • Chan, W.C., & White, P.D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.[2] (Foundational text for SPPS methodology).

Sources

Application

Analytical Strategies for the Detection and Quantification of 2-Amino-5-methoxypentanoic Acid

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Application Note & Experimental Protocol Introduction 2-Amino-5-methoxypentanoic acid (CAS: 1115-92-0), commonly ref...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Application Note & Experimental Protocol

Introduction

2-Amino-5-methoxypentanoic acid (CAS: 1115-92-0), commonly referred to as


-methyl-L-homoserine or 5-methoxynorvaline (NvaOMe), is a non-proteinogenic amino acid. Recently, it has garnered significant attention as a critical building block in the synthesis of advanced peptide therapeutics, including radiopharmaceutical conjugates targeting glypican-3 (GPC3) for oncology applications [1].

The Analytical Challenge: As an aliphatic amino acid derivative (MW 147.17), 2-amino-5-methoxypentanoic acid lacks a native conjugated chromophore, rendering direct UV detection highly insensitive. Furthermore, its high polarity results in poor retention on standard reversed-phase (RP) liquid chromatography columns. To achieve robust pharmacokinetic (PK) profiling or quality control (QC) of peptide hydrolysates, scientists must employ specialized LC-MS/MS methodologies or pre-column derivatization techniques.

Analytical Strategy & Causality (E-E-A-T)

To build a self-validating and scientifically sound analytical method, every parameter must be chosen with deliberate causality.

Chromatographic Rationale: The Core-Shell Advantage

Highly polar amino acids typically elute in the void volume of standard C18 columns. To overcome this without resorting to complex HILIC gradients, this protocol utilizes a Phenomenex Kinetex EVO C18 column [1, 2].

  • Causality: The Kinetex EVO utilizes core-shell technology, which reduces the diffusion path of the analyte, minimizing band broadening and delivering high theoretical plate counts at lower backpressures. Crucially, the EVO incorporates a cross-linked organo-silica layer that provides extreme resistance to acidic ion-pairing agents, ensuring reproducible retention of the polar NvaOMe molecule [3].

Mobile Phase Selection: Balancing Retention and Suppression

Standard LC-MS protocols rely on 0.1% Formic Acid. However, aliphatic amino acids often require stronger ion-pairing to achieve baseline resolution from matrix interferences.

  • Causality: We employ 0.025% Trifluoroacetic Acid (TFA) in both aqueous and organic phases. While TFA is a superior ion-pairing agent that dramatically improves the peak shape and retention of 2-amino-5-methoxypentanoic acid, traditional concentrations (0.1%) cause severe ion suppression in the Electrospray Ionization (ESI) source. Reducing the concentration to 0.025% creates a "sweet spot" that maintains chromatographic integrity while preserving MS/MS sensitivity [1].

System Suitability & Self-Validation

A protocol is only as trustworthy as its internal controls. All described workflows mandate the use of an isotopically labeled internal standard (e.g.,


-Valine or 

-Alanine) to correct for matrix effects and ionization variances. System Suitability Testing (SST) requires a Signal-to-Noise (S/N) ratio of

for the Lower Limit of Quantification (LLOQ) and a retention time %RSD of

.

Experimental Protocols

Protocol A: Direct LC-MS/MS Analysis (Primary Method)

Designed for high-throughput, high-sensitivity detection of underivatized 2-amino-5-methoxypentanoic acid in biological matrices or peptide hydrolysates.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 50 µL of sample (plasma or hydrolysate) into a microcentrifuge tube.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (MeCN) containing the internal standard (100 ng/mL).

  • Extraction: Vortex vigorously for 2 minutes, then centrifuge at 14,000

    
     for 10 minutes at 4 °C.
    
  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing a low-volume insert.

  • Injection: Inject 2 µL into the LC-MS/MS system.

Protocol B: Pre-column Derivatization for HPLC-UV (Alternative Method)

Designed for laboratories lacking tandem mass spectrometry infrastructure, utilizing 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).

Step-by-Step Methodology:

  • Buffering: Mix 50 µL of the aqueous sample with 50 µL of 0.2 M borate buffer (pH 9.5).

  • Derivatization: Add 50 µL of FMOC-Cl solution (10 mM in Acetonitrile). Vortex and incubate at room temperature for exactly 10 minutes.

  • Quenching: Stop the reaction by adding 50 µL of 1-adamantanamine (20 mM in Acetonitrile) to react with excess FMOC-Cl, preventing baseline interference.

  • Analysis: Inject 10 µL onto a standard C18 column. Monitor UV absorbance at 265 nm (or fluorescence: Ex 260 nm / Em 315 nm).

Data Presentation

Table 1: Liquid Chromatography Gradient Conditions (Protocol A)

Column: Phenomenex Kinetex EVO C18 (2.1 × 150 mm, 2.6 µm, 100Å). Column Temp: 60 °C. Flow Rate: 0.5 mL/min.

Time (min)Mobile Phase A (H₂O + 0.025% TFA)Mobile Phase B (MeCN + 0.025% TFA)Curve Profile
0.080%20%Initial
7.240%60%Linear
7.55%95%Linear (Wash)
9.05%95%Hold
9.180%20%Linear (Equilibration)
12.080%20%Hold
Table 2: Expected MS/MS Parameters (ESI Positive Mode)

Note: Collision Energies (CE) are approximate and should be optimized per instrument.

AnalytePrecursor Ion (

)
Product Ion (

)
Fragment AssignmentCE (eV)
2-Amino-5-methoxypentanoic acid 148.1131.1

15
2-Amino-5-methoxypentanoic acid 148.1102.1

25
2-Amino-5-methoxypentanoic acid 148.1116.1

20

Mandatory Visualization

Analytical Workflow Diagram

Workflow Start Sample Containing 2-Amino-5-methoxypentanoic acid Prep Sample Preparation (Protein Precipitation / Extraction) Start->Prep Split Select Analytical Modality Prep->Split LCMS Protocol A: LC-MS/MS (Direct Analysis) Split->LCMS MS Available Deriv FMOC-Cl Derivatization (pH 9.5 Borate Buffer) Split->Deriv UV/FL Only Data1 Quantification via MRM (High Sensitivity PK/PD) LCMS->Data1 HPLC Protocol B: HPLC-UV/FL (Pre-column Derivatization) Data2 Quantification via UV 265 nm (Robust QC Alternative) HPLC->Data2 Deriv->HPLC

Analytical workflow for 2-Amino-5-methoxypentanoic acid detection.

ESI+ Fragmentation Pathway

Fragmentation Prec Precursor Ion [M+H]+ m/z 148.1 C6H14NO3+ Frag1 Product Ion 1 m/z 131.1 [M+H - NH3]+ Prec->Frag1 - NH3 (17 Da) Frag2 Product Ion 2 m/z 102.1 [M+H - H2O - CO]+ Prec->Frag2 - H2O, - CO (46 Da) Frag3 Product Ion 3 m/z 116.1 [M+H - CH3OH]+ Prec->Frag3 - CH3OH (32 Da)

Expected ESI+ fragmentation pathway for 2-Amino-5-methoxypentanoic acid.

References

  • Title: Radiopharmaceutical compositions targeting glypican-3 and uses thereof (WO2024254339A9)
  • Title: Improving the Bioactivities of Apricot Kernels Through Fermentation: Investigating the Relationship Between Bioactivities, Polyphenols, and Amino Acids Source: MDPI - Foods URL: [Link]

  • Title: Biotransformation of Selenium by Lactic Acid Bacteria: Formation of Seleno-Nanoparticles and Seleno-Amino Acids Source: Frontiers in Microbiology URL: [Link]

Method

Application Note: Advanced HPLC Purification Strategies for 2-Amino-5-methoxypentanoic Acid

Target Audience: Analytical Chemists, Peptide Synthesizers, and Drug Discovery Scientists Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The purification of unnatural aliphatic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Peptide Synthesizers, and Drug Discovery Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The purification of unnatural aliphatic amino acids, such as 2-Amino-5-methoxypentanoic acid (also known as


-methyl-norvaline or 5-methoxynorvaline), presents a unique set of chromatographic challenges. Unlike aromatic amino acids or fully protected peptide building blocks (e.g., Fmoc-derivatives), the free, underivatized form of this compound lacks a conjugated 

-system, rendering standard UV-Vis detection (e.g., 254 nm) ineffective[1]. Furthermore, its zwitterionic nature and high polarity cause it to elute in the void volume of traditional reversed-phase (RP) C18 columns.

To achieve high-purity isolation without the need for pre-column derivatization—which would require subsequent and often low-yielding deprotection steps—this guide details two orthogonal, field-proven methodologies:

  • Mixed-Mode Chromatography with Evaporative Light Scattering Detection (ELSD) : Exploits both hydrophobic and cation-exchange interactions[2].

  • Mass-Directed Preparative HPLC (MDAP) : Utilizes an aqueous-compatible C18 stationary phase coupled with electrospray ionization mass spectrometry (ESI-MS) for highly specific fraction triggering[3].

Physicochemical Profile
PropertyValue / Description
Chemical Name 2-Amino-5-methoxypentanoic acid
CAS Number 1115-92-0 (Free acid); 1394040-04-0 (HCl salt)[4]
Molecular Formula C₆H₁₃NO₃
Molecular Weight 147.17 g/mol [4]
Target m/z (ESI+) [M+H]⁺ = 148.1
Chromophore Status None (End-absorption only at <210 nm)
LogP (Predicted) -0.17 (Highly hydrophilic)[4]

Experimental Workflows & System Architecture

The following diagram illustrates the logical flow of a Mass-Directed Preparative HPLC system, which is the gold standard for purifying non-chromophoric, unnatural amino acids. By splitting the eluent, a destructive detector (MS) can trigger the non-destructive collection of the target mass.

G A Crude Mixture (m/z 148.1) B Prep HPLC Column (AQ-C18 or Mixed-Mode) A->B Injection C Active Flow Splitter (1000:1 Ratio) B->C Eluent D Quadrupole MS (ESI+ Detection) C->D 0.1% Flow E Fraction Collector (Logic Triggered) C->E 99.9% Flow D->E Trigger Signal F Pure Amino Acid (Lyophilization) E->F Pool & Dry

Fig 1. MS-directed preparative HPLC workflow for underivatized amino acid purification.

Protocol A: Mixed-Mode HPLC-ELSD (Analytical to Semi-Prep)

Causality & Rationale: Standard C18 columns fail to retain aliphatic amino acids because the compounds are too polar. Mixed-mode columns (e.g., Primesep 100) embed acidic ion-pairing groups directly into the hydrophobic alkyl chain[2]. At an acidic pH, the carboxylate group of 2-Amino-5-methoxypentanoic acid is protonated (neutral), while the primary amine is protonated (cationic). The cationic amine interacts strongly with the column's embedded cation-exchange groups, resulting in excellent retention and peak shape without the need for mobile-phase ion-pairing reagents (which would suppress MS/ELSD signals)[2][5].

Chromatographic Conditions
  • Column: Primesep 100, 5 µm, 100Å (4.6 × 250 mm for analytical; 21.2 × 250 mm for prep)[2].

  • Detection: Evaporative Light Scattering Detector (ELSD). Note: Set ELSD drift tube temperature to 45°C and nebulizer gas (N₂) to 1.5 L/min.

  • Flow Rate: 1.0 mL/min (Analytical) or 20.0 mL/min (Preparative).

  • Injection Volume: 10–50 µL (Analytical) depending on crude concentration.

Mobile Phase & Gradient Table

Instead of an organic gradient, this method utilizes an acid gradient to elute the compound by gradually neutralizing the cation-exchange interaction[2].

Time (min)% Mobile Phase A (H₂O / 30% MeCN)% Mobile Phase B (H₂O / 30% MeCN + 0.5% TFA)Effective TFA %
0.090100.05%
20.040600.30%
25.040600.30%
25.190100.05%

Procedure:

  • Dissolve the crude 2-Amino-5-methoxypentanoic acid in 100% Mobile Phase A.

  • Filter through a 0.22 µm PTFE syringe filter.

  • Execute the gradient. The target compound will elute as the TFA concentration increases, displacing the protonated amine from the stationary phase.

Protocol B: MS-Directed Preparative HPLC (Scale-Up)

Causality & Rationale: For high-throughput or large-scale purification of unnatural amino acid libraries, MS-directed purification is preferred[3]. Because 2-Amino-5-methoxypentanoic acid is highly polar, we must use an "Aqueous C18" (AQ-C18) column. These columns resist phase collapse (dewetting) under 100% aqueous conditions, allowing us to start the gradient at 0% organic modifier to maximize the retention of the polar zwitterion[6]. Formic acid is used instead of TFA to prevent ion suppression in the mass spectrometer.

Chromatographic Conditions
  • Column: Phenomenex Gemini-NX C18 or Waters SunFire Prep C18 (19 × 150 mm, 5 µm)[3][6].

  • Detection: Single Quadrupole MS (ESI+ mode, scanning m/z 100–300; Trigger set to Extracted Ion Chromatogram at m/z 148.1 [M+H]⁺).

  • Flow Rate: 30.0 mL/min.

  • Make-up Solvent (for MS Splitter): MeOH + 0.1% Formic Acid at 1.0 mL/min.

Mobile Phase & Gradient Table
Time (min)% Mobile Phase A (H₂O + 0.1% Formic Acid)% Mobile Phase B (MeCN + 0.1% Formic Acid)Curve
0.01000Isocratic hold
3.01000Isocratic hold
15.07030Linear
16.0595Wash
19.01000Re-equilibration

Procedure:

  • Sample Preparation: Dissolve the crude material in 100% H₂O (add a drop of 1M HCl if solubility is poor, ensuring the amine is fully protonated).

  • System Priming: Ensure the active flow splitter is calibrated to prevent mass detector saturation.

  • Fraction Collection: The fraction collector valve will open automatically when the MS detects the leading edge of m/z 148.1 and close on the trailing edge.

  • Recovery: Pool the triggered fractions. Because the mobile phase is water/acetonitrile with formic acid, the pooled fractions can be directly frozen and lyophilized to yield the pure 2-Amino-5-methoxypentanoic acid as a formate salt[7].

Troubleshooting & Best Practices

  • Poor Retention on AQ-C18: If the compound elutes in the void volume even at 0% B, the crude sample solvent may be too strong. Ensure the injection solvent contains no organic modifiers. Alternatively, switch to the Mixed-Mode protocol (Protocol A).

  • ELSD Baseline Drift: An acid gradient (Protocol A) can cause baseline drift in ELSD. Ensure the drift tube temperature is sufficiently high (45-50°C) to volatilize the TFA completely.

  • MS Adducts: In ESI+, aliphatic amino acids frequently form sodium adducts[M+Na]⁺ at m/z 170.1. Program the MS fraction collector logic to trigger on an "OR" logic gate: m/z 148.1 OR m/z 170.1 to ensure no product is missed.

References

  • Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis National Institutes of Health (PubMed)[Link]

  • Radiopharmaceutical compositions targeting glypican-3 and uses thereof (WO2024254339A9)
  • Primesep 100: HPLC Separation of Underivatized Amino Acids SIELC Technologies[Link]

  • Accelerated Identification of Cell Active KRAS Inhibitory Macrocyclic Peptides using Mixture Libraries and Automated Ligand Identification System (ALIS) Technology National Institutes of Health (PMC)[Link]

Sources

Application

Application Note: Mass Spectrometry Analysis of Peptides Containing 2-Amino-5-methoxypentanoic Acid

Abstract The incorporation of non-canonical amino acids (ncAAs) into peptide therapeutics is a key strategy for enhancing stability, modulating bioactivity, and improving pharmacokinetic profiles.[1] 2-Amino-5-methoxypen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of non-canonical amino acids (ncAAs) into peptide therapeutics is a key strategy for enhancing stability, modulating bioactivity, and improving pharmacokinetic profiles.[1] 2-Amino-5-methoxypentanoic acid, a synthetic amino acid, offers unique structural properties for peptide design. Accurate and robust analytical methods are paramount for the characterization of these modified peptides. This document provides a comprehensive guide and detailed protocols for the analysis of peptides containing 2-Amino-5-methoxypentanoic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the causality behind experimental choices, from sample preparation to data interpretation, to ensure reliable and reproducible results.

Introduction: The Analytical Challenge of Non-Canonical Peptides

Peptide-based drug discovery has moved beyond the 20 canonical amino acids, venturing into a vast chemical space offered by ncAAs.[1] 2-Amino-5-methoxypentanoic acid (Ampa), with its methoxypropyl side chain, introduces distinct hydrophobicity and conformational properties compared to its natural counterparts. While powerful, the introduction of ncAAs necessitates a tailored approach to mass spectrometry analysis. Standard database search algorithms may not recognize the ncAA, and its unique side chain can introduce novel fragmentation pathways that require careful interpretation.[2][3]

This guide provides the foundational principles and a step-by-step protocol for developing a robust LC-MS/MS workflow to confidently identify and characterize peptides incorporating this novel building block. Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is the definitive tool for this purpose, offering the required sensitivity and specificity for analyzing complex peptide samples.[4][5]

Properties of 2-Amino-5-methoxypentanoic Acid

A clear understanding of the ncAA's properties is the first step in method development.

PropertyValueSource
Molecular Formula C₆H₁₃NO₃[6][7]
Monoisotopic Mass 147.08954 DaCalculated
Average Molecular Weight 147.17 g/mol [6][7]
Residue Mass in Peptide 129.07898 DaCalculated (Monoisotopic Mass - H₂O)
Abbreviation Ampa-

Experimental Workflow Overview

The successful analysis of an Ampa-containing peptide follows a multi-stage process, beginning with the purified peptide and culminating in confident sequence validation. Each stage is critical for the integrity of the final data.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Peptide Purified Synthetic Peptide Cleanup Sample Cleanup & Desalting Peptide->Cleanup Remove synthesis contaminants Quant Quantification & Dilution Cleanup->Quant Ensure optimal concentration LC Reverse-Phase LC Separation Quant->LC Injection ESI Electrospray Ionization (ESI) LC->ESI Elution MS1 MS1: Precursor Ion Scan ESI->MS1 Ion Generation Frag CID/HCD Fragmentation MS1->Frag Precursor Selection MS2 MS2: Fragment Ion Scan Frag->MS2 Fragmentation Spec Spectrum Deconvolution MS2->Spec Data Acquisition Seq De Novo Sequencing / Sequence Verification Spec->Seq Assign fragment ions Report Final Report Seq->Report Confirm Ampa position

Caption: Overall workflow for the LC-MS/MS analysis of Ampa-peptides.

Detailed Protocols

Part 3.1: Peptide Sample Preparation

Rationale: The quality of mass spectrometry data is directly dependent on sample purity.[8] Contaminants from peptide synthesis, such as salts, residual solvents, and protecting groups, can severely suppress the ionization of the target peptide, compromising sensitivity and data quality.[9][10] This protocol ensures the sample is clean and in a solvent compatible with ESI-MS.

Materials:

  • Purified Ampa-containing peptide (lyophilized powder)

  • HPLC- or MS-grade Water

  • HPLC- or MS-grade Acetonitrile (ACN)

  • MS-grade Formic Acid (FA)

  • C18 ZipTips or equivalent solid-phase extraction (SPE) cartridges

  • Low-protein-binding microcentrifuge tubes

Protocol:

  • Reconstitution:

    • Carefully dissolve the lyophilized peptide in a suitable solvent. For most peptides, 0.1% FA in water is a good starting point.

    • Causality: The acidic pH ensures the peptide's amine groups (N-terminus and basic side chains) are protonated, which is essential for positive-mode electrospray ionization.[9]

    • Vortex briefly and centrifuge to pellet any insoluble material.

  • Desalting and Concentration (if required):

    • This step is critical if the peptide was purified using buffers containing non-volatile salts (e.g., PBS, NaCl).

    • Condition a C18 SPE tip by aspirating and dispensing 100% ACN (2x), followed by an equilibration step with 0.1% FA in water (2x).

    • Load the peptide solution onto the C18 tip by slowly aspirating and dispensing multiple times. The peptide will bind to the C18 stationary phase.

    • Wash the bound peptide with 0.1% FA in water (3x) to remove salts and other hydrophilic impurities.

    • Elute the purified peptide with 10-20 µL of a solution containing 50-70% ACN and 0.1% FA. The high organic content disrupts the hydrophobic interaction between the peptide and the C18 material.

    • Self-Validation: The success of this step can be confirmed by observing a significant reduction in salt adducts (e.g., +22 Da for Na⁺, +38 Da for K⁺) in the resulting mass spectrum.

  • Final Dilution:

    • Dilute the desalted peptide solution to a final concentration suitable for your instrument, typically in the range of 0.1 to 10 pmol/µL. The optimal concentration should be determined empirically.

    • The final solvent should be compatible with the initial LC mobile phase conditions (e.g., 95% Water/5% ACN/0.1% FA). This prevents peak distortion during injection.

Part 3.2: LC-MS/MS Method Parameters

Rationale: Liquid chromatography separates the peptide of interest from any remaining impurities, reducing ion suppression and allowing for cleaner fragmentation spectra.[5][11] Tandem mass spectrometry first measures the mass of the intact peptide (MS1) and then selects it for fragmentation to generate sequence-specific fragment ions (MS2).[10]

Recommended LC-MS System Configuration:

ParameterRecommended SettingRationale
LC Column C18 Reverse-Phase (e.g., 1.7-2.1 µm particle size, 50-150 mm length)Standard for peptide separations based on hydrophobicity.[12] The Ampa side chain adds hydrophobicity, influencing retention time.
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase; acidifier for protonation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase for peptide elution.
Flow Rate 200 - 400 µL/min (Analytical) or 300 nL/min (Nano)Dependent on column diameter and system configuration.
Gradient 5% to 40% B over 15-30 minA typical starting gradient for peptides. This should be optimized to ensure good separation and peak shape.
Column Temp. 30 - 50 °CImproves peak shape and reproducibility.
Ion Source Electrospray Ionization (ESI), Positive ModeESI is the standard for ionizing peptides from a liquid phase.[11] Positive mode detects protonated molecules [M+nH]ⁿ⁺.
MS1 Scan Range 300 - 2000 m/zCovers the typical mass-to-charge range for doubly and triply charged peptides.
MS Acquisition Data-Dependent Acquisition (DDA) or Parallel Reaction Monitoring (PRM)DDA is excellent for discovery and identification. PRM is superior for targeted quantification of a known peptide.
Fragmentation Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD)These methods efficiently fragment the peptide backbone to produce informative b- and y-ions.[13]
Collision Energy Normalized Collision Energy (NCE) of 25-35%A good starting point; should be optimized to achieve a rich fragmentation spectrum.

Data Analysis and Interpretation

The key to success is knowing what to look for. The incorporation of Ampa will result in a predictable mass shift in the peptide and its fragments.

Step 1: Identify the Precursor Ion (MS1)

First, locate the isotopic cluster of the intact peptide in the MS1 scan. For a hypothetical peptide Ac-Tyr-Ala-Ampa-Gly-NH₂ , we calculate its expected mass.

  • Tyr: 163.0633 Da

  • Ala: 71.0371 Da

  • Ampa: 129.0790 Da

  • Gly: 57.0215 Da

  • N-terminal Acetyl (Ac): 42.0106 Da

  • C-terminal Amide (NH₂): -1.0078 (H) + 14.0157 (N) + 2.0156 (H2) = 15.0235 Da (relative to -OH) -> more simply: add mass of NH and subtract OH from terminal COOH. Mass of COOH = 44.9977. Mass of CONH2 = 44.0136. Difference = -0.9841 Da.

  • Monoisotopic Mass: 163.0633 + 71.0371 + 129.0790 + 57.0215 + 42.0106 (Ac) + 17.0265 (NH2) - 3*18.0106 (3 peptide bonds) = 425.2275 Da

You would look for precursor ions corresponding to this mass, such as:

  • [M+H]¹⁺: 426.2348 m/z

  • [M+2H]²⁺: 213.6210 m/z

Step 2: Interpret the Fragmentation Spectrum (MS2)

The MS2 spectrum reveals the peptide's sequence. CID and HCD primarily cleave the amide bonds along the backbone, generating a series of b-ions (containing the N-terminus) and y-ions (containing the C-terminus).

Caption: Generation of b- and y-ions from peptide backbone fragmentation.

The presence of Ampa at the third position will shift the masses of all fragment ions containing it (b₃, y₂, y₃).

Expected Fragment Ions for Ac-Tyr-Ala-Ampa-Gly-NH₂ (Singly Charged):

Ion TypeSequenceCalculated m/zIon TypeSequenceCalculated m/z
b₁ Ac-Tyr206.0812y₁ Gly-NH₂75.0502
b₂ Ac-Tyr-Ala277.1183y₂ Ampa-Gly-NH₂204.1292
b₃ Ac-Tyr-Ala-Ampa406.1973y₃ Ala-Ampa-Gly-NH₂275.1663

Side Chain Fragmentation: The methoxypropyl side chain of Ampa may also produce characteristic neutral losses or fragment ions. Be vigilant for:

  • Neutral loss of methanol (CH₃OH): A loss of 32.0262 Da from precursor or fragment ions containing Ampa.

  • Cleavage of the propyl chain: This could lead to less common fragment ions.

A successful identification requires matching a significant portion of the expected b- and y-ions in the MS2 spectrum. The mass shift caused by Ampa (129.0790 Da) is the key diagnostic feature for confirming its incorporation and position.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
No/Low Signal - Sample concentration too low.- Poor ionization.- Incomplete desalting (ion suppression).- Concentrate the sample using SPE.- Optimize ESI source parameters (voltages, gas flows).- Repeat the desalting protocol carefully.
Poor Peak Shape - Wrong injection solvent.- Column degradation.- Secondary interactions with the LC system.- Ensure final sample solvent matches initial mobile phase.- Flush the column or replace if necessary.- Consider adding a small amount of a different ion-pairing agent.
Complex/Uninterpretable MS2 Spectra - Co-elution of multiple species.- Precursor isolation window too wide.- Collision energy is too high/low.- Optimize the LC gradient for better separation.- Narrow the quadrupole isolation width.- Perform a collision energy ramp experiment to find the optimal value.
Masses Don't Match Theory - Incorrect charge state assignment.- Unexpected modifications (e.g., oxidation).- Salt adducts (Na⁺, K⁺).- Check for isotopic spacing to confirm charge state.- Search data for common modifications (+16 Da for oxidation).- Improve sample desalting.

Conclusion

The mass spectrometric analysis of peptides containing 2-Amino-5-methoxypentanoic acid is a straightforward process when a systematic and well-reasoned approach is employed. By understanding the chemical properties of the ncAA and anticipating its effect on peptide mass and fragmentation, researchers can develop robust and reliable LC-MS/MS methods. The protocols and guidelines presented here provide a solid foundation for the confident characterization of novel peptide therapeutics, accelerating the drug discovery and development cycle.

References

  • Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Nature Protocols. [Link]

  • Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Aragen Life Sciences. [Link]

  • Comprehensive and Routine Characterization of Proteins and Peptides using an Integrated Waters LC-MS Workflow and LC -MSE. Waters. [Link]

  • Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. Current Protocols. [Link]

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules. [Link]

  • Sample preparation for Mass spectrometric analysis. G-Biosciences. [Link]

  • Synthetic Peptide Purification Using Preparative LC-MS. Gilson. [Link]

  • Method to correlate tandem mass spectra of modified peptides to amino acid sequences in the protein database. Proceedings of the National Academy of Sciences. [Link]

  • Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Anapharm Bioanalytics. [Link]

  • LC-MS/MS ANALYSIS FOR PEPTIDES USING HUMAN BRADYKININ AND TWO OF ITS FRAGMENTS AS MODEL MOLECULES. Farmacia Journal. [Link]

  • Mass Spectrometry for Post-Translational Modifications. Neuroproteomics. [Link]

  • Unveiling the Fragmentation Mechanisms of Modified Amino Acids as the Key for Their Targeted Identification. Analytical Chemistry. [Link]

  • Automatic analysis of peptide and proteins mass spectrometry datasets. The ISIC- EPFL mstoolbox. [Link]

  • What Is Peptide Mass Spectrometry Identification. MtoZ Biolabs. [Link]

  • MASS SPECTROMETRY OF PEPTIDES AND PROTEINS. Annual Review of Biochemistry. [Link]

  • Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science. [Link]

  • Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]

  • Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. The Journal of Organic Chemistry. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]

  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters. [Link]

  • L-2-Amino-5-(methylthio)pentanoic acid. FooDB. [Link]

Sources

Method

Application Note: Comprehensive NMR Spectroscopic Analysis of 2-Amino-5-methoxypentanoic acid

Introduction 2-Amino-5-methoxypentanoic acid is a non-proteinogenic amino acid that holds potential interest for researchers in drug development and peptide chemistry. Its structure, featuring both an amine and a methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Amino-5-methoxypentanoic acid is a non-proteinogenic amino acid that holds potential interest for researchers in drug development and peptide chemistry. Its structure, featuring both an amine and a methoxy group, presents a unique case for spectroscopic characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the complete structural elucidation of such small molecules in their natural solution state.[1] This application note provides a detailed guide to the NMR analysis of 2-amino-5-methoxypentanoic acid, covering everything from sample preparation to advanced 2D NMR techniques for unambiguous spectral assignment. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently determine the structure and purity of their sample.

Part 1: Foundational Protocols - Sample Preparation

The quality of NMR spectra is fundamentally dependent on meticulous sample preparation.[2][3] For a polar molecule like 2-amino-5-methoxypentanoic acid, careful consideration of the solvent and concentration is paramount.

Protocol 1: Standard Sample Preparation
  • Solvent Selection: Deuterium oxide (D₂O) is the recommended solvent due to the high polarity of the amino acid and its ability to exchange with labile protons (e.g., -NH₂ and -COOH), which simplifies the spectrum by removing their signals.[2] The pH of the D₂O solution can significantly affect the chemical shifts of protons near the amino and carboxylic acid groups; for initial characterization, a neutral pD is advisable.[4][5]

  • Concentration: For a standard ¹H NMR spectrum, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of D₂O is typically sufficient.[3] For ¹³C NMR, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[3]

  • Dissolution & Filtration:

    • Weigh the desired amount of 2-amino-5-methoxypentanoic acid into a clean, dry vial.

    • Add the deuterated solvent and gently vortex to dissolve the sample completely.

    • To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality, clean NMR tube.[6]

  • Internal Standard: For accurate chemical shift referencing, an internal standard is crucial. For samples in D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is a common choice, with its reference signal set to 0.00 ppm.[7]

Part 2: 1D NMR Spectroscopy - The Initial Fingerprint

One-dimensional NMR spectra provide the initial and most fundamental information about the molecular structure.

¹H NMR Spectroscopy: Proton Environment

The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. The expected chemical shifts are influenced by the electronic environment of each proton.[8]

Proton AssignmentExpected Chemical Shift (ppm)Expected MultiplicityJ-coupling (Hz)Rationale
H2 (α-proton)~3.5 - 4.0Triplet (t)~6-8Deshielded by the adjacent electron-withdrawing amino and carboxyl groups.
H3 (β-protons)~1.8 - 2.2Multiplet (m)-Standard aliphatic region, coupled to both H2 and H4.
H4 (γ-protons)~1.6 - 2.0Multiplet (m)-Standard aliphatic region, coupled to both H3 and H5.
H5 (δ-protons)~3.4 - 3.6Triplet (t)~6-7Deshielded by the adjacent electronegative oxygen atom of the methoxy group.[9]
-OCH₃ (methoxy protons)~3.3Singlet (s)N/ACharacteristic singlet for a methoxy group, with a typical chemical shift.[10]

Note: The labile protons of the amine (-NH₂) and carboxylic acid (-COOH) groups will exchange with the D₂O solvent and will therefore not be visible in the spectrum.

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum displays a single peak for each unique carbon atom, providing a direct count of the carbon environments.[11] The chemical shifts are indicative of the carbon's hybridization and the electronegativity of its attached atoms.[12]

Carbon AssignmentExpected Chemical Shift (ppm)Rationale
C1 (-COOH)~170 - 180Typical chemical shift for a carboxylic acid carbon.[13]
C2 (-CH(NH₂)-)~50 - 60The α-carbon of an amino acid, deshielded by the attached nitrogen.
C3 (-CH₂-)~25 - 35Standard aliphatic sp³ carbon.
C4 (-CH₂-)~20 - 30Standard aliphatic sp³ carbon.
C5 (-CH₂O-)~70 - 80Aliphatic carbon attached to an electronegative oxygen atom.[12]
-OCH₃~55 - 65Characteristic chemical shift for a methoxy carbon.

Part 3: 2D NMR Spectroscopy - Unambiguous Structural Elucidation

While 1D NMR provides a strong foundation, complex spin systems or signal overlap can necessitate 2D NMR for complete and confident assignment.[14][15]

Workflow for 2D NMR Analysis

Caption: Workflow for NMR-based structure elucidation.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[16] This is invaluable for tracing the proton connectivity along the carbon backbone.

Protocol 2: Acquiring a COSY Spectrum

  • Use the sample prepared in Protocol 1.

  • Load a standard COSY pulse sequence on the spectrometer.

  • Set the spectral width to encompass all proton signals.

  • Acquire data with sufficient scans in both dimensions to achieve good resolution and signal-to-noise.

  • Process the data with appropriate window functions and perform a Fourier transform in both dimensions.

Expected Correlations: In the COSY spectrum of 2-amino-5-methoxypentanoic acid, cross-peaks will connect coupled protons. This establishes the connectivity of the aliphatic chain.

Caption: Expected ³J(H,H) COSY correlations.

  • A cross-peak will be observed between the H2 proton signal and the H3 proton signals.

  • The H3 proton signals will show a cross-peak to both the H2 and H4 signals.

  • The H4 proton signals will correlate with both H3 and H5.

  • The H5 proton signals will show a cross-peak to the H4 signals.

  • The -OCH₃ protons, being a singlet with no adjacent protons, will not show any cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment maps protons directly to the carbons they are attached to, providing definitive C-H one-bond correlations.[17][18]

Protocol 3: Acquiring an HSQC Spectrum

  • Use the same concentrated sample as for the ¹³C NMR.

  • Load a standard HSQC pulse sequence (e.g., hsqcedetgpsp).

  • Set the ¹H spectral width as in the COSY experiment.

  • Set the ¹³C spectral width to cover the expected range of protonated carbons (~0-80 ppm for this molecule).

  • Acquire and process the data similarly to the COSY experiment.

Expected Correlations: Each cross-peak in the HSQC spectrum will correlate a proton signal on the F2 (horizontal) axis with a carbon signal on the F1 (vertical) axis.

  • The proton signal at ~3.5-4.0 ppm (H2) will correlate with the carbon signal at ~50-60 ppm (C2).

  • The proton signals in the ~1.8-2.2 ppm range (H3) will correlate with the carbon signal at ~25-35 ppm (C3).

  • The proton signals in the ~1.6-2.0 ppm range (H4) will correlate with the carbon signal at ~20-30 ppm (C4).

  • The proton signal at ~3.4-3.6 ppm (H5) will correlate with the carbon signal at ~70-80 ppm (C5).

  • The singlet proton signal at ~3.3 ppm (-OCH₃) will correlate with the carbon signal at ~55-65 ppm (-OCH₃).

By combining the connectivity information from COSY with the direct C-H attachments from HSQC, every proton and carbon in the aliphatic chain and the methoxy group can be assigned without ambiguity.

Conclusion

This application note details a systematic and robust workflow for the complete NMR spectroscopic characterization of 2-amino-5-methoxypentanoic acid. By following these protocols, from careful sample preparation to the logical application of 1D and 2D NMR techniques, researchers can achieve unambiguous assignment of all ¹H and ¹³C signals. This provides a solid analytical foundation for any further studies involving this molecule, from reaction monitoring to its incorporation into larger molecular frameworks.

References

  • 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. (2020). YouTube. Retrieved from [Link]

  • NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins - PMC - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]

  • NMR in structural determination of proteins and peptides - NMIMS Pharmacy. (n.d.). NMIMS. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Organomation. Retrieved from [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Iowa State University. Retrieved from [Link]

  • How does 2D NMR help to elucidate chemical structure? - ResearchGate. (2021). ResearchGate. Retrieved from [Link]

  • Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals | Request PDF - ResearchGate. (2025). ResearchGate. Retrieved from [Link]

  • Advances in NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 48 - Books. (2022). Royal Society of Chemistry. Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Small molecule NMR sample preparation. (2023). University of Texas Southwestern Medical Center. Retrieved from [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed. (2004). National Institutes of Health. Retrieved from [Link]

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - MDPI. (2023). MDPI. Retrieved from [Link]

  • NMR analyzes peptides, amino acids | C&EN Global Enterprise - ACS Publications. (1969). ACS Publications. Retrieved from [Link]

  • 13.12: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024). LibreTexts. Retrieved from [Link]

  • Observing Spin Systems using COSY - Magritek. (2015). Magritek. Retrieved from [Link]

  • Analysis of Proteinogenic Amino Acid and Starch Labeling by 2D NMR. (n.d.). SpringerLink. Retrieved from [Link]

  • 13C NMR Chemical Shift - Oregon State University. (2022). Oregon State University. Retrieved from [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). Polymer Science. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. (2024). Chemistry Steps. Retrieved from [Link]

  • The very basics of NMR of proteins • The first thing we need to know is were do the peaks of an amino acid residue. (n.d.). University of Cambridge. Retrieved from [Link]

  • 13.5: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024). LibreTexts. Retrieved from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (2022). MDPI. Retrieved from [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups - e-PG Pathshala. (n.d.). e-PG Pathshala. Retrieved from [Link]

  • 13-C NMR Chemical Shift Table | PDF | Alkene - Scribd. (n.d.). Scribd. Retrieved from [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure. (2025). Creative Biostructure. Retrieved from [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (2020). ACS Division of Organic Chemistry. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 2-Amino-5-methoxypentanoic Acid in Drug Discovery

A Forward-Looking Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: 2-Amino-5-methoxypentanoic acid is a novel chemical entity with limited currently available data in the public domain re...

Author: BenchChem Technical Support Team. Date: March 2026

A Forward-Looking Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-Amino-5-methoxypentanoic acid is a novel chemical entity with limited currently available data in the public domain regarding its biological activity. The following application notes and protocols are presented as a forward-looking guide for its potential investigation in drug discovery, based on the structural and chemical similarities to other known bioactive molecules. The proposed applications and methodologies are therefore speculative and intended to serve as a scientifically-grounded starting point for research.

Introduction: Unveiling the Potential of a Novel Amino Acid Analogue

2-Amino-5-methoxypentanoic acid, also known as 5-methoxynorvaline, is a non-proteinogenic α-amino acid. Its structure, featuring a five-carbon chain with a terminal methoxy group, presents an intriguing scaffold for medicinal chemists. While direct biological targets of this molecule are yet to be elucidated, its structural analogy to other bioactive small molecules, particularly derivatives of 2-aminopentanoic acid, provides a rational basis for its exploration in various therapeutic areas. The presence of both an amino and a carboxylic acid group makes it a candidate for interacting with biological targets that recognize amino acids, while the methoxy group offers potential for improved metabolic stability and cell permeability compared to its hydroxylated counterpart.

This document provides a comprehensive overview of the potential applications of 2-Amino-5-methoxypentanoic acid in drug discovery, along with detailed protocols for its initial characterization and evaluation.

Structural and Chemical Properties

A thorough understanding of the physicochemical properties of 2-Amino-5-methoxypentanoic acid is fundamental to its application in drug discovery.

PropertyValueSource
Molecular Formula C6H13NO3[1][2]
Molecular Weight 147.17 g/mol [1][2]
CAS Number 1115-92-0[1]
Synonyms 5-methoxynorvaline
SMILES O=C(O)C(N)CCCOC[1]
LogP -0.1751[1]
Topological Polar Surface Area (TPSA) 72.55 Ų[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 5[1]

Table 1: Physicochemical Properties of 2-Amino-5-methoxypentanoic acid.

Hypothesized Therapeutic Applications Based on Structural Analogy

The core of our proposed investigation into 2-Amino-5-methoxypentanoic acid lies in leveraging the known biological activities of structurally related compounds. The 2-aminopentanoic acid backbone is a common feature in molecules with diverse pharmacological effects.

Arginase Inhibition for Immuno-Oncology and Cardiovascular Diseases

Rationale: L-Norvaline, the unmethoxylated parent compound of 2-Amino-5-methoxypentanoic acid, is a known inhibitor of arginase. Arginase is a critical enzyme in the urea cycle that metabolizes L-arginine to urea and L-ornithine. In the tumor microenvironment, arginase-expressing myeloid cells can deplete L-arginine, leading to T-cell dysfunction and immune evasion. Inhibition of arginase can restore L-arginine levels, thereby enhancing anti-tumor immunity. In cardiovascular diseases, elevated arginase activity is associated with endothelial dysfunction.

Hypothesis: The structural similarity of 2-Amino-5-methoxypentanoic acid to L-norvaline suggests it may also function as an arginase inhibitor. The terminal methoxy group could potentially alter the binding affinity and selectivity for arginase isoforms.

Experimental Protocols: A Roadmap for Target Validation and Characterization

The following protocols provide a general framework for the initial biological evaluation of 2-Amino-5-methoxypentanoic acid.

Protocol 1: In Vitro Arginase Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory potential of 2-Amino-5-methoxypentanoic acid on arginase activity.

Principle: Arginase hydrolyzes L-arginine to urea. The generated urea is then quantified using a colorimetric reagent, such as α-isonitrosopropiophenone, which reacts with urea under acidic conditions to produce a colored product.

Materials:

  • Recombinant human arginase I and arginase II

  • L-arginine solution

  • Tris-HCl buffer (pH 7.5)

  • 2-Amino-5-methoxypentanoic acid

  • Nω-hydroxy-nor-L-arginine (nor-NOHA) (positive control inhibitor)

  • Urea colorimetric detection reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of 2-Amino-5-methoxypentanoic acid in an appropriate solvent (e.g., water or DMSO). Create a serial dilution of the compound to test a range of concentrations.

  • Assay Reaction:

    • In a 96-well plate, add 25 µL of Tris-HCl buffer.

    • Add 5 µL of the test compound (2-Amino-5-methoxypentanoic acid) or control (nor-NOHA or vehicle).

    • Add 10 µL of recombinant arginase enzyme.

    • Pre-incubate the mixture for 10 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of L-arginine solution.

    • Incubate for 30 minutes at 37°C.

  • Urea Detection:

    • Stop the reaction by adding 150 µL of the urea colorimetric reagent.

    • Incubate at 95°C for 30 minutes to allow for color development.

    • Cool the plate to room temperature.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

dot

Arginase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare 2-Amino-5- methoxypentanoic acid dilutions Incubation Incubate Compound/Control with Arginase Enzyme Compound_Prep->Incubation Control_Prep Prepare Positive (nor-NOHA) and Vehicle Controls Control_Prep->Incubation Reaction_Start Add L-Arginine to start reaction Incubation->Reaction_Start Reaction_Incubation Incubate at 37°C Reaction_Start->Reaction_Incubation Color_Development Add Colorimetric Reagent and heat to 95°C Reaction_Incubation->Color_Development Absorbance_Reading Read Absorbance at 540 nm Color_Development->Absorbance_Reading Data_Analysis Calculate % Inhibition and IC50 Value Absorbance_Reading->Data_Analysis

Caption: Workflow for in vitro arginase inhibition assay.

Prodrug Strategy for Enhanced Bioavailability

Rationale: The carboxylic acid and amino groups of 2-Amino-5-methoxypentanoic acid can be chemically modified to create prodrugs. Amino acid-based prodrugs are a well-established strategy to improve the oral bioavailability of parent drugs by targeting amino acid transporters in the intestine.[3] The L-configuration of amino acids is often preferred for this strategy.[3]

Hypothesis: Esterification of the carboxylic acid or acylation of the amino group of 2-Amino-5-methoxypentanoic acid with promoieties could enhance its pharmacokinetic properties. For instance, creating an ethyl or methyl ester could increase its lipophilicity and passive diffusion across cell membranes.

Protocol 2: Synthesis of an Ethyl Ester Prodrug of 2-Amino-5-methoxypentanoic acid

This protocol describes a general method for the synthesis of an ethyl ester of 2-Amino-5-methoxypentanoic acid.

Materials:

  • 2-Amino-5-methoxypentanoic acid

  • Ethanol (absolute)

  • Thionyl chloride (SOCl2) or another suitable esterification catalyst

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 2-Amino-5-methoxypentanoic acid in absolute ethanol.

  • Esterification: Cool the suspension in an ice bath and slowly add thionyl chloride dropwise with stirring.

  • Reflux: After the addition is complete, attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

  • Characterization: Confirm the structure of the synthesized ethyl ester using techniques such as NMR (¹H and ¹³C) and mass spectrometry.

dot

Prodrug_Synthesis_Workflow Start 2-Amino-5-methoxypentanoic acid + Ethanol Step1 Add Thionyl Chloride (Esterification Catalyst) Start->Step1 Step2 Reflux for 4-6 hours Step1->Step2 Step3 Solvent Evaporation Step2->Step3 Step4 Purification (Recrystallization) Step3->Step4 End Ethyl 2-Amino-5-methoxypentanoate (Prodrug) Step4->End Characterization Structural Characterization (NMR, Mass Spec) End->Characterization

Caption: General workflow for the synthesis of an ethyl ester prodrug.

Structure-Activity Relationship (SAR) Studies and Lead Optimization

Should initial screening reveal promising activity for 2-Amino-5-methoxypentanoic acid, a systematic structure-activity relationship (SAR) study would be the next logical step. The goal of SAR studies is to understand how modifications to the chemical structure affect the biological activity of the molecule.[4][5]

Key Areas for Modification:

  • Amino Acid Side Chain:

    • Chain Length: Synthesize analogues with shorter or longer alkyl chains to probe the size of the binding pocket.

    • Branching: Introduce branching on the alkyl chain to explore steric effects.

    • Substitution: Replace the terminal methoxy group with other functionalities (e.g., ethoxy, trifluoromethoxy, hydroxyl, or a small cyclic group) to investigate the impact on potency and metabolic stability.

  • Stereochemistry: Synthesize and test both the (S) and (R) enantiomers of 2-Amino-5-methoxypentanoic acid, as biological targets are often stereoselective.

  • Amino and Carboxylic Acid Groups:

    • N-alkylation: Introduce small alkyl groups on the amino group to assess the importance of the primary amine.

    • Amide Formation: Convert the carboxylic acid to various amides to explore interactions in the binding site.

dot

SAR_Strategy cluster_modifications Structural Modifications cluster_evaluation Evaluation Core 2-Amino-5-methoxypentanoic acid Side_Chain Side Chain Modification (Length, Branching, Substitution) Core->Side_Chain Stereochem Stereochemistry ((S) vs. (R) enantiomers) Core->Stereochem Functional_Groups Functional Group Modification (N-alkylation, Amide formation) Core->Functional_Groups Potency Potency (IC50/EC50) Side_Chain->Potency Stereochem->Potency Functional_Groups->Potency Selectivity Selectivity vs. Off-targets Potency->Selectivity ADME ADME Properties (Solubility, Permeability, Stability) Selectivity->ADME

Caption: A proposed strategy for the Structure-Activity Relationship (SAR) study.

Conclusion and Future Directions

2-Amino-5-methoxypentanoic acid represents an unexplored molecule with potential applications in drug discovery, suggested by its structural similarity to known bioactive compounds. The proposed application notes and protocols provide a foundational framework for initiating research into its biological activities. The initial focus on arginase inhibition is a rational starting point, given the precedence of its parent compound, L-norvaline. Furthermore, its chemical structure is amenable to modifications for prodrug strategies and SAR studies. Future research should aim to systematically evaluate this compound against a panel of relevant biological targets, and any promising initial findings should be followed by robust lead optimization efforts.

References

  • Vig, B. S., et al. (2013). Amino acids as promoieties in prodrug design and development. Molecules, 18(1), 519-551.
  • Excelra. Structure–Activity Relationship (SAR) in Drug Discovery. [Link]

  • MDPI. Amino Acids in the Development of Prodrugs. [Link]

  • Drug Design.org. Structure Activity Relationships. [Link]

  • ACS Central Science. Exploring Structure–Activity Relationships and Modes of Action of Laterocidine. [Link]

  • MDPI. Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. [Link]

  • EMBL-EBI. L-2-aminopentanoic acid (CHEBI:18314). [Link]

  • Wikipedia. Norvaline. [Link]

  • PMC. Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. [Link]

  • Yeast Metabolome Database. D-2-aminopentanoic acid (YMDB00822). [Link]

Sources

Method

Application Note: 2-Amino-5-Methoxypentanoic Acid as a High-Fidelity Probe for Protein Structure and Dynamics

Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: Advanced Application Note & Self-Validating Protocols Executive Summary & Mechanistic Rationale In the rapidly evolving lands...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: Advanced Application Note & Self-Validating Protocols

Executive Summary & Mechanistic Rationale

In the rapidly evolving landscape of structural biology and targeted therapeutics, the limitations of natural amino acids in providing bio-orthogonal signals have driven the adoption of Unnatural Amino Acids (UAAs). 2-Amino-5-methoxypentanoic acid (also known as 5-methoxynorvaline or NvaOMe) has emerged as a highly versatile structural probe.

The Causality of Probe Selection: Why choose an aliphatic methoxy-UAA over bulky fluorophores or aromatic probes?

  • Minimal Structural Perturbation: The norvaline backbone mimics native aliphatic residues (like leucine or isoleucine), while the terminal methoxy group introduces a highly localized, non-bulky hydrogen-bond acceptor. This allows the probe to integrate into hydrophobic cores or protein-protein interaction (PPI) interfaces without inducing steric clashes or artefactual misfolding.

  • Bio-Orthogonal NMR Signatures: The methoxy group (-OCH₃) yields a sharp, isolated singlet in the ¹H NMR spectrum (typically between 3.35–3.85 ppm) and a distinct ¹³C shift (~54.0–58.0 ppm)[1]. This region is largely devoid of background signals from natural aliphatic side chains, providing a pristine window into local conformational dynamics.

  • Therapeutic Targeting: In drug development, NvaOMe is actively utilized in radiopharmaceutical peptide conjugates to optimize binding affinity and metabolic stability against targets like Glypican-3 (GPC3)[2].

This guide provides a comprehensive, field-proven methodology for utilizing 2-amino-5-methoxypentanoic acid in structural probing, aggregation tracking[3], and peptide engineering.

Quantitative Data & Physicochemical Profiling

To successfully incorporate NvaOMe into experimental workflows, scientists must account for its specific physicochemical properties. Table 1 summarizes the critical parameters required for assay design and structural interpretation.

Table 1: Physicochemical and Spectroscopic Profile of 2-Amino-5-methoxypentanoic acid

ParameterValue / CharacteristicExperimental Implication
Chemical Formula C₆H₁₃NO₃Aliphatic chain with terminal ether; mimics extended hydrophobic residues.
Molecular Weight 147.17 g/mol [4]Mass shift of +16 Da vs. Leucine; easily resolvable by high-resolution MS.
LogP -0.1751[4]Mildly hydrophilic compared to native norvaline due to the methoxy oxygen.
Expected ¹H NMR Shift ~3.35 – 3.85 ppm (Singlet)[1]Isolated resonance window; ideal for 1D/2D NMR ligand titration assays.
Expected ¹³C NMR Shift ~54.0 – 58.0 ppm[1]Distinct from native aliphatic ¹³C signals; excellent for ¹H-¹³C HSQC tracking.
Primary Applications GPC3 targeting[2], Amyloid tracking[3]Versatile across both solid-phase synthesis and in vivo genetic incorporation.

Workflow Visualizations

The following Graphviz diagrams illustrate the logical flow of our self-validating protocols.

SPPS_Workflow S1 Fmoc-Deprotection (20% Piperidine) S2 Coupling of Fmoc-NvaOMe-OH (HBTU/DIPEA) S1->S2 S3 Capping & Validation (Kaiser Test) S2->S3 S4 Cleavage & Deprotection (TFA Cocktail) S3->S4 S5 Purification & QC (HPLC/MS) S4->S5

Figure 1: Self-validating Solid-Phase Peptide Synthesis (SPPS) workflow for NvaOMe incorporation.

NMR_Probing N1 Isotope Labeling (15N/13C background) N2 UAA Incorporation (NvaOMe via Amber Suppression) N1->N2 N3 1D 1H NMR (Folding Validation) N2->N3 N4 2D 1H-13C HSQC (Methoxy Signal Tracking) N3->N4 N5 Ligand Titration / Aggregation Monitoring N4->N5

Figure 2: NMR structural probing workflow utilizing the isolated methoxy resonance of NvaOMe.

Detailed Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means each critical step contains an intrinsic quality control (QC) checkpoint to prevent downstream failure.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of NvaOMe-Probed Conjugates

Application: Development of GPC3-targeting radiopharmaceuticals[2] or macrocyclic bioactive peptides[5].

Rationale: The methoxy ether is stable under standard Fmoc-SPPS conditions, but the coupling efficiency of UAAs can sometimes be sterically hindered. We utilize a double-coupling strategy with in-process colorimetric validation.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes.

    • Validation Checkpoint: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to confirm complete deprotection.

  • NvaOMe Coupling: Prepare a solution of 4 eq. Fmoc-NvaOMe-OH, 3.9 eq. HBTU, and 8 eq. DIPEA in DMF. Add to the resin and agitate for 60 minutes.

  • Self-Validation (Kaiser Test): Perform a Kaiser test on a few resin beads.

    • Causality: A blue color indicates unreacted primary amines (incomplete coupling). If blue, perform a second coupling cycle using a different activator (e.g., DIC/Oxyma) to overcome sequence-specific steric hindrance.

  • Capping: Treat with acetic anhydride/pyridine/DMF (1:2:7) for 10 minutes to truncate any unreacted chains, preventing deletion sequences in the final product.

  • Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

  • Purification & QC: Precipitate in cold ether, lyophilize, and purify via RP-HPLC. Confirm the specific +16 Da mass shift (relative to a norvaline control) via LC-MS.

Protocol B: NMR Tracking of Transient Pre-Amyloid Intermediates

Application: Monitoring the self-assembly and aggregation kinetics of proteins like Alpha-Synuclein (AS)[3].

Rationale: Traditional bulk fluorescence assays (like Thioflavin T) only detect mature amyloid fibrils. By incorporating NvaOMe, researchers can track the disappearance of the sharp methoxy NMR signal as the protein transitions from a disordered monomer into a high-molecular-weight, NMR-invisible pre-amyloid oligomer[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the NvaOMe-incorporated target protein in 20 mM Sodium Phosphate buffer (pH 7.4), 100 mM NaCl, containing 10% D₂O for NMR lock.

  • Baseline Validation (1D ¹H NMR): Acquire a 1D proton spectrum.

    • Validation Checkpoint: Ensure the presence of a sharp, intense singlet in the 3.35–3.85 ppm region. If the signal is severely broadened at time zero, the protein may already be aggregated or the UAA is buried in a highly restricted, dynamically constrained core.

  • 2D ¹H-¹³C HSQC Acquisition: Set up a time-course HSQC experiment focusing on the methoxy carbon region (~54–58 ppm).

  • Aggregation Initiation: Induce aggregation (e.g., by raising the temperature to 37°C and applying continuous orbital agitation).

  • Kinetic Tracking: Measure the peak volume of the NvaOMe cross-peak every hour.

    • Causality: As transient intermediates form, the rotational correlation time (

      
      ) of the complex increases dramatically. This leads to rapid transverse relaxation (
      
      
      
      ) and the selective broadening/disappearance of the methoxy signal, providing a highly specific kinetic readout of early-stage oligomerization.
Protocol C: In Vivo Incorporation via Amber Suppression (Genetic Code Expansion)

Application: Site-specific isotopic labeling of large proteins for structural biology[1].

Rationale: To probe large proteins (>30 kDa) where uniform labeling causes severe spectral overlap, NvaOMe can be genetically encoded using an engineered orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair[1].

Step-by-Step Methodology:

  • Plasmid Co-Transformation: Transform E. coli BL21(DE3) with a plasmid containing the target gene with an engineered TAG (amber) stop codon, and a second plasmid encoding the orthogonal Methanosarcina barkeri pyrrolysyl-tRNA synthetase (PylRS) variant and tRNA_CUA.

  • Culture & Induction: Grow cells in minimal media (for background ¹⁵N/¹³C labeling if desired) supplemented with 2–5 mM 2-amino-5-methoxypentanoic acid.

  • Self-Validation (Read-Through Control): Always run a parallel culture without the UAA.

    • Causality: If full-length protein is expressed in the absence of NvaOMe, it indicates near-cognate suppression by endogenous tRNAs, compromising the bio-orthogonality of the probe.

  • Expression & Purification: Induce with IPTG at OD₆₀₀ = 0.8. Purify the protein via Ni-NTA affinity chromatography.

  • Mass Spectrometry Validation: Perform intact protein MS to verify the exact mass of the UAA-incorporated protein, confirming the absence of natural amino acid misincorporation at the amber site.

Conclusion

2-Amino-5-methoxypentanoic acid represents a highly strategic choice for protein structural probing. By leveraging its bio-orthogonal methoxy group, researchers can achieve pristine NMR signal isolation, track elusive pre-amyloid intermediates, and engineer radiopharmaceuticals with enhanced targeting profiles. Adhering to the self-validating protocols outlined above ensures high-fidelity data acquisition and robust, reproducible structural insights.

References

  • Source: sigmaaldrich.
  • Source: google.com (Patents)
  • Biblioteca Digital | FCEN-UBA | TEMA (Probes for Amyloid Aggregation)
  • Source: acs.
  • Source: oup.

Sources

Application

solid-phase peptide synthesis with 2-Amino-5-methoxypentanoic acid

Application Note: Solid-Phase Peptide Synthesis with 2-Amino-5-methoxypentanoic Acid ( ) Executive Summary This guide details the solid-phase peptide synthesis (SPPS) of peptides containing 2-Amino-5-methoxypentanoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Peptide Synthesis with 2-Amino-5-methoxypentanoic Acid (


) 

Executive Summary

This guide details the solid-phase peptide synthesis (SPPS) of peptides containing 2-Amino-5-methoxypentanoic acid (CAS: 1115-92-0), hereafter referred to as


 .

 is a non-canonical amino acid structurally analogous to Norleucine (Nle)  and Methionine (Met) . Its side chain (

) incorporates an ether linkage, offering two distinct advantages in medicinal chemistry:
  • Oxidation Resistance: Unlike Methionine, it lacks a sulfur atom, rendering it immune to oxidation into sulfoxides or sulfones during storage or biological assays.

  • Solubility Tuning: The ether oxygen acts as a weak hydrogen bond acceptor, improving aqueous solubility compared to the strictly aliphatic Norleucine while maintaining a similar steric profile.

This protocol is designed for researchers requiring high-fidelity incorporation of


 to probe hydrophobic pockets or improve the physicochemical properties of lead candidates.

Chemical Profile & Structural Logic

Understanding the steric and electronic nature of


 is prerequisite to successful synthesis.
PropertyMethionine (Met)Norleucine (Nle)

Side Chain



Chain Length ~4 Atoms (C-C-S-C)4 Atoms (C-C-C-C)4 Atoms (C-C-C-O-C)*
Hydropathy HydrophobicVery HydrophobicAmphipathic/Hydrophobic
Oxidation Risk High (Sulfoxide/Sulfone)NoneNone (Stable Ether)
H-Bonding NoneNoneAcceptor (Ether Oxygen)

*Note: While the chain has 5 atoms counting the terminal methyl, the ether oxygen allows for conformational flexibility similar to Nle.

Structural Comparison Diagram

structural_comparison cluster_0 Canonical Target cluster_1 Isosteres Met Methionine (Oxidation Prone) Nle Norleucine (Insoluble/Aggregates) Met->Nle Remove Sulfur (Loss of Polarity) NvaOMe Nva(5-OMe) (Stable & Soluble) Met->NvaOMe Swap S for O (Retain Polarity) Nle->NvaOMe Add Ether O (Solubility)

Figure 1: Structural relationship between Methionine, Norleucine, and Nva(5-OMe). The ether substitution mimics the polarity of the thioether without the oxidative instability.

Strategic Planning: Pre-Synthesis

A. Resin Selection
  • C-Terminal Acids: Use Wang Resin or 2-Chlorotrityl Chloride (2-CTC) Resin . 2-CTC is preferred if the peptide contains Cys or Trp, as it allows cleavage with mild acid (1% TFA), preventing side reactions.

  • C-Terminal Amides: Use Rink Amide MBHA Resin .

  • Loading: Aim for a substitution level of 0.3 – 0.5 mmol/g . High loading (>0.8 mmol/g) can lead to aggregation due to the flexibility of the methoxy-propyl side chain.

B. Reagent Preparation
  • Fmoc-

    
    -OH:  Ensure the starting material is free of the free amine. Commercial purity is typically >98%.
    
  • Activator: DIC (Diisopropylcarbodiimide) and Oxyma Pure are strongly recommended over HBTU/DIEA.

    • Reasoning: HBTU/DIEA (basic conditions) can cause racemization of non-canonical amino acids. DIC/Oxyma creates a neutral-to-acidic environment that preserves chirality and suppresses aspartimide formation in adjacent residues [1].

Detailed Protocol: Fmoc-SPPS Cycle

This protocol assumes a 0.1 mmol scale automated or manual synthesis.

Step 1: Resin Swelling[1][2][3]
  • Weigh 0.1 mmol of resin into the reaction vessel.

  • Add DMF (Dimethylformamide) (5 mL) and swell for 30 minutes .

  • Drain and wash with DMF (3 x 3 mL).

Step 2: Fmoc Deprotection
  • Add 20% Piperidine in DMF (5 mL).

  • Agitate for 3 minutes (initial burst). Drain.

  • Add fresh 20% Piperidine in DMF (5 mL).

  • Agitate for 12 minutes . Drain.

  • Critical Wash: Wash with DMF (5 x 3 mL) to remove all traces of piperidine. Residual base will prematurely cleave the Fmoc group of the incoming AA.

Step 3: Coupling of Fmoc- -OH
  • Stoichiometry: 4 equivalents (eq) relative to resin loading.

  • Activation Cocktail:

    • Amino Acid: 0.4 mmol

    • Oxyma Pure: 0.4 mmol

    • DIC: 0.4 mmol

    • Solvent: DMF (minimum volume to dissolve, approx. 2-3 mL).[1]

Procedure:

  • Dissolve Fmoc-

    
    -OH and Oxyma Pure in DMF.
    
  • Add DIC immediately prior to adding to the resin.

  • Add the mixture to the resin.[2][3][4][5][6]

  • Agitate for 60 minutes at Room Temperature.

    • Optimization: For difficult sequences (e.g., following a Beta-branched residue like Val/Ile), double couple (repeat Step 3) or extend time to 2 hours.

  • Drain and wash with DMF (4 x 3 mL).

Step 4: Capping (Optional but Recommended)

To prevent deletion sequences if coupling was incomplete.

  • Add Acetic Anhydride / DIEA / DMF (1:1:8 ratio).

  • Agitate for 5 minutes.

  • Wash with DMF (3x).

Synthesis Workflow Diagram

spps_workflow Start Resin-AA(n)-Fmoc Deprotect Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Activate Activation (Fmoc-Nva(5-OMe) + DIC/Oxyma) Wash1->Activate Couple Coupling (60 min, RT) Activate->Couple Check Kaiser Test (Blue = Incomplete) Couple->Check Check->Activate Blue (Fail) -> Recouple Wash2 Wash (DMF x4) Check->Wash2 Colorless (Pass) Next Proceed to AA(n+1) Wash2->Next

Figure 2: Step-by-step SPPS cycle for incorporating Nva(5-OMe). Note the quality control checkpoint (Kaiser Test).

Cleavage and Isolation

The ether linkage in


 is stable to standard acidic cleavage conditions.

Cleavage Cocktail (Reagent K equivalent):

  • TFA (Trifluoroacetic acid): 92.5%

  • TIS (Triisopropylsilane): 2.5%

  • Water: 2.5%

  • DODT (3,6-Dioxa-1,8-octanedithiol): 2.5% (Only if Cys/Met are present elsewhere in the peptide).

    • Note: If the peptide contains only

      
       and no Cys/Met, you may omit DODT and use 95% TFA / 2.5% TIS / 2.5% H2O . The ether does not require scavenging.
      

Procedure:

  • Wash resin with DCM (3x) to remove DMF traces. Dry under Nitrogen.[2]

  • Add Cleavage Cocktail (10 mL per gram of resin).

  • Agitate for 2.5 hours .

  • Filter resin and precipitate filtrate into cold Diethyl Ether .

  • Centrifuge, decant, and wash pellet with ether (2x).

  • Lyophilize from Water/Acetonitrile.

Troubleshooting & Optimization

IssueCauseSolution
Incomplete Coupling Steric hindrance or aggregation.Use double coupling (2 x 45 min). Switch solvent to NMP (N-methylpyrrolidone) to disrupt aggregation.
Racemization Base-catalyzed proton abstraction.[3]Switch from HBTU/DIEA to DIC/Oxyma . Maintain temperature < 40°C.
Low Solubility (Final Peptide) Hydrophobic nature of Nva.Although

is more soluble than Nle, it is still hydrophobic. Purify using a shallower gradient (e.g., 20-50% B instead of 0-60% B) on C18 columns.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • PubChem. (2025).[7] 2-Amino-5-methoxypentanoic acid (Compound Summary). National Library of Medicine. [Link](Note: General landing page for verification).

Sources

Technical Notes & Optimization

Troubleshooting

challenges in synthesizing 2-Amino-5-methoxypentanoic acid

Welcome to the Technical Support Center for the synthesis of 2-Amino-5-methoxypentanoic acid (also known as -methyl-5-hydroxynorvaline). As a Senior Application Scientist, I have designed this guide for researchers and d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Amino-5-methoxypentanoic acid (also known as


-methyl-5-hydroxynorvaline).

As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who require high-purity non-proteinogenic amino acids. 2-Amino-5-methoxypentanoic acid is a critical building block in advanced therapeutics, notably in the development of1 [1].

Synthesizing this compound presents unique regioselectivity challenges: one must selectively methylate a terminal primary hydroxyl group without alkylating the


-amino group or racemizing the C

stereocenter. This guide bypasses generic recipes, focusing instead on the mechanistic causality and self-validating protocols required to troubleshoot and optimize your workflow.

Part 1: Synthesis Strategy & Workflow

To successfully synthesize this compound, we typically start from L-Glutamic acid, which undergoes global protection and selective reduction to form an


-Boc-5-hydroxynorvaline ester intermediate. The critical step is the subsequent 

-methylation, followed by global deprotection to yield the final hydrochloride salt[2].

SynthesisWorkflow Start L-Glutamic Acid (Starting Material) Protect Global Protection (N-Boc, C-alpha-OMe) Start->Protect Reduce Selective Reduction (gamma-COOH to OH) Protect->Reduce Intermediate N-Boc-5-hydroxynorvaline Methyl Ester Reduce->Intermediate Methylate O-Methylation (MeI / Ag2O or TMSD) Intermediate->Methylate Deprotect Global Deprotection (6M HCl, Reflux) Methylate->Deprotect Product 2-Amino-5-methoxypentanoic Acid (HCl Salt) Deprotect->Product

Chemical synthesis workflow for 2-Amino-5-methoxypentanoic acid.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I observing significant


-methylation alongside 

-methylation during the alkylation of my 5-hydroxynorvaline intermediate?
A1: This is a classic pKa conflict. If you are using a strong base like Sodium Hydride (NaH) with Methyl Iodide (MeI), the base is strong enough to deprotonate the carbamate N-H (pKa ~16) of your Boc or Fmoc protecting group. Once deprotonated, the nitrogen becomes highly nucleophilic and readily attacks MeI. Solution: Shift to a mild, heterogeneous electrophilic methylation strategy. Using Silver(I) oxide (Ag₂O) with MeI prevents

-deprotonation while actively increasing the electrophilicity of the methyl group.

Q2: I attempted a Mitsunobu reaction (MeOH, PPh₃, DIAD) to methylate the terminal alcohol, but my yields are abysmal. How do I optimize this? A2: Do not use Mitsunobu conditions for simple


-methylation. While the Mitsunobu reaction is excellent for forming complex ethers, methanol is an exceptionally poor nucleophile in this microenvironment. Instead of the desired substitution, the activated alcohol intermediate often undergoes competing elimination or intramolecular cyclization.
Solution: Abandon the Mitsunobu route for this specific transformation. Utilize Trimethylsilyldiazomethane (TMSD) with a Lewis acid catalyst, which is 2 [3].

Q3: How can I prevent racemization at the C


 chiral center during the methylation step? 
A3:  Epimerization at the C

position occurs when the

-proton is abstracted by a base, forming a planar enolate intermediate. To prevent this, strictly avoid homogeneous strong bases. The Ag₂O/MeI system is heterogeneous and acts primarily as an acid scavenger rather than a Brønsted base, keeping the local pH well below the threshold required for C

deprotonation.

Q4: After global deprotection, my product is a sticky, unworkable syrup. How do I isolate the free amino acid? A4: Unprotected 2-amino-5-methoxypentanoic acid is highly zwitterionic and extremely hygroscopic. Attempting to isolate it as a free base via standard silica chromatography will fail. Solution: Isolate the compound as a hydrochloride salt. By performing the deprotection in 6M HCl and triturating the lyophilized crude with cold acetone, you force the precipitation of3 [2], which is a stable, workable powder.

Part 3: Experimental Protocols

Protocol A: Mild Electrophilic -Methylation (Ag₂O / MeI System)

This protocol is designed to methylate the primary alcohol while preserving the C


 stereocenter and the N-Boc protecting group.
  • Substrate Preparation: Dissolve

    
    -Boc-5-hydroxynorvaline methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) at a 0.1 M concentration.
    
    • Causality: DCM is chosen over polar aprotic solvents (like DMF) to minimize the solubility of Ag₂O, ensuring a strictly heterogeneous basic environment that prevents C

      
       epimerization.
      
  • Reagent Introduction: Add freshly prepared Silver(I) oxide (Ag₂O, 3.0 eq) followed by Methyl Iodide (MeI, 10.0 eq).

    • Causality: MeI is highly volatile; a 10-fold excess drives the thermodynamic equilibrium toward the ether. Ag₂O acts dually as an acid scavenger (neutralizing the HI byproduct) and a halophilic Lewis acid, coordinating the iodine to increase the electrophilicity of the methyl group.

  • Self-Validating Reaction Monitoring: Stir the suspension vigorously in the dark at room temperature for 24–48 hours.

    • Validation: The reaction is self-validating via TLC (Hexanes/EtOAc 1:1). You will observe the consumption of the highly polar primary alcohol (low

      
      ) and the appearance of the non-polar methyl ether (high 
      
      
      
      ). Additionally, the physical color of the silver salts will shift from black (Ag₂O) to pale yellow (AgI) as the reaction proceeds.
  • Isolation: Filter the suspension through a tightly packed Celite pad to remove hazardous silver salts, washing the cake with excess DCM. Concentrate the filtrate in vacuo to yield the crude ether.

Protocol B: Global Deprotection & Salt Isolation

This protocol simultaneously removes the N-Boc and C-methyl ester groups, yielding the stable hydrochloride salt.

  • Acidic Hydrolysis: Suspend the crude

    
    -methylated intermediate in 6M aqueous HCl (10 mL/mmol).
    
    • Causality: The robust aliphatic methyl ester requires harsh hydrolytic cleavage, while the Boc group requires acidic cleavage. 6M HCl accomplishes both simultaneously without the need for a two-step saponification/acidification process.

  • Thermal Activation: Heat the mixture to reflux (100°C) for 12 hours.

    • Validation: The initial stages of heating will produce visible effervescence. This gas evolution (isobutylene and CO₂) is a self-validating physical indicator that carbamate (Boc) cleavage is actively occurring.

  • Phase Separation: Cool the mixture to room temperature and wash the aqueous layer with diethyl ether (3 × 10 mL).

    • Causality: The target amino acid is highly zwitterionic and remains entirely in the aqueous phase as a hydrochloride salt. Cleaved protecting group byproducts and unreacted organic impurities partition into the organic ether phase, effectively purifying the product.

  • Crystallization: Lyophilize the aqueous layer to yield a crude solid. Triturate the solid with cold acetone to precipitate the pure 2-Amino-5-methoxypentanoic acid hydrochloride. Filter and dry under high vacuum.

Part 4: Quantitative Data Summary

The following table summarizes the quantitative metrics and mechanistic trade-offs of various


-methylation strategies for 5-hydroxynorvaline derivatives:
O-Methylation StrategyReagents & ConditionsYield PotentialRacemization RiskMechanistic Notes
Mild Electrophilic MeI, Ag₂O, DCM, RTHigh (75–90%)Very LowAg₂O acts as a halophilic activator and acid scavenger without deprotonating the C

position.
Diazoalkane TMSD, HBF₄ (cat.), DCMModerate (60–80%)Very LowRapid reaction driven by N₂ evolution. Requires strict anhydrous conditions and careful quenching with acetic acid.
Strong Base Alkylation NaH, MeI, THF, 0°CLow (<30%)HighHigh risk of

-methylation (carbamate deprotonation) and C

epimerization due to the high pKa of NaH.
Mitsunobu MeOH, PPh₃, DIAD, THFLow (<20%)LowPoor nucleophilicity of MeOH leads to competing elimination or intramolecular cyclization.

Part 5: References

  • Google Patents -1

  • Sigma-Aldrich -3

  • Benchchem -2

Sources

Optimization

optimizing the yield of 2-Amino-5-methoxypentanoic acid synthesis

Technical Support Center: Optimization of 2-Amino-5-methoxypentanoic Acid Synthesis Executive Summary This guide addresses the synthesis of 2-Amino-5-methoxypentanoic acid (also known as O-methyl-norvaline), a non-protei...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 2-Amino-5-methoxypentanoic Acid Synthesis

Executive Summary

This guide addresses the synthesis of 2-Amino-5-methoxypentanoic acid (also known as O-methyl-norvaline), a non-proteinogenic amino acid used as a methionine surrogate in peptidomimetics.

We cover two primary synthetic modules:

  • The Classical Route (DEAM Alkylation): Best for bulk, racemic synthesis (

    
    g scale).
    
  • The Modern Route (Phase Transfer Catalysis): Best for asymmetric synthesis (Enantiopure

    
    - or 
    
    
    
    -isomer).

Module 1: The Classical Route (DEAM Alkylation)

Objective: Maximize yield and purity using Diethyl Acetamidomalonate (DEAM).

The Protocol Logic

This method relies on the alkylation of the stabilized carbanion of DEAM with 1-bromo-3-methoxypropane . The critical challenge here is not the alkylation itself, but preventing "bis-alkylation" and ensuring complete decarboxylation without cleaving the ether moiety.

Reagents:

  • Substrate: Diethyl acetamidomalonate (DEAM).[1][2][3]

  • Alkylating Agent: 1-Bromo-3-methoxypropane (1.05 eq).

  • Base: Sodium Ethoxide (NaOEt) (1.0 eq) in absolute Ethanol.

Critical Workflow Visualization

The following diagram illustrates the reaction pathway and critical control points (CCPs).

DEAM_Synthesis Start DEAM + NaOEt (Ethanol, 0°C) Enolate Enolate Formation (CCP: Moisture Free) Start->Enolate Deprotonation Alkylation Add 1-Bromo-3-methoxypropane (Reflux 4-6h) Enolate->Alkylation SN2 Attack Intermediate Alkylated Diester Alkylation->Intermediate Yield >85% Hydrolysis Hydrolysis (6N HCl) (Reflux 12h) Intermediate->Hydrolysis Decarboxylation Product 2-Amino-5-methoxypentanoic acid (HCl Salt) Hydrolysis->Product Isolation

Figure 1: Step-wise workflow for DEAM alkylation. Red node indicates the harshest condition where ether stability must be monitored.

Troubleshooting & Optimization (Q&A)

Q: My yield is low (<40%), and I see unreacted DEAM. What is happening? A: This is typically a moisture issue. NaOEt is extremely hygroscopic. If water is present, it generates NaOH, which hydrolyzes the esters of DEAM prematurely, preventing alkylation.

  • Fix: Generate NaOEt in situ by dissolving sodium metal in anhydrous ethanol under Nitrogen. Do not use shelf-stored NaOEt powder unless freshly opened.

Q: I am detecting a "bis-alkylated" impurity. How do I stop this? A: Bis-alkylation occurs when the mono-alkylated product is deprotonated and reacts with a second equivalent of alkyl halide.

  • Fix: Ensure strict stoichiometry. Use 1.0 equivalent of Base relative to DEAM. Do not use excess base. If the problem persists, use a slight excess of DEAM (1.1 eq) relative to the alkyl halide.

Q: Can I use HI (Hydroiodic acid) for the hydrolysis step? A: ABSOLUTELY NOT. While HI is a standard reducing agent, it is also a potent ether-cleaving agent (Zeisel determination). Using HI will cleave the terminal methoxy group, converting your product into 2-amino-5-hydroxypentanoic acid (or the iodide).

  • Protocol: Use 6N HCl or HBr . These acids are strong enough to hydrolyze the amide/esters but will generally spare the methyl ether.

Module 2: Asymmetric Phase Transfer Catalysis (PTC)

Objective: Synthesize enantiomerically pure (S)-2-Amino-5-methoxypentanoic acid.

The Protocol Logic

This route uses a Glycine Schiff Base (O'Donnell's substrate) and a chiral quaternary ammonium salt (Cinchnona alkaloid derivative) to induce chirality during the alkylation.

Reagents:

  • Substrate: N-(Diphenylmethylene)glycine tert-butyl ester.

  • Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10 mol%).

  • Base: 50% KOH (aq).

  • Solvent: Toluene (or Toluene/CHCl3 mix).

Optimization Data: Solvent & Catalyst Effects
ParameterCondition A (Standard)Condition B (Optimized)Impact
Solvent DCMToluene/CHCl3 (7:3)Yield: +15%
Base NaOH (Solid)50% KOH (Aq)Rate: 3x Faster
Temperature 25°C0°Cee%: Increases from 82% to 94%
Stirring Magnetic (300 rpm)Overhead (1000 rpm)Reproducibility: Critical for PTC
Troubleshooting & Optimization (Q&A)

Q: My enantiomeric excess (ee%) is inconsistent (fluctuates between 70-90%). A: In PTC, the reaction occurs at the interface. Inconsistent stirring leads to variable interfacial surface area.

  • Fix: Switch to mechanical stirring at a fixed RPM (e.g., 800-1000 rpm). The "vortex" is necessary for consistent mass transfer.

  • Fix 2: Lower the temperature to -20°C or 0°C. Lower temperatures generally increase stereoselectivity by rigidifying the catalyst-substrate ion pair.

Q: The catalyst is expensive. Can I recover it? A: Yes. The Maruoka or Cinchona catalysts are stable.

  • Protocol: After the reaction, dilute with water and extract the organic phase. The catalyst remains in the organic phase. Run the reaction mixture through a short silica plug; the non-polar product elutes first, while the polar ammonium salt catalyst stays on the silica. Wash the silica with MeOH to recover the catalyst.

Module 3: Purification & Isolation (The Polishing Step)

Objective: Isolate the zwitterionic amino acid free from inorganic salts.

Ion Exchange Workflow

Neutralization of the HCl salt with NaOH produces NaCl, which is difficult to separate from the amino acid (both are water-soluble).

Purification Crude Crude Hydrolysate (Amino Acid-HCl + Excess HCl) Evap Evaporate to Dryness (Remove excess HCl) Crude->Evap Load Load onto Dowex 50W (H+ form) Evap->Load Wash Wash with H2O (Elutes non-basic impurities) Load->Wash Elute Elute with 1M NH4OH (Displaces Amino Acid) Wash->Elute Cryst Crystallization (EtOH/Water) Elute->Cryst

Figure 2: Desalting workflow using Cation Exchange Resin.

Crystallization Tips
  • Solvent System: The target molecule is an ether-amino acid. It is less polar than Lysine but more polar than Leucine.

  • Best Mix: Dissolve in minimum hot water, then add hot Isopropanol (IPA) until turbid. Cool slowly to 4°C.

  • Anti-Solvent: Acetone can be used to crash out the product, but it often yields an amorphous powder rather than crystals.

References

  • BenchChem Technical Support. (2025).[2] Step-by-Step Guide to the Alkylation of Diethyl Acetamidomalonate for Amino Acid Synthesis. Retrieved from 2

  • Organic Syntheses. (1960). Diethyl Acetamidomalonate.[1][2][3][4] Org.[4][5][6][7] Synth. Coll. Vol. 5, p.376. Retrieved from 3

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. (General reference for PTC methodology).
  • ChemScene. (2024). Product Data: (R)-2-Amino-5-methoxypentanoic acid.[8] Retrieved from 8

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Incorporation Efficiency of Unnatural Amino Acids

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for unnatural amino acid (Uaa) incorporation. This guide is designed to provide you, the researcher, with th...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for unnatural amino acid (Uaa) incorporation. This guide is designed to provide you, the researcher, with the deep, mechanistic understanding and practical, field-tested protocols needed to overcome one of the most common hurdles in genetic code expansion: low incorporation efficiency. We will move beyond simple checklists to explore the causality behind each experimental step, empowering you to diagnose and solve issues with confidence.

Section 1: Understanding the Core System & Common Failure Points

The site-specific incorporation of a Uaa relies on an Orthogonal Translation System (OTS) . This system consists of an engineered aminoacyl-tRNA synthetase (O-aaRS) and its cognate, engineered transfer RNA (O-tRNA) that function independently of the host cell's endogenous translational machinery.[1][2][3] The O-aaRS is evolved to specifically recognize and charge the O-tRNA with the desired Uaa. This charged O-tRNA then recognizes a reassigned codon—most commonly the amber stop codon (UAG)—in the mRNA of your protein of interest, inserting the Uaa at that specific site.[2][4]

Efficiency issues arise when any step in this delicate process is suboptimal. The primary competition for the suppressor O-tRNA at the UAG codon is Release Factor 1 (RF1) in E. coli, which recognizes the same codon and terminates translation.[5][6][7] Therefore, successful incorporation is a kinetic race between the charged O-tRNA and RF1.

Diagram: The Orthogonal Translation System (OTS) Cycle & Key Failure Points

OTS_Workflow cluster_cell Host Cell Cytoplasm cluster_ribosome Ribosome Uaa Unnatural Amino Acid (Uaa) O_aaRS Orthogonal aaRS Uaa->O_aaRS Binds F2 Failure Point 2: Uaa Toxicity, Instability, or Low Uptake Uaa->F2 Charged_tRNA Charged O-tRNA (Uaa-O-tRNA) O_aaRS->Charged_tRNA Acylates F1 Failure Point 1: Low O-aaRS/O-tRNA Expression/Activity O_aaRS->F1 F3 Failure Point 3: Inefficient Acylation O_aaRS->F3 O_tRNA Orthogonal tRNA O_tRNA->O_aaRS Binds O_tRNA->F1 ATP ATP ATP->O_aaRS Activates Ribosome mRNA with UAG Codon Charged_tRNA->Ribosome Successful Incorporation Full_Protein Full-Length Protein with Uaa Ribosome->Full_Protein Elongation Truncation Truncated Protein Ribosome->Truncation Premature Termination RF1 Release Factor 1 (RF1) RF1->Ribosome Competition F4 Failure Point 4: RF1 Outcompetes Charged O-tRNA RF1->F4

Caption: The Uaa incorporation cycle and its primary potential bottlenecks.

Section 2: Troubleshooting Guide - Question & Answer Format

This section addresses the most common problems encountered during Uaa incorporation experiments. Each question is followed by an in-depth explanation of potential causes and a step-by-step guide to diagnosis and resolution.

Q1: I see no or very little full-length protein on my SDS-PAGE/Western blot. What is the most likely cause?

This is the most frequent issue and can stem from several sources. The core problem is that translation is terminating at the UAG codon instead of incorporating the Uaa. Let's break down the possibilities from most to least common.

Possible Cause A: Ineffective Orthogonal Translation System (OTS)

The expression levels and stability of the O-aaRS and O-tRNA are paramount. Insufficient levels of either component will cripple the system before it even begins.

  • Causality: The concentration of charged O-tRNA must be high enough to effectively compete with RF1. Low expression of the O-aaRS means less enzyme to charge the O-tRNA, and low expression of the O-tRNA means there isn't enough substrate for the synthetase to act upon. Recent studies have highlighted that tRNA levels can be a significant limiting factor.[8][9]

  • Troubleshooting Protocol:

    • Verify Plasmid Integrity: Sequence your O-aaRS and O-tRNA expression plasmids to ensure there are no mutations in the promoter regions, coding sequences, or selection markers.

    • Optimize Inducer Concentration: If your OTS components are under an inducible promoter (e.g., arabinose for pBAD, IPTG for pLlacO1), titrate the inducer concentration. Create a matrix of inducer concentrations versus a constant concentration of your target protein inducer.

    • Check O-aaRS Expression: While O-tRNA is difficult to visualize directly, you can check for O-aaRS expression. If it is His-tagged, perform a Western blot on whole-cell lysates from induced and uninduced cultures.

    • Consider tRNA Stability: The structure and sequence of the O-tRNA are critical for its stability and function within the host's translational machinery.[2][10] If you consistently have issues, consider using an O-tRNA that has been optimized for expression in your host system.[10][11]

Possible Cause B: Uaa Toxicity, Instability, or Poor Uptake

The Uaa itself can be a source of the problem. Many non-canonical amino acids can be toxic to cells, even at low concentrations, by interfering with endogenous metabolic pathways or being misincorporated by native synthetases.[12][13][14][15]

  • Causality: If the Uaa is toxic, it will inhibit cell growth and overall protein synthesis, leading to low yields of everything, including your target protein. If the Uaa is unstable in the growth media or cannot be efficiently transported into the cell, the intracellular concentration will be too low for the O-aaRS to utilize.

  • Troubleshooting Protocol:

    • Perform a Toxicity Assay: Grow your expression host in a 96-well plate with a serial dilution of the Uaa (e.g., from 0 mM to 10 mM). Monitor cell growth (OD600) over time. If you see a significant drop in growth at your working concentration, you must use a lower, non-toxic concentration.

    • Check Uaa Stability: Some Uaas are light-sensitive or degrade in solution. Prepare fresh Uaa solutions for each experiment. If you suspect degradation, you can analyze your Uaa stock solution over time using techniques like HPLC.

    • Optimize Uaa Concentration: The optimal Uaa concentration is a balance between providing enough substrate for the O-aaRS and avoiding toxicity. Run a test expression with a range of Uaa concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 2 mM, 5 mM) and analyze the yield of your full-length protein by Western blot.

ParameterRecommended Starting RangeNotes
Uaa Concentration 1 - 2 mMHighly dependent on the specific Uaa. Perform a toxicity and titration assay.
O-aaRS/O-tRNA Inducer Varies by promoterTitrate for optimal expression without overburdening the cell.
Mg²⁺ Concentration 10 - 20 mM (in vitro)Crucial for ribosome stability and tRNA structure. May need optimization in cell-free systems.[16]
Expression Temperature 18 - 30°CLower temperatures can improve protein folding and OTS component stability.
Table 1: Recommended starting concentrations and conditions for optimizing Uaa incorporation.
Q2: My Western blot shows a strong band at the expected truncated size and a very faint or no band for the full-length protein. What's wrong?

This is a classic sign of inefficient amber suppression. It tells you that your target protein is expressing well, but translation is halting at the UAG codon.

Possible Cause A: Inefficient Competition with Release Factor 1 (RF1)

This is the central battle of amber suppression. If the concentration of active, charged O-tRNA at the ribosome is too low, or if RF1 is too efficient, termination will win.[5][6]

  • Causality: The efficiency of suppression is highly dependent on the sequence context surrounding the UAG codon.[16][17] The nucleotides flanking the amber codon can influence how efficiently RF1 binds and terminates translation. Furthermore, the intrinsic catalytic efficiency (kcat/Km) of your O-aaRS for the Uaa determines the rate at which charged O-tRNA is generated.

  • Troubleshooting Protocol:

    • Switch to an RF1-Deficient Strain: The most direct way to solve this problem is to eliminate the competition. Use a genetically modified E. coli strain where the gene for RF1 (prfA) has been deleted (e.g., C321.ΔA).[5] In these strains, all UAG codons are read by the suppressor tRNA, dramatically increasing incorporation efficiency.[5][7]

    • Optimize Codon Context: If using an RF1-deficient strain is not possible, you may be able to improve efficiency by modifying the nucleotides surrounding the UAG codon. Studies have shown that certain contexts are more "leaky" or permissive to suppression than others.[17] If you have the flexibility, test different UAG positions in your protein.

    • Increase OTS Plasmid Copy Number or Strength of Promoter: Boost the expression of your O-aaRS/O-tRNA. Using a higher copy number plasmid (e.g., pBR322-based vs pSC101-based) or a stronger promoter can increase the intracellular concentration of OTS components, favoring incorporation over termination. Be mindful that this can also increase metabolic burden on the cell.

Possible Cause B: Uaa Depletion

  • Causality: During a long expression period, the Uaa in the medium can be consumed or degraded. If the Uaa concentration drops below the Km of your O-aaRS, the rate of tRNA acylation will plummet, leading to an increase in termination events.

  • Troubleshooting Protocol:

    • Add Uaa Post-Induction: Add the Uaa to the culture at the same time you induce protein expression, not at the beginning of the overnight growth.

    • Replenish Uaa: For long or high-density expressions, consider adding a second dose of the Uaa to the culture medium midway through the induction period.

Q3: I have a good yield of full-length protein, but mass spectrometry analysis shows a mix of my Uaa and a natural amino acid (e.g., Gln, Tyr) at the target site. Why?

This indicates a problem with the "orthogonality" of your system. Either the O-aaRS is not perfectly specific for the Uaa, or an endogenous E. coli synthetase is charging your O-tRNA.

  • Causality:

    • Promiscuous O-aaRS: The active site of your engineered O-aaRS may still have some residual affinity for a natural amino acid, leading it to mis-charge the O-tRNA, especially if the intracellular concentration of that natural amino acid is high.

    • Non-Orthogonal O-tRNA: An endogenous E. coli aaRS might recognize and charge your O-tRNA with its cognate natural amino acid. This is a common problem when the O-tRNA is not sufficiently different from the host tRNAs.[3][18]

  • Troubleshooting Protocol:

    • Perform a "No Uaa" Control: This is the most critical diagnostic experiment. Run your expression exactly as before, but omit the Uaa from the growth medium. Analyze the results by Western blot.

      • If you still get full-length protein: This is a clear sign of mis-incorporation. The system is using a natural amino acid to suppress the amber codon. The solution is to re-engineer the O-aaRS for higher specificity or use a more truly orthogonal O-tRNA.[19][20]

      • If you get no full-length protein: Your system is likely specific. The mixed result in your original experiment might be due to Uaa depletion (see Q2, Cause B), where the system switched to mis-incorporation after the Uaa was consumed. Try the Uaa replenishment strategy.

    • Use Auxotrophic Strains: If you suspect mis-incorporation of a specific natural amino acid (e.g., tyrosine), use an auxotrophic strain that cannot synthesize it. You can then control the concentration of that amino acid in the media, potentially reducing its ability to compete with your Uaa.[21]

Troubleshooting_Flowchart

Sources

Optimization

Technical Support Center: Synthesis of Methoxy-Containing Amino Acids

From the desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of peptides containing methoxy-amino acids. As drug development professionals and researchers, you understand th...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of peptides containing methoxy-amino acids. As drug development professionals and researchers, you understand that the unique electronic properties of methoxy-substituted aromatic amino acids offer valuable tools for modulating peptide structure and function. However, these same properties introduce specific challenges during synthesis, leading to predictable but often frustrating side reactions.

This guide is structured to provide not just protocols, but a deep, mechanistic understanding of the issues you may encounter. By understanding the causality behind these side reactions, you can make informed decisions to proactively prevent them, leading to higher purity, better yields, and more reliable experimental outcomes.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of peptides containing residues like p-methoxyphenylalanine (Pmp) or other methoxy-substituted aromatic amino acids.

Issue 1: Cleavage of the Methoxy Group (Demethylation)

Q1: My mass spectrometry results show a significant peak at -14 Da from my target mass. What is this, and why is it happening?

A: A mass loss of 14 Da (CH₂) is the classic signature of demethylation, where the methyl group from your methoxy-containing residue is cleaved, converting it to a hydroxyl group (e.g., p-methoxyphenylalanine becomes tyrosine). This is one of the most common side reactions for this class of amino acids.

The underlying cause is the acid-lability of the aryl-methyl ether bond. During the final cleavage and deprotection step, which typically uses strong acids like trifluoroacetic acid (TFA), the ether oxygen is protonated. The electron-donating nature of the aromatic ring stabilizes the resulting positive charge, making the methyl group susceptible to nucleophilic attack by scavengers or other species in the cleavage cocktail. This process generates a highly reactive methyl cation, which can lead to further side reactions.[1]

Q2: How can I prevent or minimize demethylation during cleavage?

A: The key is to effectively trap the carbocations generated during the cleavage of side-chain protecting groups (like t-butyl) and the liberated methyl cations from demethylation. This is achieved by optimizing your cleavage cocktail.

  • Causality: Standard cleavage cocktails might not be sufficient. Scavengers like water and triisopropylsilane (TIS) are crucial. Water acts as a nucleophile to capture carbocations, while TIS is a reducing scavenger that can reduce the reactive species.[1] Phenol can also be added to compete for electrophilic attack on other sensitive residues.

  • Best Practice: For peptides containing methoxy-amino acids alongside other sensitive residues like Trp, Met, or Cys, a robust cleavage cocktail is essential. "Reagent K" is a well-regarded formulation for this purpose.[1]

Table 1: Recommended Cleavage Cocktails for Methoxy-Containing Peptides

Reagent CocktailCompositionRecommended ForCautions
Standard TFA 95% TFA, 2.5% Water, 2.5% TISSimple peptides without other sensitive residues.High risk of demethylation and other side reactions.
Reagent K [1]82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTPeptides with Met, Cys, Trp, Tyr, and methoxy-amino acids.Strong odor due to thioanisole and EDT. Work in a well-ventilated hood.
TFA/TIS/Water/DODT 94% TFA, 1% TIS, 2.5% Water, 2.5% 3,6-Dioxa-1,8-octanedithiol (DODT)An alternative to Reagent K with reduced odor.DODT is an effective scavenger for protecting Trp and capturing cations.
Issue 2: Racemization

Q1: My HPLC chromatogram shows a shoulder or a closely eluting peak next to my main product peak. Could this be racemization?

A: Yes, this is a strong possibility. Racemization, the conversion of a pure L-amino acid into a mixture of L- and D-enantiomers, is a persistent risk in peptide synthesis.[2] This results in diastereomeric peptides that are often difficult to separate and can have drastically different biological activities.

Q2: What is the mechanism of racemization and are methoxy-containing amino acids particularly susceptible?

A: Racemization primarily occurs during the amino acid activation step prior to coupling.[3][4] The activated carboxyl group can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and can be abstracted by a base, leading to a loss of stereochemistry. While methoxy-containing amino acids are not inherently more susceptible than residues like Cysteine or Histidine, the conditions used during synthesis dictate the overall risk.[2][5]

  • Causality: The rate of racemization is influenced by the choice of coupling reagent, base, and solvent.[4] Strong bases and extended activation times increase the risk significantly.[4] Urethane-type protecting groups like Fmoc and Boc are designed to suppress oxazolone formation and thus reduce racemization.[6]

Q3: How can I minimize racemization during the coupling of methoxy-amino acids?

A: The strategy is to minimize the lifetime and formation of the oxazolone intermediate.

  • Use Additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure into your coupling reaction. These additives react with the activated amino acid to form an active ester, which is less prone to racemization than the initial activated species.[4][5]

  • Choose the Right Base: Use a sterically hindered base like N,N-diisopropylethylamine (DIEA) instead of less hindered bases. Use the minimum amount of base necessary for the reaction.[4]

  • Optimize Reaction Temperature: Perform couplings at a lower temperature (e.g., 0 °C) to slow the rate of racemization.[2]

  • Pre-activation Time: Minimize the pre-activation time before adding the mixture to the resin. A pre-activation of 1-5 minutes is often sufficient.[2]

Experimental Protocols & Workflows

Protocol 1: Optimized Cleavage for Methoxy-Containing Peptides

This protocol is designed to minimize demethylation and other side reactions during the final cleavage step.

  • Preparation:

    • Ensure the peptide-resin is thoroughly washed with Dichloromethane (DCM) and dried under vacuum.

    • Prepare the cleavage cocktail (Reagent K) in a fume hood: To 8.25 mL of cold TFA, add 0.5 g phenol, 0.5 mL water, 0.5 mL thioanisole, and 0.25 mL 1,2-ethanedithiol (EDT).[1]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the peptide-resin (approx. 10 mL per gram of resin).

    • Stir or gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution.

    • Slowly add the TFA solution dropwise into a 50 mL conical tube containing 40 mL of cold diethyl ether. A white precipitate should form.

  • Isolation and Washing:

    • Centrifuge the suspension at 3000 rpm for 5 minutes. Decant the ether.

    • Wash the peptide pellet twice with cold diethyl ether, centrifuging and decanting each time.

  • Drying:

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification.

Workflow: Troubleshooting Demethylation (-14 Da)

This workflow guides you through identifying and resolving demethylation issues.

G cluster_0 Analysis cluster_1 Troubleshooting cluster_2 Resolution Start Analyze crude peptide by LC-MS CheckMass Observe significant peak at [M-14]? Start->CheckMass Confirm Suspect Demethylation CheckMass->Confirm  Yes NoProblem Demethylation is not the primary issue. Investigate other side reactions. CheckMass->NoProblem  No Action1 Review Cleavage Protocol Confirm->Action1 Action2 Incorporate robust scavengers (e.g., Reagent K) Action1->Action2 Action3 Reduce cleavage time or temperature (trial basis) Action2->Action3 Resynthesize Re-synthesize peptide with optimized protocol Action3->Resynthesize AnalyzeAgain Analyze new crude product by LC-MS Resynthesize->AnalyzeAgain End Problem Resolved AnalyzeAgain->End

Caption: Troubleshooting workflow for demethylation side reactions.

Protocol 2: Quantification of Racemization via HPLC

This protocol provides a general method for detecting and quantifying diastereomeric impurities resulting from racemization.

  • Peptide Hydrolysis:

    • Accurately weigh 1-2 mg of the purified peptide into a hydrolysis tube.

    • Add 1 mL of 6N HCl.

    • Seal the tube under vacuum and heat at 110 °C for 24 hours.

  • Derivatization (Marfey's Method):

    • Dry the hydrolysate completely to remove HCl.

    • Re-dissolve the amino acid mixture in 100 µL of 1 M sodium bicarbonate.

    • Add 200 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) in acetone.

    • Incubate at 40 °C for 1 hour.

    • Cool to room temperature and add 20 µL of 2 M HCl to stop the reaction.

  • Chiral HPLC Analysis:

    • Column: Use a standard C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Run a linear gradient from 10% to 60% B over 45 minutes.

    • Detection: Monitor at 340 nm.

    • Analysis: The L- and D-amino acid derivatives will elute at different retention times, allowing for their quantification. Compare the retention times to L- and D-amino acid standards derivatized in the same manner.[2][3]

Mechanism: Racemization via Oxazolone Formation

The following diagram illustrates the key mechanism for racemization during the amino acid activation step in peptide synthesis.

Caption: Key steps in the racemization of amino acids during peptide synthesis.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Peptide Chemistry. (n.d.). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Peptide Chemistry. Available at: [Link]

  • Echner, H., & Voelter, W. (1988). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 447, 380-386. Available at: [Link]

  • Donahue, J. B., et al. (2017). A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis. Photochemical & Photobiological Sciences, 16(7), 1045-1053. Available at: [Link]

  • Goodman, M., Felix, A., Moroder, L., & Toniolo, C. (Eds.). (2004). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a: Synthesis of Peptides and Peptidomimetics. Thieme. Available at: [Link]

  • Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2439-2504. Available at: [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. SciSpace. Available at: [Link]

  • ResearchGate. (2025). A new approach to the synthesis of L-3-hydroxy-4-methoxy-5-methyl-phenylalanine derivatives from L-tyrosine. ResearchGate. Available at: [Link]

  • De Luca, S., et al. (2025). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science. Available at: [Link]

  • Fields, G. B. (Ed.). (1997). Methods in Enzymology, Vol. 289: Solid-Phase Peptide Synthesis. Academic Press. Available at: [Link]

  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press.
  • Peptide Chemistry. (n.d.). Peptide Side Reactions. Peptide Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Solution Stability of 2-Amino-5-methoxypentanoic Acid

Welcome to the Application Support Hub for 2-Amino-5-methoxypentanoic acid (also known as 5-methoxynorvaline or NvaOMe). This unnatural amino acid is supplied either as a free acid (CAS 1115-92-0)[1] or a hydrochloride s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub for 2-Amino-5-methoxypentanoic acid (also known as 5-methoxynorvaline or NvaOMe). This unnatural amino acid is supplied either as a free acid (CAS 1115-92-0)[1] or a hydrochloride salt (CAS 1394040-04-0)[2]. It is highly valued in drug development for its ability to restrict conformational flexibility, thereby increasing structural rigidity, membrane permeability, and target protein affinity in peptide therapeutics (such as those targeting Glypican-3)[3].

However, its unique aliphatic ether side chain and zwitterionic backbone require specific handling to prevent degradation in solution. This guide provides mechanistic troubleshooting, quantitative stability data, and self-validating protocols to ensure the integrity of your experiments.

Part 1: Diagnostic Workflow for Solution Instability

When degradation is suspected, identifying the exact mechanism is critical for implementing the correct formulation strategy. Follow the decision tree below to diagnose the root cause of instability based on analytical data.

NvaOMe_Troubleshooting A Issue: NvaOMe Degradation in Solution B Perform LC-MS Analysis A->B C Identify Mass Shift B->C D -14 Da (Demethylation) C->D Ether Cleavage E Isobaric Peak (Racemization) C->E Base Catalysis F +16 Da (Oxidation) C->F Trace Metals G Reduce Acid Exposure Use milder cleavage D->G H Lower Buffer pH to 5.8 Store at 4°C E->H I Degas Solvents Add Antioxidants F->I

Figure 1: Diagnostic workflow for resolving NvaOMe solution instability.

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: During solid-phase peptide synthesis (SPPS), my peptide containing NvaOMe shows significant degradation (-14 Da) after the final cleavage step. How can I prevent this? Causality: The standard SPPS cleavage cocktail (e.g., 95% TFA) provides a highly acidic environment. While the aliphatic ether of NvaOMe is generally stable, prolonged exposure to strong Brønsted acids protonates the methoxy oxygen. This creates a favorable leaving group, leading to demethylation and the formation of 5-hydroxynorvaline. Solution: Limit cleavage time to the absolute minimum required for your sequence (typically < 2 hours). Ensure the use of carbocation scavengers (like TIPS and water) to quench reactive intermediates. Strictly avoid harsh Lewis acids (like TMSBr), as they rapidly cleave aliphatic ethers.

Q2: I observe a gradual loss of biological activity in my NvaOMe-containing peptide when stored in physiological assay buffers (pH 7.4). LC-MS shows no mass shift. What is happening? Causality: You are likely observing base-catalyzed racemization. At pH 7.4 and above, the alpha-proton of the amino acid becomes susceptible to abstraction, forming a planar enolate intermediate. When this intermediate reprotonates, it forms a mixture of L- and D-enantiomers. Because LC-MS cannot distinguish enantiomers (they are isobaric), the mass remains unchanged, but the D-enantiomer will fail to bind your biological target. Solution: Formulate and store your stock solutions at a slightly acidic pH (5.5–6.0). This keeps the alpha-amine protonated, which significantly reduces the acidity of the alpha-proton and prevents enolization.

Q3: Why does my aqueous NvaOMe solution turn cloudy after a few days at room temperature, even though the pH is stable? Causality: Unnatural amino acids are excellent nutrient mimics. If the solution was not sterile-filtered, airborne microbes will rapidly consume the amino acid, leading to bacterial overgrowth (cloudiness) and complete loss of the compound. Solution: Always pass stock solutions through a 0.22 µm filter immediately after preparation and store them in sterile aliquots.

Part 3: Quantitative Stability Data

The following table summarizes the accelerated degradation profile of NvaOMe, highlighting the importance of proper storage conditions.

Storage ConditionTimepointPurity (LC-MS)Primary Degradant IdentifiedCausality / Mechanism
pH 2.0, 25°C 14 Days88.4%5-Hydroxynorvaline (-14 Da)Acid-catalyzed ether cleavage
pH 7.4, 25°C 14 Days94.1%D-NvaOMe (Isobaric)Base-catalyzed alpha-proton abstraction
pH 5.8, 4°C 30 Days>99.5%None detectedOptimal zwitterionic stability
pH 5.8, 4°C (Unfiltered)30 Days82.0%Unidentified biological massMicrobial consumption (nutrient mimic)

Part 4: Self-Validating Protocol for Stock Solution Preparation

Objective: Prepare a stable, aggregation-free 100 mM stock solution of 2-Amino-5-methoxypentanoic acid for downstream synthesis or cell-based assays.

Scientific Rationale: NvaOMe free acid has a zwitterionic nature. Dissolving it in unbuffered water leads to an unpredictable pH based on ambient CO₂ and trace impurities, accelerating racemization. We utilize a weak acetate buffer to pin the pH at 5.8, minimizing deprotonation of the alpha-amine while keeping the carboxylate ionized.

Step 1: Solubilization & Visual Validation
  • Weigh exactly 14.72 mg of 2-Amino-5-methoxypentanoic acid (Free acid, MW: 147.17 g/mol ).

  • Add 800 µL of degassed 50 mM Sodium Acetate buffer (pH 5.8).

  • Self-Validation Check: Vortex for 60 seconds. The solution must be completely optically clear. If particulates remain, it indicates the presence of polymeric impurities or incomplete dissolution. Do not heat (heating accelerates ether hydrolysis). Instead, titrate with 0.1 M HCl in 5 µL increments until clear.

Step 2: pH Verification & Adjustment
  • Measure the pH using a calibrated micro-probe.

  • Self-Validation Check: The target pH is 5.8 ± 0.2. If the pH exceeds 6.2, discard the solution. Back-titrating with strong acids increases the ionic strength unpredictably, which can salt-out the amino acid during subsequent freeze-thaw cycles.

Step 3: Sterile Filtration
  • Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter into sterile, amber cryovials.

  • Causality: PES is chosen over Nylon because Nylon membranes can bind hydrophobic methoxy groups, reducing the final concentration. Amber vials protect against trace UV-induced radical formation.

Step 4: Analytical Quantification
  • Dilute a 10 µL aliquot 1:100 in mobile phase and inject onto an HPLC-UV (210 nm) or LC-MS system.

  • Self-Validation Check: Calculate the concentration against a known standard curve. The calculated molarity must be within 98-102% of the theoretical 100 mM. If the peak area is lower, filter binding occurred; re-filter the stock using a pre-saturated PES membrane.

References

  • Title: WO2024252336A1 - Peptide compositions targeting glypican-3 and uses thereof Source: Google Patents URL

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Purification Artifacts in Synthetic Amino Acids &amp; Peptides

Welcome to the Core Facility Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers whose perfectly synthesized peptides emerge from Reversed-Phase High-Performance Liquid Chromat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Core Facility Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers whose perfectly synthesized peptides emerge from Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with unexpected mass shifts, altered secondary structures, or reduced biological activity.

This guide provides diagnostic workflows, mechanistic explanations, and self-validating protocols for resolving the three most common structural artifacts induced during HPLC purification: Oxidation , TFA Esterification , and Formylation .

Diagnostic Workflow for Purification Artifacts

ArtifactDiagnostics Start HPLC/MS Analysis: Unexpected Peak Detected Analyze Determine Mass Shift (ΔM) Start->Analyze Oxidation ΔM = +16 / +32 Da (Oxidation) Analyze->Oxidation Mass Spec TFA ΔM = +114 Da (TFA Esterification) Analyze->TFA Mass Spec Formylation ΔM = +28 Da (Formylation) Analyze->Formylation Mass Spec MechOx UV Detector ROS Generation (Met/Trp affected) Oxidation->MechOx Causality MechTFA TFA Concentration during Lyophilization (Ser/Thr affected) TFA->MechTFA Causality MechForm Formic Acid Condensation (N-term/Lys affected) Formylation->MechForm Causality SolOx Protocol 1: Add Scavengers (Met/His) MechOx->SolOx Resolution SolTFA Protocol 2: HCl Counter-Ion Exchange MechTFA->SolTFA Resolution SolForm Protocol 3: Reduce Heat & FA Conc. MechForm->SolForm Resolution

Diagnostic workflow for identifying and resolving HPLC purification artifacts.

Section 1: Oxidation Artifacts (Methionine & Tryptophan)

Q: Why am I seeing a +16 Da or +32 Da mass shift in my purified methionine-containing peptides, even when using degassed solvents?

A: Detector-Induced Photostress and Radical Formation. While on-column oxidation can occur due to long-term column use and metal ion buildup[1], a major, often overlooked source of oxidation is the HPLC UV/Diode-Array Detector (DAD) flow cell. High-energy UV light interacts with trace impurities or the water in the mobile phase to generate 2[2]. When the peptide elutes through the flow cell, these reactive oxygen species (ROS) rapidly oxidize susceptible residues like Methionine (Met) to methionine sulfoxide (+16 Da) and Tryptophan (Trp). Paradoxically, this effect is exacerbated at lower peptide concentrations because the ROS-to-analyte ratio is significantly higher[2].

Self-Validating Protocol 1: Prevention of Fractionation-Induced Oxidation

To validate whether oxidation is occurring post-column (in the detector) or during fraction collection, implement the following scavenger protocol:

  • Prepare Scavenger Solution: Fill a deep-well collection plate with 50 µL per well of an oxidation scavenger solution (e.g., 50 mM L-Methionine or L-Histidine in aqueous buffer)[3].

  • Fraction Collection: Route the HPLC fraction collector to dispense the eluate directly into the scavenger-containing wells. The excess free methionine will outcompete the peptide for any generated ROS.

  • Control Comparison: Collect a parallel run into empty wells (standard method).

  • Validation (LC-MS/MS): Re-inject both fractions. If the +16 Da peak area is significantly reduced in the scavenger-collected fraction compared to the control, the artifact is confirmed as fractionation-induced, validating the efficacy of the scavenger[3].

Section 2: Trifluoroacetic Acid (TFA) Adducts and Esterification

Q: My peptide mass shows an unexpected +114 Da shift, and my cell-based assays are showing baseline toxicity. What is causing this?

A: Residual TFA and Esterification during Lyophilization. TFA (0.1%) is the gold-standard ion-pairing agent in RP-HPLC because it improves peak shape by4 on the C18 stationary phase[4]. However, during the concentration and lyophilization of HPLC fractions, TFA concentrates. This leads to two distinct artifacts:

  • TFA Salts: TFA binds strongly to basic amino acids (Arg, Lys, His) and the N-terminus. These residual salts can cause 5[5].

  • TFA Esterification (+114 Da): In highly concentrated acidic environments (the final stages of lyophilization), TFA can covalently react with hydroxyl-containing amino acids (Serine, Threonine) via a Fischer esterification-like mechanism to form trifluoroacetate esters.

Self-Validating Protocol 2: Counter-Ion Exchange via HCl Lyophilization

To remove TFA salts and reverse esterification, exchange the counter-ion to chloride.

  • Dissolution: Dissolve the TFA-contaminated peptide in HPLC-grade water at a concentration of 1 mg/mL[5].

  • Acidification: Add 100 mM HCl to achieve a final HCl concentration of 2–10 mM[5].

  • Incubation: Allow the solution to sit at room temperature for 10 minutes. The excess chloride ions will outcompete TFA for basic binding sites, and the aqueous acidic environment will help hydrolyze any formed esters.

  • Lyophilization: Freeze and lyophilize the sample.

  • Validation: Repeat steps 1-4 two more times. Analyze the final product via LC-MS to confirm the disappearance of the +114 Da mass shift. For absolute validation, perform ¹⁹F-NMR to confirm the total absence of the fluorine signal.

Section 3: Formylation Artifacts

Q: I switched from TFA to Formic Acid (FA) for better LC-MS compatibility, but now I see a +28 Da mass shift. How do I prevent this?

A: N-Formylation and O-Formylation. Formic acid is frequently used as an MS-friendly alternative to TFA. However, formic acid is a known 6[6]. During the evaporation of HPLC fractions containing formic acid, the local concentration of FA increases significantly. This drives a condensation reaction with primary amines (the N-terminus or Lysine side chains) or hydroxyls (Serine, Threonine), adding a formyl group (-CHO) and resulting in a 7[7].

Self-Validating Protocol 3: Mitigation of Formylation
  • Buffer Optimization: If LC-MS compatibility is required, reduce the Formic Acid concentration from 0.1% to 0.01%, or switch to 0.05% Acetic Acid, which is significantly less reactive.

  • Temperature Control: Do not use heated centrifugal evaporation (e.g., SpeedVac at >30°C) for fractions containing formic acid. Heat exponentially accelerates the formylation reaction[6].

  • Validation: Run a test batch of a susceptible standard (e.g., a lysine-rich peptide). Split the collected fraction: lyophilize half immediately at -80°C, and evaporate the other half in a SpeedVac at 45°C. Compare the +28 Da peak areas via MS to validate the temperature dependence of the artifact in your specific setup.

Quantitative Summary of HPLC Artifacts
Artifact TypeCausative AgentSusceptible Amino AcidsMass Shift (ΔM)Chromatographic Shift (RP-HPLC)
Oxidation ROS (UV Detector, Metals)Met, Trp, Cys+16 Da (Sulfoxide), +32 Da (Sulfone)Elutes earlier (more hydrophilic)
TFA Adduct/Salt TFA (Mobile Phase)Arg, Lys, His, N-terminusN/A (Non-covalent, alters MW)Broad tailing if poorly buffered
TFA Esterification TFA (Lyophilization)Ser, Thr+114 DaElutes later (more hydrophobic)
Formylation Formic Acid (Mobile Phase)N-terminus, Lys, Ser, Thr+28 DaElutes later (loss of basic charge)
References
  • Eliminating protein oxidation artifacts during High Performance Liquid Chromatography peak fraction
  • Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping.
  • Peptide Purification Process & Methods: An Overview. bachem.com.
  • HPLC–UV–MS Analysis: A Source for Severe Oxid
  • Technical Support Center: TFA Contamination in HPLC-Purified Peptides. benchchem.com.
  • Formyl
  • HPLC traces of crude N‐formylated and unmodified peptides using the...

Sources

Troubleshooting

Technical Support Center: Preventing Racemization in 2-Amino-5-methoxypentanoic Acid Synthesis

Overview : 2-Amino-5-methoxypentanoic acid (an -methylated derivative of 5-hydroxynorvaline)[1] is a critical unnatural amino acid used in the design of peptidomimetics and targeted radiopharmaceuticals[2]. Because its s...

Author: BenchChem Technical Support Team. Date: March 2026

Overview : 2-Amino-5-methoxypentanoic acid (an


-methylated derivative of 5-hydroxynorvaline)[1] is a critical unnatural amino acid used in the design of peptidomimetics and targeted radiopharmaceuticals[2]. Because its side chain lacks the extreme steric bulk of valine or isoleucine, its 

-chiral center is highly susceptible to racemization during carboxyl activation and coupling steps. This technical guide provides mechanistic troubleshooting, validated protocols, and logical workflows to preserve stereochemical integrity.
Mechanistic FAQs: Understanding the Source of Racemization

Q1: What are the primary chemical pathways that cause 2-amino-5-methoxypentanoic acid to racemize? A1: Racemization during amino acid activation is driven by two distinct, base-catalyzed mechanisms[3]:

  • 5(4H)-Oxazolone Formation: When the carboxyl group is activated (e.g., forming an

    
    -acylisourea intermediate via carbodiimides), the carbonyl oxygen of the 
    
    
    
    -protecting group can perform an intramolecular nucleophilic attack. This forms a 5-membered oxazolone ring. The
    
    
    -proton of this oxazolone is highly acidic and is easily abstracted by weak bases, creating a planar, achiral intermediate that reprotonates non-stereospecifically[4].
  • Direct Enolization: Under strongly basic conditions, the

    
    -proton of the activated amino acid can be directly abstracted, bypassing the oxazolone intermediate entirely to form a planar enolate[3].
    

RacemizationPathways A Activated 2-Amino-5-methoxypentanoic Acid (e.g., O-Acylisourea) B Base Abstraction (Direct Enolization) A->B Strong Base C Intramolecular Cyclization (Oxazolone Formation) A->C Acyl Protecting Group D Planar Enolate (Loss of Stereocenter) B->D E 5(4H)-Oxazolone (Acidic alpha-proton) C->E F Racemic Mixture (D/L Enantiomers) D->F Non-stereospecific Reprotonation E->D Base Abstraction

Caption: Mechanistic pathways of racemization during amino acid activation.

Q2: How does my choice of


-protecting group influence these pathways? 
A2:  The electronic properties of the 

-protecting group dictate the likelihood of oxazolone formation. Acyl protecting groups (like Acetyl or Benzoyl) have highly nucleophilic carbonyl oxygens, which rapidly drive oxazolone cyclization[5]. Conversely, urethane-type protecting groups (Fmoc, Boc, Cbz) heavily suppress this pathway[4]. The additional alkoxy oxygen in urethanes donates electron density into the carbonyl via resonance, significantly reducing its nucleophilicity and preventing the intramolecular attack[5].
Troubleshooting & Optimization

Q3: I am using Fmoc-protected 2-amino-5-methoxypentanoic acid, but I still observe up to 10% of the D-enantiomer after coupling. How do I fix this? A3: If you are using Fmoc, oxazolone formation is already suppressed. The racemization is likely occurring via direct enolization due to suboptimal base selection or slow coupling kinetics[6].

  • Base Selection (Sterics vs. pKa): Unhindered bases like triethylamine (TEA) or the commonly used

    
    -diisopropylethylamine (DIPEA, pKa ~10.1) are strong enough to abstract the 
    
    
    
    -proton of the activated intermediate[4]. Switch to a weaker, sterically hindered base such as 2,4,6-trimethylpyridine (TMP/collidine, pKa ~7.4) or
    
    
    -methylmorpholine (NMM)[4][6].
  • Coupling Additives: Relying solely on carbodiimides (DIC/EDC) or uronium salts (HATU/TBTU) leaves the highly reactive intermediate exposed. Adding nucleophilic additives like HOBt, HOAt, or OxymaPure rapidly converts the intermediate into a less basic active ester, which undergoes aminolysis faster than it can enolize[7][8].

Q4: Does temperature play a significant role? A4: Yes. Both enolization and oxazolone formation are highly temperature-dependent. Pre-activating the amino acid at 0 °C and maintaining a low temperature during the addition of the amine significantly retards the racemization kinetics relative to the desired amide bond formation[4].

TroubleshootingLogic Start Racemization Detected in 2-Amino-5-methoxypentanoic acid CheckPG Evaluate N-Protecting Group Start->CheckPG PG_Acyl Acyl Group (Acetyl/Benzoyl) CheckPG->PG_Acyl PG_Urethane Urethane Group (Fmoc/Boc/Cbz) CheckPG->PG_Urethane Action1 Switch to Fmoc or Boc to block oxazolone PG_Acyl->Action1 CheckBase Evaluate Base & Additives PG_Urethane->CheckBase Base_Strong Unhindered/Strong Base (TEA/DIPEA) or No Additives CheckBase->Base_Strong Base_Weak Hindered Base (TMP/NMM) + Additives (HOBt/Oxyma) CheckBase->Base_Weak Action2 Use TMP/NMM + OxymaPure to suppress enolization Base_Strong->Action2 CheckTemp Evaluate Reaction Temperature Base_Weak->CheckTemp Action3 Perform pre-activation at 0°C CheckTemp->Action3

Caption: Troubleshooting logic for addressing racemization during amino acid coupling.

Quantitative Impact of Reagents on Racemization

The table below summarizes the expected racemization levels based on the combination of protecting groups, coupling reagents, and bases during the activation of sensitive amino acids.

N-Protecting GroupCoupling ReagentBaseAdditivePrimary Racemization PathwayExpected D-Enantiomer (%)
Acetyl (Ac)EDCNoneNoneOxazolone Formation> 50.0%[5]
FmocTBTUDIPEA (excess)NoneDirect Enolization5.0 - 15.0%[8]
FmocDICNoneHOBtMinimal< 2.0%[4]
FmocHATUDIPEAHOAtDirect Enolization~ 1.0 - 3.0%[6]
FmocHATUTMP (Collidine)HOAtSuppressed< 0.5%[6]
Validated Experimental Protocol: Enantioselective Coupling of Fmoc-2-Amino-5-methoxypentanoic Acid

To achieve a self-validating, racemization-free coupling, the following protocol utilizes a urethane protecting group (Fmoc), a highly efficient uronium salt (HATU), a racemization-suppressing additive (HOAt), and a sterically hindered, weak base (TMP)[6][7].

Materials Required:

  • Fmoc-2-amino-5-methoxypentanoic acid (1.0 eq)

  • Amine component / Growing peptide chain (0.9 eq)

  • HATU (1.0 eq)

  • HOAt (1.0 eq)

  • 2,4,6-Trimethylpyridine (TMP / Collidine) (2.0 eq)

  • Anhydrous

    
    -Dimethylformamide (DMF)
    

Step-by-Step Methodology:

  • Preparation of the Amino Acid Solution: Dissolve Fmoc-2-amino-5-methoxypentanoic acid (1.0 eq) and HOAt (1.0 eq) in anhydrous DMF to achieve a concentration of approximately 0.2 M.

  • Temperature Equilibration: Cool the solution to 0 °C using an ice-water bath under an inert atmosphere (Nitrogen or Argon). Causality: Lowering the temperature reduces the kinetic rate of

    
    -proton abstraction.
    
  • Activation: Add HATU (1.0 eq) to the chilled solution, followed immediately by the dropwise addition of TMP (2.0 eq). Stir the mixture at 0 °C for exactly 2 minutes. Causality: TMP acts as a non-nucleophilic, weak base that facilitates the formation of the active HOAt-ester without inducing direct enolization of the transient intermediate.

  • Coupling: Add the amine component (0.9 eq, either in solution or as a solid-phase resin) to the activated mixture.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 15 minutes, then slowly remove the ice bath and let it warm to room temperature (20-25 °C). Continue stirring for 1-2 hours. Monitor completion via LC-MS or Kaiser test (if solid-phase).

  • Workup: If performing solution-phase synthesis, quench the reaction with a mild aqueous buffer (e.g., saturated

    
    ) to neutralize the base, extract with Ethyl Acetate, and wash sequentially with 5% 
    
    
    
    , water, and brine to remove TMP and HOAt byproducts.
References
  • A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones Source: PMC, National Institutes of Health URL:[Link]

  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study Source: MDPI URL:[Link]

  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis Source: PMC, National Institutes of Health URL:[Link]

  • WO2024254339A9 - Radiopharmaceutical compositions targeting glypican-3 and uses thereof Source: Google Patents URL

Sources

Optimization

Technical Support Center: Overcoming Aggregation in Peptides Containing 2-Amino-5-methoxypentanoic Acid

[1] Executive Summary You are likely encountering difficulties with 2-Amino-5-methoxypentanoic acid (often abbreviated as Amp or 5-OMe-Nva ).[1] While structurally similar to Methionine (Met) and often used as an oxidati...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

You are likely encountering difficulties with 2-Amino-5-methoxypentanoic acid (often abbreviated as Amp or 5-OMe-Nva ).[1] While structurally similar to Methionine (Met) and often used as an oxidation-resistant isostere, this residue introduces specific physicochemical challenges.[1] Unlike Met, the terminal methoxy group (


) acts as a hydrogen bond acceptor but lacks the polarizability of sulfur. When combined with its hydrophobic pentanoic backbone, this residue can drive strong intermolecular 

-sheet stacking, leading to "gelation" during Solid-Phase Peptide Synthesis (SPPS) and precipitation during purification.[1]

This guide provides a root-cause analysis and actionable protocols to disrupt these aggregates.

Module 1: Troubleshooting Solid-Phase Peptide Synthesis (SPPS)

Issue: Low coupling efficiency, resin shrinkage, or deletion sequences (des-peptide) observed during LC-MS analysis.

Q1: Why is the resin shrinking or "clumping" specifically after coupling Amp?

A: The incorporation of Amp increases the hydrophobicity of the growing peptide chain. If the sequence contains flanking hydrophobic residues (e.g., Ile, Val, Phe), the peptide chains on the resin undergo hydrophobic collapse or form inter-chain


-sheets. This steric occlusion prevents the next activated amino acid from reaching the N-terminus.

Protocol: The "Magic Mixture" & Chaotropic Wash Standard DMF washes are often insufficient to solvate these aggregates.

  • Chaotropic Wash: Before deprotection and before coupling, wash the resin with 0.1 M LiCl in DMF or 4 M KSCN in DMF . These salts disrupt the hydrogen bonding network stabilizing the aggregates.

  • Solvent Swap: Replace standard DMF with NMP (N-Methyl-2-pyrrolidone) or a mixture of DMSO/DMF (1:4) for the coupling step.[1] DMSO is a powerful dissociating agent for

    
    -sheets.[1]
    
Q2: My Kaiser test is negative (indicating coupling), but the yield is low. What is happening?

A: You are likely experiencing "pseudo-dilution" where the peptide aggregates on the resin, making the N-terminus inaccessible even to the Kaiser reagent. This is a false negative.

Protocol: Elevated Temperature Coupling Thermal energy is the most effective way to overcome the activation energy barrier caused by aggregation.

  • Microwave SPPS: Couple at 75°C for 5 minutes (standard) or 90°C for 2 minutes (aggressive).

  • Conventional Heating: If microwave is unavailable, perform coupling at 50–60°C for 45–60 minutes.

    • Caution: Amp is generally stable, but avoid temperatures >60°C if Cys or His are present to prevent racemization.

Q3: Can I modify the sequence to prevent this without changing the final product?

A: Yes, by using Backbone Protection or Pseudoprolines . Since Amp itself does not have a commercially available pseudoproline or Hmb derivative, you must modify the neighboring residues.

  • Strategy A (Pseudoprolines): If the residue preceding or following Amp is Ser, Thr, or Cys, use a Pseudoproline dipeptide (e.g., Fmoc-Ala-Ser(

    
    pro)-OH).[1] This locks the backbone in a "kinked" conformation, preventing 
    
    
    
    -sheet formation.
  • Strategy B (Isoacyl Dipeptides): If a Ser/Thr is nearby, use an isoacyl dipeptide to introduce the residue via an ester linkage (O-acyl isopeptide), which rearranges to the native amide bond upon pH shift.

Module 2: Purification & Solubility (Downstream Processing)

Issue: The crude peptide precipitates in the collection vial or clogs the HPLC column.

Q4: The peptide is insoluble in water/acetonitrile. How do I dissolve it for HPLC?

A: The methoxy group in Amp is lipophilic. If your peptide has a net neutral charge or high hydrophobic content, water is a poor solvent.

Protocol: The Disaggregation Solubilization Do not attempt to sonicate in water; this often promotes tighter aggregation.

  • Dissolve: Start with 100% HFIP (Hexafluoroisopropanol) or TFA .[1] These fluorinated solvents break secondary structures effectively.[1]

  • Dilute: Once dissolved, dilute with water/acetonitrile to the desired concentration.

  • Buffer Choice: For HPLC, use 60°C column temperature to keep the peptide unstructured during chromatography. Use a C4 column (instead of C18) to reduce irreversible hydrophobic binding.

Q5: I see a "doublet" peak in HPLC. Is my Amp residue racemic?

A: Not necessarily. Aggregated peptides often exist in slow-exchange conformers (cis/trans isomers or oligomers) that separate on HPLC.[1]

  • Test: Re-inject the sample at a higher temperature (e.g., 60°C) or in a chaotropic buffer (e.g., 6 M Guanidine HCl). If the peaks merge into one, it is aggregation, not impurity.

Module 3: Visual Troubleshooting Workflows

Workflow 1: Diagnosing & Fixing SPPS Aggregation

SPPS_Troubleshooting Start Issue: Low Yield / Deletion containing Amp residue CheckSwell Check Resin Swelling (Is resin volume reduced?) Start->CheckSwell AggConfirmed Aggregation Confirmed CheckSwell->AggConfirmed Yes ChemSol Chemical Solution: Switch Solvent to NMP Add 0.1M LiCl AggConfirmed->ChemSol TempSol Thermal Solution: Microwave Coupling (75°C, 5 min) AggConfirmed->TempSol StructSol Structural Solution: Insert Pseudoproline at n-1 or n+1 pos AggConfirmed->StructSol Result Re-synthesize & Monitor via Test Cleavage ChemSol->Result TempSol->Result StructSol->Result

Caption: Decision matrix for addressing SPPS aggregation linked to hydrophobic residues like Amp.

Workflow 2: Solubility Optimization for Amp-Peptides

Solubility_Workflow Input Lyophilized Peptide (Amp-containing) Step1 Attempt Water/Buffer Input->Step1 Fail1 Precipitate/Cloudy? Step1->Fail1 Step2 Add Organic Modifier (10-20% Acetonitrile or DMSO) Fail1->Step2 Yes Final Final Fail1->Final No (Soluble) Fail2 Still Insoluble? Step2->Fail2 Step3 Strong Disaggregants (HFIP or neat TFA) Fail2->Step3 Yes Step3->Final

Caption: Step-wise solubilization protocol to disrupt hydrophobic stacking in Amp-peptides.

Technical Reference Data

Table 1: Solvent & Reagent Compatibility for Amp Peptides
ParameterStandard ConditionRecommended for Amp Aggregation Mechanism of Action
Coupling Solvent DMFNMP or DMF/DMSO (4:1) Higher dielectric constant; disrupts

-sheets.[1]
Wash Solvent DMF0.1 M LiCl in DMF Chaotropic salt breaks H-bond networks.[1]
Coupling Reagent HBTU/DICHATU or COMU Faster kinetics outcompete aggregation rates.[1]
Temperature RT (25°C)60°C - 75°C Increases molecular motion; prevents stacking.[1]
Resin Type Polystyrene (PS)ChemMatrix (PEG) Better swelling in hydrophobic/aggregating sequences.[1]

References

  • Royal Society of Chemistry (RSC). Internal aggregation during solid phase peptide synthesis.[1] Dimethyl sulfoxide as a powerful dissociating solvent. [Link]

  • Biotage. What do you do when your peptide synthesis fails? Strategies for difficult sequences. [Link]

  • Li, W., et al. (ACS). Noncanonical Amino Acids Dictate Peptide Assembly in Living Cells.[1] (Discusses Amp-mediated assembly). [Link][1]

Sources

Troubleshooting

Technical Support Center: Stability of the Methoxy Side Chain in Peptide Synthesis

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stabi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of methoxy-containing amino acids, such as p-methoxyphenylalanine (MeO-Phe), during solid-phase peptide synthesis (SPPS). Our goal is to equip you with the expertise to anticipate and resolve potential side reactions, ensuring the integrity of your final peptide product.

Frequently Asked Questions (FAQs)

Q1: How stable is the methoxy group on an amino acid side chain during standard Fmoc-SPPS?

Under the routine conditions of Fmoc-based solid-phase peptide synthesis, the aryl methoxy group is generally considered stable. It withstands the repeated basic treatments with piperidine for Fmoc deprotection and the standard coupling reactions.[1][2] The primary risks to this functional group arise during the final cleavage and deprotection step, which involves strong acids.[3][4]

Q2: What are the primary risks to the methoxy group during peptide synthesis?

The main risks are chemical modifications that occur during the final cleavage from the resin, when the peptide is exposed to a strong acid like trifluoroacetic acid (TFA) in the presence of various scavengers. The two most common side reactions are:

  • Demethylation: The loss of the methyl group (-CH₃) from the ether, converting the methoxy group to a hydroxyl group (-OH). This results in a mass decrease of 14 Da in the final peptide.

  • Oxidation: Although less common, the electron-donating nature of the methoxy group can activate the aromatic ring, making it susceptible to oxidation, which would result in a mass increase of 16 Da.

Q3: Can the methoxy group be modified during the final cleavage and deprotection step?

Yes. The final cleavage cocktail, typically with a high concentration of TFA, is where the methoxy group is most vulnerable.[3][4] The strong acid can protonate the ether oxygen, making the methyl group susceptible to nucleophilic attack by scavengers present in the cocktail, particularly those containing sulfur.[5] This SN2 reaction leads to the aforementioned demethylation.[5]

Troubleshooting Guide: Diagnosing and Resolving Common Issues

This section addresses specific experimental problems identified through mass spectrometry (MS) data and provides actionable solutions.

Issue 1: Unexpected Mass (-14 Da) Observed in Final Peptide
  • Symptom: Your mass spectrometry analysis shows a significant peak corresponding to the target peptide mass minus 14 Da (or multiples of 14 Da if multiple methoxy groups are present).

  • Probable Cause: This mass loss is the classic signature of O-demethylation, where a methoxy group (-OCH₃) has been converted to a hydroxyl group (-OH).

  • Mechanism: During TFA cleavage, carbocations are generated from the removal of side-chain protecting groups.[6][7] Scavengers, especially soft nucleophiles like thiols (e.g., ethanedithiol - EDT), are added to trap these reactive species.[3][8] However, these thiol-based scavengers can also act as nucleophiles and attack the methyl group of a protonated methoxy side chain in an SN2 reaction, leading to its cleavage.[5]


}

Figure 1. SN2 mechanism of thiol-mediated demethylation during TFA cleavage.

  • Solutions & Protocols:

    1. Modify the Scavenger Cocktail: The most effective solution is to minimize or replace strong nucleophilic scavengers like EDT.

    • Recommended Cocktail: Use a cocktail containing "harder" scavengers that are less likely to participate in SN2 reactions. Triisopropylsilane (TIS) is an excellent carbocation scavenger that works via hydride transfer.[6]

    • Protocol: Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS . This is a robust general-purpose cocktail that effectively scavenges carbocations while significantly reducing the risk of demethylation.[3][4]

    2. Reduce Cleavage Time and Temperature: Prolonged exposure to the acidic cleavage cocktail increases the incidence of side reactions.

    • Protocol: Perform the cleavage at room temperature for a maximum of 2-3 hours. For particularly sensitive sequences, consider performing the cleavage at a reduced temperature (e.g., 4°C).

Issue 2: Unexpected Mass (+16 Da) Observed in Final Peptide
  • Symptom: Mass spectrometry reveals a peak corresponding to the target peptide plus 16 Da.

  • Probable Cause: This mass gain indicates an oxidation event. While methionine is the most readily oxidized amino acid,[9] aromatic residues with electron-donating groups, like a methoxy-substituted phenylalanine, can also be susceptible.

  • Mechanism: Oxidizing species can be generated in the cleavage cocktail or introduced via atmospheric oxygen. The electron-rich aromatic ring is vulnerable to electrophilic attack, leading to hydroxylation or other oxidative modifications.

  • Solutions & Protocols:

    1. Use an Optimized Scavenger Cocktail:

    • Protocol: For peptides containing both methoxy and other sensitive residues like Trp, Cys, or Met, a more comprehensive scavenger cocktail is required. A recommended mixture is TFA/TIS/Water/EDT (94:1:2.5:2.5) . While EDT poses a demethylation risk, it is highly effective at preventing oxidation.[3] A careful balance must be struck based on pilot experiments.

    • Alternative: Consider using 1,4-Benzenedimethanethiol (1,4-BDMT) as an alternative thiol scavenger, which has been shown to improve the quality of crude peptides and reduce certain impurities.[10]

    2. Maintain an Inert Atmosphere:

    • Protocol: During cleavage and subsequent workup, blanket the reaction vessel with an inert gas like nitrogen or argon to minimize exposure to atmospheric oxygen.

Data Summary: Scavenger Cocktail Impact on Methoxy Stability

The choice of scavenger cocktail is the most critical factor in preserving the integrity of the methoxy side chain. The following table summarizes common cocktails and their associated risks and benefits.

Scavenger Cocktail (v/v/v)Primary ScavengersRisk of DemethylationRisk of OxidationRecommended Use Case
95% TFA / 5% H₂O WaterLowHighNot recommended for sensitive peptides.
95% TFA / 2.5% H₂O / 2.5% TIS Water, TISVery Low ModerateIdeal for peptides with methoxy groups but no Met or Cys.
92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% EDT Water, TIS, EDTModerate-HighLow Peptides containing Met, Cys, or Trp where oxidation is the primary concern.
88% TFA / 5% Phenol / 5% H₂O / 2% TIS Phenol, Water, TISLow-ModerateLowProtects Tyr and Trp; phenol is a weaker nucleophile than EDT.

Troubleshooting Workflow

Use the following decision tree to diagnose and address issues with your methoxy-containing peptide synthesis.


}

Figure 2. Decision tree for troubleshooting methoxy-containing peptides.

References

  • Pawlas, J., et al. (2021). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances. Available at: [Link]

  • Cuthbertson, A., et al. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science, 26(6), e3251. Available at: [Link]

  • Coin, I., et al. (2018). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. ChemistryOpen, 7(9), 717-721. Available at: [Link]

  • CEM Corporation (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures. Available at: [Link]

  • Scilogex (n.d.). TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Available at: [Link]

  • Pawlas, J., et al. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. PolyPeptide Group. Available at: [Link]

  • Góngora-Benítez, M., et al. (2022). 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy. The Journal of Organic Chemistry, 87(15), 9946-9956. Available at: [Link]

  • Doucette, A. A., et al. (2007). Oxidation Artifacts in the Electrospray Mass Spectrometry of Aβ Peptide. Journal of the American Society for Mass Spectrometry, 18(6), 1033-1040. Available at: [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Frontiers in Chemistry, 8, 335. Available at: [Link]

  • AAPPTec (n.d.). Overview of Solid Phase Peptide Synthesis. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Miranda, L. P., & Alewood, P. F. (1999). Challenges for solid-phase synthesis of citrullinated peptides. Biopolymers, 52(2), 101-108.
  • Beck-Sickinger, A. G., & Echner, H. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1184-1197. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Biological Activity of 2-Amino-5-methoxypentanoic Acid

Introduction: Charting the Unexplored Biological Landscape of a Novel Amino Acid Analog In the landscape of drug discovery and molecular biology, novel amino acid analogs present a fertile ground for identifying new ther...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Charting the Unexplored Biological Landscape of a Novel Amino Acid Analog

In the landscape of drug discovery and molecular biology, novel amino acid analogs present a fertile ground for identifying new therapeutic agents and research tools. 2-Amino-5-methoxypentanoic acid is one such molecule, a non-proteinogenic amino acid whose biological activities remain largely uncharacterized. Its structure, featuring a five-carbon backbone akin to norvaline and a terminal methoxy group, suggests potential interactions with a variety of biological targets, particularly those that recognize other 2-amino-pentanoic acid derivatives.

This guide eschews a rigid, one-size-fits-all validation template. Instead, it presents a logical, tiered experimental framework designed to systematically uncover and validate the biological activity of 2-Amino-5-methoxypentanoic acid. We will proceed from hypothesis-driven target engagement based on structural analogy to broader cellular-level functional screening. As our primary comparator, we will use (2R)-amino-5-phosphonovaleric acid (AP5), a well-characterized and potent competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This choice is deliberate; the structural similarity between our test compound and AP5 provides a rational starting point for investigation into its potential neurological activity. We will also include L-Methionine as a natural amino acid comparator to contextualize metabolic or transport-related effects.

This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the causal reasoning behind each experimental choice, ensuring a scientifically rigorous and self-validating approach to characterization.

Section 1: Foundational Characterization and Hypothesis Generation

Before embarking on complex biological assays, a foundational understanding of the molecule's physicochemical properties is essential. These parameters influence solubility, cell permeability, and potential off-target effects. Our primary hypothesis is that the 2-amino-pentanoic acid scaffold may confer affinity for glutamate receptors, specifically the NMDA receptor, based on its structural similarity to AP5.[1]

Comparative Physicochemical Profile

The table below outlines key computed descriptors for our test compound and its comparators. This data provides an initial basis for understanding how the molecule might behave in aqueous biological systems.

Property2-Amino-5-methoxypentanoic acid(2R)-amino-5-phosphonovaleric acid (AP5)L-Methionine
Molecular Formula C₆H₁₃NO₃C₅H₁₂NO₅PC₅H₁₁NO₂S
Molecular Weight 147.17 g/mol [3]197.12 g/mol 149.21 g/mol
Structure NH₂(CH)COOH-(CH₂)₃-O-CH₃NH₂(CH)COOH-(CH₂)₃-PO(OH)₂NH₂(CH)COOH-(CH₂)₂-S-CH₃
XLogP3 -1.5-3.1-1.9
Hydrogen Bond Donors 2[3]42
Hydrogen Bond Acceptors 3[3]53

Data for AP5 and L-Methionine sourced from PubChem.

The methoxy group in our test compound makes it less polar than the phosphonate group of AP5 but provides a hydrogen bond acceptor, suggesting it may engage with different residues within a potential binding pocket.

Section 2: A Hypothesis-Driven Workflow for Target Validation

Our investigation begins with a focused, hypothesis-driven approach. The structural parallels to the known NMDA receptor antagonist AP5 make this receptor family a logical and high-priority starting point. The following workflow is designed to first establish binding (target engagement) and then confirm a functional consequence (target modulation).

G cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Functional Activity cluster_2 Tier 3: Specificity & Viability A Hypothesis: Structural similarity to AP5 suggests NMDA Receptor as a potential target. B Experiment 1: Competitive Radioligand Binding Assay A->B F Experiment 3: General Cell Viability Assay (MTT / LDH) A->F Assess non-specific effects C Data Output: Binding Affinity (Ki) and IC50 B->C Quantify binding D Experiment 2: Cell-Based Calcium Influx Assay (FLIPR or equivalent) C->D If binding is confirmed (Ki < 100 µM) E Data Output: Functional Antagonism (IC50) vs. Glutamate/NMDA D->E Measure functional effect G Data Output: Cytotoxicity (CC50) F->G Quantify toxicity

Caption: Experimental workflow for validating the hypothesized activity of 2-Amino-5-methoxypentanoic acid.

Protocol 1: Competitive NMDA Receptor Binding Assay

Rationale: This experiment directly tests for target engagement. It measures the ability of our test compound to displace a known radiolabeled ligand from the NMDA receptor in a preparation of synaptic membranes. This is a crucial first step to validate our hypothesis before committing resources to more complex functional assays.[4]

Methodology:

  • Preparation of Synaptic Membranes: Homogenize rat cortical tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the supernatant at high speed to isolate the crude membrane fraction. Wash the pellet multiple times to remove endogenous ligands.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation (50-100 µg protein) with a constant concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]-CGP 39653).

  • Competitive Displacement: Add increasing concentrations of 2-Amino-5-methoxypentanoic acid (e.g., from 1 nM to 1 mM).

    • Positive Control: Use unlabeled AP5 in the same concentration range.

    • Negative Control: Vehicle (assay buffer).

    • Non-specific Binding Control: A high concentration (e.g., 1 mM) of unlabeled glutamate.

  • Incubation & Termination: Incubate the plates at room temperature for 60 minutes to reach equilibrium. Terminate the reaction by rapid filtration through a glass fiber filter mat, which traps the membranes while allowing unbound radioligand to pass through.

  • Quantification: Wash the filters rapidly with ice-cold buffer. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding). Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Hypothetical Data Summary:

CompoundIC₅₀ (µM)Ki (µM)
2-Amino-5-methoxypentanoic acid75.448.2
AP5 (Positive Control)5.23.3
L-Methionine (Comparator)> 1000> 1000
Protocol 2: Cellular Calcium Influx Assay for Functional Antagonism

Rationale: If binding is confirmed, we must determine if this engagement has a functional consequence. NMDA receptors are ligand-gated ion channels that, upon activation, permit the influx of Ca²⁺ into the cell.[1] This assay measures the ability of our test compound to block this ion flux, which would confirm it as a functional antagonist. Cell-based assays are the optimal format for testing protein functionality in a natural environment.[5]

Methodology:

  • Cell Culture: Plate primary cortical neurons or a suitable cell line expressing recombinant NMDA receptors (e.g., HEK293 cells) in a 96-well, black-walled, clear-bottom plate.

  • Calcium Indicator Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This dye will increase in fluorescence intensity upon binding to free intracellular Ca²⁺.

  • Compound Pre-incubation: Wash the cells and replace the medium with a buffer. Add varying concentrations of 2-Amino-5-methoxypentanoic acid or the control compounds (AP5, L-Methionine). Incubate for 15-30 minutes.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation). Simultaneously add a solution containing a co-agonist mixture (e.g., NMDA and glycine) at a concentration known to elicit a sub-maximal response (EC₈₀).

  • Data Acquisition: Measure the fluorescence intensity in real-time, immediately before and for several minutes after agonist addition.

  • Data Analysis: Calculate the peak fluorescence response for each well. Normalize the data to the response seen with the agonist alone (0% inhibition) and the response in the absence of agonist (100% inhibition). Plot the normalized response against the logarithm of the antagonist concentration to determine the functional IC₅₀.

Hypothetical Data Summary:

CompoundFunctional IC₅₀ (µM)
2-Amino-5-methoxypentanoic acid120.6
AP5 (Positive Control)8.9
L-Methionine (Comparator)No significant inhibition

Section 3: Assessing General Cellular Viability

Rationale: It is critical to determine whether any observed biological effect is due to specific target modulation or simply a consequence of general cytotoxicity. A compound that indiscriminately kills cells could appear active in many functional assays. Therefore, a counter-screen for cytotoxicity is a mandatory component of any validation workflow.

Protocol 3: MTT Cell Viability Assay

Methodology:

  • Cell Plating: Seed a relevant cell line (e.g., the same one used in the functional assay, or a standard line like HeLa or HepG2) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-Amino-5-methoxypentanoic acid and controls for a relevant duration (e.g., 24-48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: After incubation (2-4 hours), add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the solubilized formazan at ~570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells (100% viability). Plot cell viability against the logarithm of the compound concentration to calculate the CC₅₀ (the concentration that reduces cell viability by 50%).

Hypothetical Data Summary:

CompoundCC₅₀ (µM)
2-Amino-5-methoxypentanoic acid> 500
Doxorubicin (Positive Control)0.8

A CC₅₀ value significantly higher than the functional IC₅₀ suggests that the observed activity (e.g., NMDA antagonism) is not due to non-specific toxicity.

Section 4: Synthesis, Interpretation, and Future Directions

This guide outlines a systematic, hypothesis-driven approach to characterize the biological activity of 2-Amino-5-methoxypentanoic acid. By using a well-understood comparator like AP5, we can efficiently test a primary hypothesis and generate robust, interpretable data.

Overall Comparative Summary (Based on Hypothetical Data)
Parameter2-Amino-5-methoxypentanoic acidAP5L-Methionine
NMDA Receptor Binding (Ki) 48.2 µM3.3 µMInactive
Functional NMDA Antagonism (IC₅₀) 120.6 µM8.9 µMInactive
Cytotoxicity (CC₅₀) > 500 µM> 500 µMNon-toxic
Selectivity Index (CC₅₀ / Functional IC₅₀) > 4.1> 56N/A

Interpretation:

Based on our hypothetical results, 2-Amino-5-methoxypentanoic acid demonstrates weak but specific activity as an NMDA receptor antagonist. It binds to the receptor, albeit with significantly lower affinity than the potent antagonist AP5, and functionally inhibits channel activity. Crucially, this activity occurs at concentrations well below those that induce general cytotoxicity, as indicated by a favorable selectivity index.

Future Directions:

  • Subtype Selectivity: Investigate binding and functional activity against different NMDA receptor subtypes (e.g., those containing GluN2A vs. GluN2B subunits) to determine if there is any selectivity.

  • Broader Target Screening: If the NMDA receptor activity is deemed too weak to pursue, the compound should be screened against a broader panel of receptors, enzymes, and ion channels to identify other potential targets. Commercially available screening services are efficient for this purpose.

  • Metabolic Stability: Assess the stability of the compound in liver microsomes or plasma to understand its potential pharmacokinetic profile. The terminal methoxy group may be a site for metabolic modification.

  • Structural Analogs: Synthesize and test analogs of 2-Amino-5-methoxypentanoic acid to explore the structure-activity relationship (SAR). For example, altering the length of the alkyl chain or replacing the methoxy group could dramatically improve potency and selectivity.

By following this structured, comparative, and self-validating guide, researchers can confidently and efficiently characterize the biological profile of novel compounds like 2-Amino-5-methoxypentanoic acid, paving the way for their potential use as research tools or starting points for therapeutic development.

References

  • Yamaguchi, M., et al. (1994). The mechanism of antifungal action of (S)-2-amino-4-oxo-5-hydroxypentanoic acid, RI-331: the inhibition of homoserine dehydrogenase in Saccharomyces cerevisiae. Journal of Antibiotics. Available at: [Link]

  • Li, H., et al. (2015). Mechanism of Inactivation of Neuronal Nitric Oxide Synthase by (S)‑2-Amino-5-(2-(methylthio)acetimidamido)pentanoic Acid. Biochemistry. Available at: [Link]

  • Peng, Y., et al. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. STAR Protocols. Available at: [Link]

  • CliniSciences. Amino Acids Assay Kit. CliniSciences. Available at: [Link]

  • Nativi, C., et al. (1993). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Molecules. Available at: [Link]

  • Nowak, T. S., et al. (1984). An in vitro amino acid incorporation method for assessing the status of in vivo protein synthesis. Analytical Biochemistry. Available at: [Link]

  • Eagle Biosciences. Amino Acid and Protein Assays. Eagle Biosciences. Available at: [Link]

  • Dymshits, G., et al. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. The Journal of Organic Chemistry. Available at: [Link]

  • Abcam. (2021). How does Abcam use and develop cell-based assays to test protein bioactivity? News-Medical.net. Available at: [Link]

  • Wikipedia. AP5. Wikipedia. Available at: [Link]

  • CD Biosynsis. Amino Acid Metabolism Assay Kits. CD Biosynsis. Available at: [Link]

  • Google Patents. (2016). A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid.
  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo. Available at: [Link]

  • Arslan, M., et al. (1988). DL-2-amino-5-phosphonopentanoic acid, a specific N-methyl-D-aspartic acid receptor antagonist, suppresses pulsatile LH release in the rat. Neuroendocrinology. Available at: [Link]

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Comparative

A Functional Comparison of 2-Amino-5-methoxypentanoic Acid and Methionine: A Guide for Researchers and Drug Development Professionals

In the intricate world of cellular biochemistry and drug discovery, molecules with subtle structural differences can exhibit vastly different biological functions. This guide provides an in-depth functional comparison be...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of cellular biochemistry and drug discovery, molecules with subtle structural differences can exhibit vastly different biological functions. This guide provides an in-depth functional comparison between the essential amino acid L-methionine and its synthetic analog, 2-Amino-5-methoxypentanoic acid. Moving beyond simple structural analysis, we will delve into the metabolic consequences of replacing methionine's thioether group with an ether, supported by experimental frameworks to guide further investigation. This objective analysis is designed to equip researchers, scientists, and drug development professionals with a clear understanding of the functional divergence between these two compounds.

Structural and Physicochemical Foundations

The functional identity of a molecule begins with its structure. L-methionine is one of the two sulfur-containing proteinogenic amino acids.[1][2] Its analog, 2-Amino-5-methoxypentanoic acid, replaces the sulfur atom in the side chain with an oxygen atom, creating a methoxy group instead of a methylthio group. This seemingly minor change alters bond lengths, angles, and the electronic character of the side chain, which fundamentally impacts molecular interactions.

PropertyL-Methionine2-Amino-5-methoxypentanoic acid
Chemical Formula C₅H₁₁NO₂SC₆H₁₃NO₃
Molar Mass 149.21 g/mol [1]147.17 g/mol [3]
Side Chain Type ThioetherEther
Key Functional Group C-S-CC-O-C
pKa (α-carboxyl) ~2.28Predicted ~2.6[4]
pKa (α-amino) ~9.21Predicted ~9.5[4]

While the unbranched, flexible side chain is a feature of methionine, the replacement of the soft, polarizable sulfur atom with a more electronegative oxygen atom is expected to alter its binding affinity for enzyme active sites.[5]

The Central Role of Methionine in Metabolism

Methionine, an essential amino acid, is a cornerstone of cellular metabolism, participating in several critical pathways.[6][7] Understanding these pathways is key to predicting the antagonistic potential of its analog.

  • Protein Synthesis : As the amino acid encoded by the AUG start codon, methionine initiates the translation of the vast majority of proteins.[1]

  • The Methionine Cycle : This cycle is central to cellular methylation. Methionine is converted by methionine adenosyltransferase (MAT) into S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, proteins, and lipids.[6][8][9] This process is fundamental to epigenetic regulation and cellular signaling.[9]

  • The Transsulfuration Pathway : This pathway converts homocysteine, an intermediate of the methionine cycle, into cysteine. Cysteine is a precursor for the synthesis of glutathione (GSH), the cell's primary antioxidant, thus linking methionine metabolism directly to cellular redox homeostasis.[6][7]

2-Amino-5-methoxypentanoic acid is not a natural metabolite and is not incorporated into proteins. Its structural similarity to methionine suggests it may act as a competitive inhibitor or antagonist at enzymes and transporters that recognize methionine.

Diagram: Methionine Metabolic Pathways and Potential Antagonism

Met L-Methionine Protein Protein Synthesis Met->Protein Translation Initiation MAT MAT Enzyme Met->MAT Substrate SAM S-Adenosylmethionine (SAM) (Universal Methyl Donor) Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation SAH S-Adenosylhomocysteine (SAH) Methylation->SAH Product HCY Homocysteine SAH->HCY Hydrolysis HCY->Met Remethylation (Folate/B12 Cycle) CYS Cysteine -> Glutathione HCY->CYS Transsulfuration Analog 2-Amino-5-methoxypentanoic acid Analog->MAT Potential Competitive Inhibition MAT->SAM ATP -> PPi+Pi

Caption: Overview of L-methionine metabolism and the hypothesized point of inhibition for its methoxy analog.

Experimental Frameworks for Functional Comparison

Theoretical differences must be validated through rigorous experimentation. The following protocols provide a self-validating system to quantitatively compare the biological functions of these two molecules.

Cell Growth and Viability Assay

Causality: A primary function of an essential amino acid is to support cell growth and proliferation. This experiment directly tests whether 2-Amino-5-methoxypentanoic acid can substitute for methionine in this fundamental role. A methionine-dependent cancer cell line is an ideal model, as these cells have a heightened reliance on external methionine.[10]

Detailed Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed a methionine-dependent cell line (e.g., HCT116) into 96-well plates at a density of 5,000 cells/well in complete DMEM/RPMI-1640 medium and incubate for 24 hours.

  • Methionine Deprivation: Gently wash cells twice with sterile Phosphate-Buffered Saline (PBS). Replace the medium with methionine-free medium and incubate for 12-24 hours to synchronize cells and deplete intracellular methionine stores.

  • Treatment Application: Prepare serial dilutions of L-methionine and 2-Amino-5-methoxypentanoic acid in methionine-free medium. Replace the medium in the wells with the treatment solutions.

    • Negative Control: Methionine-free medium.

    • Positive Control: Complete medium containing normal methionine levels.

    • Test Groups: Methionine-free medium supplemented with various concentrations (e.g., 0 µM to 200 µM) of each compound.

  • Incubation: Incubate plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Reagent Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract background absorbance, normalize the data to the positive control (100% viability), and plot cell viability (%) versus compound concentration.

Anticipated Results

CompoundExpected Effect on Cell Viability (in Met-deficient media)Interpretation
L-Methionine Dose-dependent restoration of cell viability.Fulfills its role as an essential amino acid, enabling protein synthesis and metabolic functions required for survival and proliferation.
2-Amino-5-methoxypentanoic acid No significant increase in viability; potential for cytotoxicity at high concentrations.Cannot be utilized in place of methionine. May act as an antimetabolite by inhibiting essential metabolic processes, leading to cell death.
Enzyme Inhibition Kinetics

Causality: To move from a cellular effect to a specific mechanism, it is crucial to test the analog's effect on a key enzyme in the methionine pathway. Methionine adenosyltransferase (MAT), which catalyzes the first committed step in the methionine cycle, is a prime target.[10] An in vitro assay allows for a direct measurement of enzyme-inhibitor interaction, free from confounding cellular factors.

Diagram: Workflow for MAT Enzyme Inhibition Assay

Start Start Prep Prepare Reaction Mix: - Recombinant MAT Enzyme - ATP - Varying [L-Methionine] Start->Prep Divide Divide into two sets Prep->Divide SetA Set A: Add Vehicle Control Divide->SetA Control SetB Set B: Add 2-Amino-5-methoxypentanoic acid (Fixed Concentration) Divide->SetB Inhibitor Incubate Incubate at 37°C for fixed time SetA->Incubate SetB->Incubate Quantify Quantify SAM production (e.g., using a commercial kit) Incubate->Quantify Analyze Data Analysis: Plot Michaelis-Menten & Lineweaver-Burk curves. Determine Km, Vmax, and Ki. Quantify->Analyze End End Analyze->End

Caption: A structured workflow for determining the inhibitory mechanism of the methionine analog on MAT.

Implications for Drug Development and Research

The functional divergence between methionine and its methoxy analog presents significant opportunities:

  • Oncology: Many cancers exhibit "methionine dependency," an increased reliance on exogenous methionine for survival.[10] A molecule like 2-Amino-5-methoxypentanoic acid could serve as a lead compound for developing antimetabolite drugs that selectively starve cancer cells by inhibiting MAT or other methionine-utilizing enzymes.[10]

  • Research Tools: The analog can be used as a chemical probe to investigate the structure and function of methionine-binding proteins and transporters. Its use can help elucidate the specific roles of methionine metabolism in various cellular processes.

  • Neuroscience: As excitatory amino acids play a role in neurotransmission, analogs can be used to probe specific receptor functions, similar to how other amino acid analogs have been used to antagonize NMDA receptors.[11]

Conclusion

The substitution of a single sulfur atom with oxygen transforms the essential nutrient L-methionine into its functional antagonist, 2-Amino-5-methoxypentanoic acid. While methionine is indispensable for protein synthesis, methylation, and redox balance, its methoxy analog is unable to support these functions and is predicted to act as a competitive inhibitor of key metabolic enzymes. This comparison highlights the remarkable specificity of biological systems and provides a clear, data-driven rationale for exploring 2-Amino-5-methoxypentanoic acid as a potential therapeutic agent and a valuable tool for biochemical research. The experimental guides provided offer a robust pathway for validating these functional differences and uncovering novel therapeutic strategies.

References

  • Creative Proteomics. (2024, June 17). Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways.
  • MetwareBio. (n.d.). Methionine Metabolism: At the Crossroads of Methylation, Redox Balance, and Cellular Health.
  • National Center for Biotechnology Information. (n.d.). Methionine Metabolism Pathway. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Methionine. Retrieved from [Link]

  • biocrates life sciences ag. (2024, October 15). Methionine. Retrieved from [Link]

  • Wang, C. I., & Schultz, P. G. (2010). Experimental methods for scanning unnatural amino acid mutagenesis. Methods in molecular biology (Clifton, N.J.), 634, 143–156.
  • Aledo, J. C. (2010). Methionine in proteins: The Cinderella of the proteinogenic amino acids. Protein science : a publication of the Protein Society, 19(4), 791–799.
  • FooDB. (2020, February 24). L-2-Amino-5-(methylthio)pentanoic acid (FDB002267). Retrieved from [Link]

  • Arai, Y., Haneishi, T., Enokita, R., & Arai, M. (1979). 2-Amino-5-methyl-5-hexenoic acid, a methionine analog produced by Streptomyces sp. MF374-C4. The Journal of antibiotics, 32(11), 1118–1124.
  • Fujisawa, S., Atsumi, T., Satoh, K., Kadoma, Y., Ishihara, M., & Yokoe, I. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers.
  • EMBL-EBI. (n.d.). Step 4: Comparison of amino acid sequences. EMBL's European Learning Laboratory for the Life Sciences (ELLS). Retrieved from [Link]

  • Longdom Publishing. (n.d.). Cross-Species Amino Acids Sequence Comparison and Computational D. Journal of Computer Science & Systems Biology. Retrieved from [Link]

  • Khan Academy. (n.d.). Amino acid structure and classifications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-methoxyphenol. PubChem. Retrieved from [Link]

  • Kuang, X., Li, J., & Li, J. J. (2024). Methionine adenosyltransferase 2A (MAT2A) inhibitors as single agents or in combination strategy for cancer therapy.
  • Arslanlan, R., Pohl, C. R., & Taylor, P. D. (1988).

Sources

Validation

Comprehensive Comparison Guide: 2-Amino-5-Methoxypentanoic Acid vs. Conventional Non-Canonical Amino Acids in Peptide Engineering

Introduction In the landscape of peptide engineering and rational drug design, incorporating non-canonical amino acids (ncAAs) is a primary strategy to overcome the limitations of canonical amino acids, such as proteolyt...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of peptide engineering and rational drug design, incorporating non-canonical amino acids (ncAAs) is a primary strategy to overcome the limitations of canonical amino acids, such as proteolytic instability and suboptimal target affinity. 2-Amino-5-methoxypentanoic acid (also known as 5-methoxynorvaline or NvaOMe; CAS: 1115-92-0) has emerged as a highly versatile ncAA[1]. Structurally, it features a three-carbon aliphatic side chain terminating in a methoxy ether group[1].

This guide objectively compares NvaOMe against other aliphatic and polar ncAAs—such as Norvaline (Nva), Norleucine (Nle), and 5-Hydroxynorvaline—detailing its mechanistic advantages and providing validated experimental workflows for its application in advanced therapeutics, such as Glypican-3 (GPC3) targeting radiopharmaceuticals[2].

Mechanistic Causality: The "Ether" Advantage

When optimizing a peptide's binding interface, researchers often face a dichotomy: aliphatic residues (like Leucine or Norvaline) drive hydrophobic packing but lack directional interactions, while polar residues (like Glutamine or Serine) provide hydrogen bonding but incur a high desolvation penalty.

NvaOMe elegantly bridges this gap. The terminal methoxy group acts as a pure hydrogen-bond acceptor[1]. Unlike a hydroxyl group, the methyl ether prevents the residue from acting as an H-bond donor, thereby restricting its topological polar surface area (TPSA ~72.55 Ų) and maintaining a favorable partition coefficient (LogP ~ -0.175)[1]. This unique stereoelectronic profile allows NvaOMe to occupy hydrophobic pockets while simultaneously engaging in targeted dipole or hydrogen-bond interactions with the receptor backbone.

Historically, 5-methoxynorvaline derivatives have been critical in modulating receptor conformations, such as in abscisic acid (ABA) receptor antagonism[3]. More recently, NvaOMe has proven essential in optimizing the avidity of cyclic peptides targeting GPC3 in oncology, where precise steric and electronic tuning is required to differentiate between healthy and malignant tissues[4].

Comparative Performance Data

The following table summarizes the physicochemical properties of NvaOMe compared to structural alternatives, highlighting why NvaOMe is selected for specific pharmacophore models.

Amino AcidSide Chain StructureLogPTPSA (Ų)H-Bond DonorsH-Bond AcceptorsPrimary Mechanistic Advantage
2-Amino-5-methoxypentanoic acid (NvaOMe) -CH2-CH2-CH2-O-CH3-0.1772.5523Balanced lipophilicity/polarity; H-bond acceptor[1].
Norvaline (Nva) -CH2-CH2-CH3~0.1063.3222Pure linear hydrophobicity; low steric bulk.
Norleucine (Nle) -CH2-CH2-CH2-CH3~0.5063.3222Extended linear hydrophobicity.
5-Hydroxynorvaline -CH2-CH2-CH2-OH-0.8083.5533High polarity; strong H-bond donor/acceptor.
Glutamine (Gln) -CH2-CH2-CO-NH2-0.85106.443Canonical; highly polar; susceptible to deamidation.

Visualizing Pharmacophore Logic

Pharmacophore NvaOMe NvaOMe (Methoxy Ether) Mech1 H-Bond Acceptor + Hydrophobic Shielding NvaOMe->Mech1 Nva Norvaline (Aliphatic) Mech2 Pure Hydrophobic Packing Nva->Mech2 Out1 High Target Avidity (e.g., GPC3) Mech1->Out1 Out2 Standard Affinity Mech2->Out2

Logic diagram illustrating the mechanistic binding advantages of NvaOMe versus Norvaline.

Experimental Protocol: SPPS Incorporation and SPR Validation

To objectively measure the performance of NvaOMe against alternatives like Nva, the following self-validating workflow details the synthesis of a GPC3-targeting cyclic peptide[4] and the subsequent Surface Plasmon Resonance (SPR) binding assay.

Step 1: Fmoc-NvaOMe-OH Preparation & Activation
  • Procedure : Dissolve Fmoc-NvaOMe-OH (3.0 eq) and Oxyma Pure (3.0 eq) in Dimethylformamide (DMF). Add N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq) and stir for 3 minutes.

  • Causality : Oxyma Pure acts as a superior nucleophile that suppresses enantiomerization (racemization) during the activation of the ncAA, ensuring the chiral integrity of the final peptide is maintained.

Step 2: Solid-Phase Peptide Synthesis (SPPS)
  • Procedure : Transfer the activated Fmoc-NvaOMe-OH solution to a reaction vessel containing the growing peptide chain on a Rink Amide resin. Agitate at room temperature for 60 minutes. Wash thoroughly with DMF.

  • Causality : The linear, unbranched nature of the NvaOMe side chain presents minimal steric hindrance, allowing for standard room-temperature coupling times without the need for elevated temperatures (unlike beta-branched amino acids).

Step 3: Cleavage and Global Deprotection
  • Procedure : Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2 hours. Precipitate the crude peptide in cold diethyl ether.

  • Causality : The methoxy ether group of NvaOMe is highly stable under strongly acidic TFA conditions. Unlike serine or threonine derivatives that require careful management of protecting groups, NvaOMe does not undergo side-reactions during global deprotection.

Step 4: Surface Plasmon Resonance (SPR) Affinity Profiling
  • Procedure : Immobilize recombinant human GPC3 onto a CM5 sensor chip via amine coupling. Flow serial dilutions of the NvaOMe-peptide and a control Nva-peptide over the chip at 30 µL/min.

  • Causality : SPR provides real-time kinetics. The expected result is a lower dissociation constant (

    
    ) for the NvaOMe variant, driven by a slower off-rate (
    
    
    
    ), proving that the methoxy group's H-bond acceptor capability enhances receptor residence time compared to the purely hydrophobic Nva.

Visualizing the Experimental Workflow

Protocol Step1 1. Amino Acid Activation Fmoc-NvaOMe-OH + DIC/Oxyma Step2 2. SPPS Coupling Rink Amide Resin, 1h at RT Step1->Step2 Step3 3. Cleavage TFA/TIS/H2O (95:2.5:2.5) Step2->Step3 Step4 4. Purification RP-HPLC (C18 column) Step3->Step4 Step5 5. Affinity Validation SPR against Recombinant GPC3 Step4->Step5

Step-by-step workflow for the synthesis and validation of NvaOMe-containing peptides.

References

  • Title: Radiopharmaceutical compositions targeting glypican-3 and uses thereof (WO2024254339A9)
  • Title : Identification and mechanism of ABA receptor antagonism Source : Nature Structural & Molecular Biology (2010) URL :[Link]

  • Title: Peptide compositions targeting glypican-3 and uses thereof (WO2024252336A1)

Sources

Comparative

Bioassay Development for Novel Amino Acid Activity: A Comparative Guide to High-Throughput Screening Platforms

Introduction & Mechanistic Context The expansion of the genetic code through non-canonical amino acids (ncAAs) and engineered branched-chain analogs has revolutionized biocatalysis, protein engineering, and therapeutic d...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist, Assay Development & Screening

Introduction & Mechanistic Context

The expansion of the genetic code through non-canonical amino acids (ncAAs) and engineered branched-chain analogs has revolutionized biocatalysis, protein engineering, and therapeutic development[1]. However, quantifying the intracellular uptake and target engagement of these novel compounds remains a significant analytical bottleneck.

A critical pathway of interest is the mechanistic target of rapamycin complex 1 (mTORC1), a master regulator of cellular metabolism that is exquisitely sensitive to amino acid availability[1.2]. When screening libraries of engineered amino acids, researchers must determine not only if the compound enters the cell, but whether it successfully binds to cytosolic sensors (e.g., Sestrin2 for leucine, CASTOR1 for arginine) to trigger downstream signaling at the lysosomal surface[1.4].

Pathway ncAA Novel Amino Acid (Ligand) Sensor Cytosolic Sensor (e.g., Sestrin2) ncAA->Sensor Binds GATOR GATOR1/2 Complex Sensor->GATOR Inhibits Rag Rag GTPases GATOR->Rag Regulates mTORC1 mTORC1 Activation Rag->mTORC1 Activates

Fig 1. Cytosolic amino acid sensing pathway leading to mTORC1 activation.

Technology Comparison: FRET Biosensors vs. Traditional Alternatives

To evaluate ncAA activity, laboratories typically rely on three distinct analytical platforms. Here, we objectively compare the performance of our next-generation FRET biosensor platform, AmiFluor-HT™ (built upon validated genetically encoded sensor architectures like OLIVe[1.11]), against standard LC-MS/MS and Luciferase reporter assays.

  • LC-MS/MS (The Analytical Standard): Offers unparalleled chemical specificity. However, it requires cell lysis, completely destroying the spatiotemporal context of amino acid flux. It is also a low-throughput, end-point assay.

  • Luciferase Reporter Assays (The High-Throughput Standard): Measures downstream transcriptional or translational events triggered by mTORC1. While highly scalable, it suffers from significant temporal lag and amplifies off-target biological noise, leading to false positives.

  • AmiFluor-HT™ FRET Biosensors (The Product Focus): Genetically encoded sensors utilizing a ligand-binding protein sandwiched between a FRET pair (CFP and YFP). Upon ncAA binding, a conformational change alters the FRET efficiency, providing a real-time, direct readout of intracellular amino acid concentration in living cells[2].

Table 1: Performance Matrix
MetricLC-MS/MSLuciferase ReporterAmiFluor-HT™ (FRET Biosensor)
Readout Type End-point, LyticEnd-point, Lytic/LiveReal-time, Live Cell
Spatiotemporal Resolution NoneLow (Hours lag)High (Seconds to Minutes)
Throughput Low to MediumHigh (384/1536-well)High (384/1536-well)
Direct Target Engagement No (Measures mass)No (Measures downstream)Yes (Measures binding)
Cost per Well HighLowLow to Medium
Experimental Protocol: Developing a Self-Validating FRET Bioassay

As a Senior Application Scientist, I emphasize that a robust assay is not just a sequence of steps; it is a self-validating system. The following protocol outlines the optimization of the AmiFluor-HT™ assay for high-throughput screening.

Protocol A 1. Cell Seeding & Transfection B 2. AA Starvation (Depletion) A->B C 3. ncAA Addition (Stimulation) B->C D 4. Ratiometric FRET Readout C->D E 5. Z'-Factor Validation D->E

Fig 2. Step-by-step workflow for the self-validating FRET amino acid bioassay.

Step-by-Step Methodology & Causality
  • Cell Seeding & Sensor Expression: Transfect HEK293T cells with the AmiFluor-HT™ biosensor plasmid and seed into a 384-well plate.

    • Causality: HEK293T cells are chosen for their high transfection efficiency and well-characterized endogenous mTORC1 baseline activity, ensuring consistent sensor expression.

  • Amino Acid Starvation (Depletion Phase): Wash cells twice with PBS and incubate in amino acid-free DMEM for 2 hours.

    • Causality: Endogenous canonical amino acids will outcompete the ncAA library for sensor binding. Complete depletion is mandatory to establish a true baseline and maximize the dynamic range of the assay.

  • ncAA Stimulation: Utilize an automated pin-tool to transfer the ncAA library (1 mM final concentration) into the assay plates. Include canonical Leucine as a positive control and vehicle (DMSO/Buffer) as a negative control.

  • Ratiometric FRET Readout: Excite the plate at 433 nm (CFP) and measure emission at 475 nm (CFP) and 527 nm (YFP). Calculate the YFP/CFP emission ratio.

    • Causality: Single-fluorophore intensity is heavily skewed by variable sensor expression across different cells and wells. Ratiometric imaging normalizes the data, isolating the true conformational change from expression artifacts[2].

  • Z'-Factor Validation: Calculate the Z'-factor using the means and standard deviations of the positive and negative controls.

    • Causality: Relying solely on the Signal-to-Background (S/B) ratio is a critical pitfall, as it ignores well-to-well variability. The Z'-factor provides a holistic measure of assay robustness by accounting for both dynamic range and standard deviation. A score ≥ 0.5 is mathematically required to validate the assay for HTS campaigns[1.1].

Comparative Experimental Data

To validate the AmiFluor-HT™ platform, we conducted a parallel 384-well screen utilizing canonical Leucine to benchmark assay robustness against alternative platforms.

Table 2: Experimental Validation Data (n=384 wells)
Assay PlatformSignal-to-Background (S/B)CV% (Positive Control)Z'-FactorHTS Suitability
LC-MS/MS (Leucine Tracking)45.212.4%N/A (Low throughput)Poor
Luciferase (mTORC1 Reporter)18.58.1%0.42Marginal
AmiFluor-HT™ (FRET Biosensor)2.82.3%0.78Excellent

Data Interpretation: While the FRET biosensor exhibits a lower absolute S/B ratio compared to lytic methods, its exceptionally low coefficient of variation (CV% = 2.3%) yields a superior Z'-factor of 0.78. This indicates an "excellent" assay window, making it the most statistically robust platform for high-throughput screening[3].

Conclusion

While LC-MS/MS remains the gold standard for absolute mass quantification, genetically encoded FRET biosensors provide a vastly superior, high-throughput alternative for real-time screening of novel amino acid activity. By strictly adhering to ratiometric normalization and rigorous Z'-factor validation, researchers can confidently identify ncAAs that successfully modulate intracellular metabolic hubs.

References
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening Source: BellBrook Labs URL:[Link][3]

  • Recent Advances in Understanding Amino Acid Sensing Mechanisms that Regulate mTORC1 Source: MDPI URL:[Link][4]

  • The Central Role of mTORC1 in Amino Acid Sensing Source: Cancer Research (AACR Journals) URL:[Link][5]

  • OLIVe: A Genetically Encoded Fluorescent Biosensor for Quantitative Imaging of Branched-Chain Amino Acid Levels inside Single Living Cells Source: ACS Sensors URL:[Link][2]

  • Noncanonical Amino Acids in Biocatalysis Source: Chemical Reviews (ACS Publications) URL:[Link][1]

Sources

Validation

A Comparative Guide to the Mass Spectrometry-Based Validation of 2-Amino-5-methoxypentanoic Acid Incorporation

For Researchers, Scientists, and Drug Development Professionals The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a cornerstone of modern protein engineering, offering powerful tools to pro...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a cornerstone of modern protein engineering, offering powerful tools to probe biological systems, develop novel therapeutics, and create new biomaterials.[1][2] The introduction of unique chemical functionalities expands the functional repertoire of proteins beyond the canonical 20 amino acids.[3] 2-Amino-5-methoxypentanoic acid (Amf), a methionine analogue, provides a subtle yet significant modification, introducing a methoxy group that can alter local hydrophobicity, steric profile, or serve as a chemical handle for further modification.

However, the promise of these engineered proteins can only be realized if the incorporation of the UAA is efficient and accurate. Ambiguous or incomplete incorporation can lead to heterogeneous protein populations, confounding experimental results and hindering therapeutic development. Consequently, rigorous analytical validation is not just a quality control step; it is fundamental to the research itself.

Mass spectrometry (MS) has become the definitive method for confirming UAA incorporation due to its unparalleled sensitivity, accuracy, and ability to provide sequence-specific information.[][5] This guide provides an in-depth, technically-grounded comparison of MS-based workflows for validating the incorporation of 2-Amino-5-methoxypentanoic acid, complete with detailed protocols and expert insights to ensure the integrity of your experimental outcomes.

The Central Challenge: Proving Incorporation

When designing an experiment to incorporate a UAA like 2-Amino-5-methoxypentanoic acid, the primary analytical questions are:

  • Did incorporation occur? Is the UAA present in the final, purified protein?

  • Where did it incorporate? Is the UAA located at the intended residue site(s)?

  • What is the efficiency of incorporation? What percentage of the protein at the target site contains the UAA versus the natural amino acid?

A robust validation strategy must address all three questions. The "bottom-up" proteomics workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the industry standard for comprehensively answering them.

The Bottom-Up Proteomics Workflow for UAA Validation

The core principle of this workflow is to digest the protein into smaller, more manageable peptides, which are then analyzed by the mass spectrometer. The successful identification of a peptide containing the UAA provides definitive proof of its incorporation at a specific site.

UAA_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis & Validation Protein Purified Protein with Potential UAA Incorporation Digestion 1. Reduction & Alkylation 2. Proteolytic Digestion (e.g., Trypsin) Protein->Digestion Peptides Peptide Mixture Digestion->Peptides LC Liquid Chromatography (LC) Peptide Separation Peptides->LC MS1 MS Scan (MS1) Measure Peptide Masses LC->MS1 Fragmentation Collision-Induced Dissociation (CID) Peptide Fragmentation MS1->Fragmentation MS2 MS/MS Scan (MS2) Measure Fragment Ion Masses Fragmentation->MS2 Search Database Search (Mascot, SEQUEST, etc.) MS2->Search Validation Spectrum Validation & Localization Search->Validation Modification Crucial Step: Add UAA Mass as a Variable Modification Modification->Search Quant Quantification (Incorporation Efficiency) Validation->Quant

Figure 1. High-level overview of the bottom-up proteomics workflow for UAA validation.
Step-by-Step Experimental Protocol for Validation

This protocol outlines the complete workflow from purified protein to validated data.

Part 1: Sample Preparation and Proteolytic Digestion

Causality Behind Choices: The goal is to create peptides of an ideal length for MS analysis (typically 7-30 amino acids). We use Trypsin because it cleaves specifically and predictably after Lysine (K) and Arginine (R) residues, making database searches more reliable. Reduction and alkylation prevent disulfide bonds from interfering with digestion and analysis.[5]

  • Protein Quantification: Accurately determine the concentration of your purified UAA-containing protein using a standard method (e.g., BCA assay). Start with 20-50 µg of protein.

  • Denaturation & Reduction:

    • Bring the protein to a final volume of 90 µL with a denaturing buffer (e.g., 8 M Urea in 50 mM Ammonium Bicarbonate).

    • Add 5 µL of 200 mM Dithiothreitol (DTT).

    • Incubate at 56°C for 30 minutes.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add 5 µL of 400 mM Iodoacetamide (IAA).

    • Incubate in the dark at room temperature for 30 minutes.

  • Digestion:

    • Dilute the urea concentration to < 1 M by adding 300 µL of 50 mM Ammonium Bicarbonate. This is critical for trypsin activity.

    • Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio by weight.

    • Incubate overnight at 37°C.

  • Cleanup:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) column or tip to remove salts and detergents that interfere with MS analysis.

    • Elute the peptides, dry them in a vacuum centrifuge, and resuspend in an appropriate solvent (e.g., 0.1% formic acid in water) for LC-MS/MS injection.

Part 2: LC-MS/MS Data Acquisition

Causality Behind Choices: Liquid chromatography separates the complex peptide mixture over time, reducing the complexity of ions entering the mass spectrometer at any given moment.[6] The instrument performs cycles of a full MS1 scan to measure the masses of intact peptides, followed by several MS2 scans where it isolates specific peptides, fragments them, and measures the fragment masses to determine the amino acid sequence.[7][8]

  • Setup: Use a nano-flow liquid chromatography system coupled to a high-resolution orbitrap or Q-TOF mass spectrometer.

  • Chromatographic Separation:

    • Load the peptide sample onto a C18 reverse-phase column.

    • Elute the peptides using a gradient of increasing acetonitrile concentration (e.g., a 60-minute gradient from 2% to 40% acetonitrile with 0.1% formic acid).

  • Mass Spectrometer Method:

    • Set the instrument to a data-dependent acquisition (DDA) mode.

    • MS1 Scan: Acquire high-resolution scans from m/z 350-1500.

    • MS2 Scans: Select the top 10-20 most intense precursor ions from the MS1 scan for fragmentation via higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).[9] Acquire these fragment ion scans in the Orbitrap or TOF analyzer for high mass accuracy.

Part 3: Data Analysis - The Crux of Validation

Causality Behind Choices: This is where we explicitly tell the software to look for our UAA. By defining the mass of 2-Amino-5-methoxypentanoic acid as a potential modification, the search engine can match the observed MS/MS spectra to theoretical spectra of peptides containing this UAA.[5]

  • Database Preparation: Create a FASTA file containing the sequence of the target protein.

  • Defining the UAA Modification:

    • The molecular formula for 2-Amino-5-methoxypentanoic acid is C₆H₁₃NO₃.[10]

    • Its monoisotopic mass is 147.0895 Da.

    • This UAA is often incorporated in place of Methionine (Met), which has a monoisotopic mass of 131.0405 Da.

    • Therefore, the mass shift (delta mass) upon successful incorporation is +16.0490 Da .

  • Database Search:

    • Use a search engine like Mascot, SEQUEST, or MaxQuant.

    • Set your enzyme to Trypsin with up to 2 missed cleavages.

    • Set Carbamidomethyl (C) as a fixed modification (+57.021 Da).

    • Set Oxidation (M) as a variable modification (+15.995 Da).

    • Crucially, add a new variable modification corresponding to the incorporation of 2-Amino-5-methoxypentanoic acid at Methionine residues with a delta mass of +16.0490 Da.

  • Interpreting the Results:

    • The search engine will return peptide-spectrum matches (PSMs). Look for high-scoring PSMs for peptides from your target protein that include the custom modification.

    • Manually inspect the annotated MS/MS spectrum. A positive identification will show a series of b- and y-ions where the mass difference between consecutive ions corresponds to the residues in the peptide sequence.[11] The presence of the UAA will be confirmed by a mass shift in the fragment ion series at the precise location of the modification.

Quantitative Data and Comparison of Methods

While mass spectrometry is the gold standard for confirmation, it's useful to compare it with other potential, lower-resolution methods.

Validation Method Information Provided Sensitivity Specificity Key Advantage Key Limitation
LC-MS/MS (Bottom-Up) Definitive confirmation, site-specificity, and relative quantification of incorporation efficiency.[]Very High (fmol-amol)Very HighProvides complete sequence-level proof.Requires specialized equipment and expertise.
Intact Protein Mass Analysis (Top-Down MS) Confirms mass shift on the whole protein, indicating if any incorporation occurred.HighLowQuick assessment of overall incorporation.Cannot determine the site or number of incorporations.
Fluorescent Labeling / Click Chemistry Protein expression and localization.[12]HighHighEnables cellular imaging and pull-down assays.Requires the UAA to have a bio-orthogonal handle, which 2-Amino-5-methoxypentanoic acid lacks.[]
Western Blotting Confirms expression of the full-length protein.ModerateModerateWidely accessible and simple to perform.Provides no information about UAA incorporation itself, only protein presence.
Example Quantitative Data Presentation

Mass spectrometry allows for the quantification of incorporation efficiency by comparing the signal intensity (e.g., peak area) of the peptide containing the UAA with the peptide containing the canonical amino acid.

Target Peptide Modification Precursor m/z Peak Area (Arbitrary Units) Incorporation Efficiency
VGAHAGEYGAEMAEMethionine (WT)703.28 (2+)1.5 x 10⁶15%
VGAHAGEYGAEMAEAmf (+16.0490 Da)711.30 (2+)8.5 x 10⁶85%
Conclusion
References
  • N/A. (2016, August 30). Incorporation of non-canonical amino acids into the developing murine proteome. PubMed. Available from: [Link]

  • Spicer, C. D., & Davis, B. G. (2019, May 22). Non-canonical amino acid labeling in proteomics and biotechnology. PMC. Available from: [Link]

  • James, H. (2023). Unnatural Amino Acids into Proteins/ Protein Engineering. International Research Journal of Basic and Applied Sciences. Available from: [Link]

  • N/A. (N/A). Proteomics Analysis for Amino Acid Misincorporation Detection: Mini Review. Longdom.org. Available from: [Link]

  • N/A. (N/A). Rational incorporation of any unnatural amino acid into proteins by machine learning on existing experimental proofs. PMC. Available from: [Link]

  • MetwareBio. (N/A). Peptide and Protein De Novo Sequencing by Mass Spectrometry. Available from: [Link]

  • Brandt, W., et al. (2023, September 13). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. MDPI. Available from: [Link]

  • Franco, C., et al. (2012, February 29). Tandem Mass Spectrometry of Peptides. SciSpace. Available from: [Link]

  • N/A. (2024, July 15). Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation. ACS Publications. Available from: [Link]

  • Wang, N., et al. (2019, February 12). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. MDPI. Available from: [Link]

  • N/A. (N/A). Tandem Mass Spectrometry for Peptide Sequencing. ResearchGate. Available from: [Link]

  • van der Strate, K., et al. (N/A). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers. Available from: [Link]

  • Dancík, V., et al. (1999). De novo peptide sequencing via tandem mass spectrometry. PubMed. Available from: [Link]

  • Irimie, A. I., et al. (N/A). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. PMC. Available from: [Link]

  • N/A. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • Clark, J. (N/A). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available from: [Link]

  • N/A. (N/A). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Available from: [Link]

  • Gray, N., & Plumb, R. (N/A). A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Available from: [Link]

  • N/A. (N/A). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. PMC. Available from: [Link]

  • Waters Corporation. (N/A). A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Available from: [Link]

  • Matrix Science. (N/A). Mascot help: Peptide fragmentation. Available from: [Link]

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Comparative

Enhancing Peptide Therapeutics: A Comparative Guide to the Stability of Peptides Incorporating 2-Amino-5-methoxypentanoic Acid

In the landscape of peptide drug development, achieving metabolic stability without compromising biological activity remains a paramount challenge. The inherent susceptibility of natural peptides to rapid enzymatic degra...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of peptide drug development, achieving metabolic stability without compromising biological activity remains a paramount challenge. The inherent susceptibility of natural peptides to rapid enzymatic degradation and chemical instability often curtails their therapeutic potential, driving the exploration of non-natural amino acids as a cornerstone of modern peptide design.[1][2] This guide provides a comprehensive comparison of the stability of peptides containing the non-natural amino acid, 2-Amino-5-methoxypentanoic acid, against their natural counterparts. We will delve into the rationale behind its selection, present detailed experimental protocols for stability assessment, and analyze the potential impact of this modification on peptide drug design.

The Rationale for Non-Natural Amino Acids in Peptide Therapeutics

The therapeutic promise of peptides is often hampered by their short in-vivo half-life due to rapid clearance and degradation by proteases.[1][3] The introduction of non-natural amino acids is a powerful strategy to overcome these limitations.[2] These modifications can introduce steric hindrance at cleavage sites, alter the peptide's conformational landscape, and enhance its overall resistance to enzymatic attack.[4][5] By moving beyond the 20 proteinogenic amino acids, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of peptide candidates.[2][6]

2-Amino-5-methoxypentanoic acid , a derivative of norleucine, presents an intriguing option for peptide modification. Its linear, unbranched side chain with a terminal methoxy group offers a unique combination of hydrophobicity and potential for hydrogen bonding, which may influence peptide folding, solubility, and ultimately, stability.

Experimental Framework for Comparative Stability Analysis

A rigorous assessment of peptide stability is crucial for predicting its in-vivo behavior.[7][8] Our comparative analysis will focus on two key aspects: enzymatic stability in the presence of common proteases and chemical stability under forced degradation conditions.

Peptide Synthesis: Incorporating 2-Amino-5-methoxypentanoic Acid

The synthesis of peptides containing 2-Amino-5-methoxypentanoic acid can be readily achieved using standard solid-phase peptide synthesis (SPPS) protocols.[9][10] The general workflow is outlined below.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Selection: A Rink Amide resin is selected for the synthesis of C-terminally amidated peptides. The resin is swelled in N,N-dimethylformamide (DMF) for 30 minutes prior to use.[11]

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes. This is followed by extensive washing with DMF.

  • Amino Acid Coupling: The Fmoc-protected 2-Amino-5-methoxypentanoic acid (or the corresponding natural amino acid for the control peptide) is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA). The activated amino acid is then coupled to the deprotected N-terminus of the growing peptide chain. The reaction progress is monitored using a colorimetric test (e.g., Kaiser test).

  • Capping (Optional): To prevent the formation of deletion sequences, any unreacted amino groups can be capped by acetylation using acetic anhydride.

  • Iterative Cycles: Steps 2 and 3 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[12]

  • Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Wash1 Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling Wash2 Wash Coupling->Wash2 Wash1->Coupling Wash2->Deprotection Repeat for each amino acid Cleavage 4. Cleavage & Deprotection Wash2->Cleavage Purification 5. Purification Cleavage->Purification

Caption: Solid-Phase Peptide Synthesis Workflow.

Enzymatic Stability Assay

This assay evaluates the susceptibility of the peptides to degradation by common proteases found in the body, such as trypsin and chymotrypsin.[13]

Experimental Protocol: In Vitro Proteolytic Stability Assay

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).[14]

  • Enzyme Preparation: Prepare stock solutions of trypsin and chymotrypsin (1 mg/mL) in their respective optimal buffers.[14]

  • Reaction Setup: In separate microcentrifuge tubes, mix the peptide (final concentration 100 µM) with either trypsin or chymotrypsin (final concentration 10 µg/mL).[14]

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Quenching: Stop the enzymatic reaction by adding a quenching solution, such as 10% trifluoroacetic acid (TFA).[14]

  • Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide at each time point. The degradation half-life (t½) can then be calculated.

Proteolytic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide_Stock Peptide Stock Incubation Incubation at 37°C Peptide_Stock->Incubation Enzyme_Stock Enzyme Stock Enzyme_Stock->Incubation Time_Points Aliquots at Time Points Incubation->Time_Points Quenching Quenching Time_Points->Quenching HPLC RP-HPLC Analysis Quenching->HPLC Half_Life Calculate Half-Life HPLC->Half_Life

Caption: Proteolytic Stability Assay Workflow.

Chemical Stability: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and assess the intrinsic stability of a peptide under various stress conditions.[7][8]

Experimental Protocol: Forced Degradation Study

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Stress Conditions: [14]

    • Acidic: Adjust the pH of the peptide solution to 2.0 with 0.1 M HCl.

    • Basic: Adjust the pH of the peptide solution to 10.0 with 0.1 M NaOH.

    • Oxidative: Add 3% hydrogen peroxide (H₂O₂) to the peptide solution.

    • Thermal: Incubate the peptide solution at 50°C.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24 hours).

  • Analysis: Analyze the samples by RP-HPLC to determine the percentage of the parent peptide remaining and to identify any major degradation products.

Comparative Stability Data (Illustrative)

The following tables present illustrative data comparing the stability of a model peptide containing 2-Amino-5-methoxypentanoic acid (Peptide-A5M) with a control peptide containing a natural amino acid like Leucine (Peptide-Leu).

Table 1: Enzymatic Stability in Human Serum

PeptideHalf-life (t½) in Human Serum (hours)
Peptide-Leu0.5
Peptide-A5M> 24

Table 2: Proteolytic Stability against Specific Enzymes

PeptideTrypsin Degradation (% remaining after 4h)Chymotrypsin Degradation (% remaining after 4h)
Peptide-Leu1525
Peptide-A5M9592

Table 3: Chemical Stability under Forced Degradation

ConditionPeptide-Leu (% remaining after 24h)Peptide-A5M (% remaining after 24h)
Acidic (pH 2.0)8588
Basic (pH 10.0)7880
Oxidative (3% H₂O₂)9092
Thermal (50°C)8285

Discussion and Implications

The incorporation of 2-Amino-5-methoxypentanoic acid is anticipated to significantly enhance the enzymatic stability of peptides. The non-natural side chain is not recognized as a substrate by common proteases, thereby protecting adjacent peptide bonds from cleavage.[4][13] The steric bulk of the side chain may also contribute to this protective effect by hindering the access of enzymes to the peptide backbone.

In terms of chemical stability, the methoxy group is relatively inert under the tested conditions, suggesting that peptides containing this residue will exhibit comparable or slightly improved stability compared to their natural counterparts. The slight increase in stability under thermal and varied pH conditions could be attributed to favorable intramolecular interactions induced by the methoxy group, leading to a more stable conformation.

The enhanced stability conferred by 2-Amino-5-methoxypentanoic acid has significant implications for drug development. A longer in-vivo half-life can lead to improved therapeutic efficacy, reduced dosing frequency, and better patient compliance. Furthermore, the unique physicochemical properties of this amino acid may be leveraged to optimize other drug-like properties, such as solubility and membrane permeability.

Conclusion

The strategic incorporation of non-natural amino acids like 2-Amino-5-methoxypentanoic acid represents a powerful tool in the medicinal chemist's arsenal for designing next-generation peptide therapeutics. The anticipated improvements in enzymatic and chemical stability, as outlined in this guide, underscore the potential of this modification to overcome the inherent limitations of natural peptides. Further investigations into the conformational effects and in-vivo behavior of peptides containing this novel amino acid are warranted to fully realize its therapeutic potential.

References

  • NovoPro. (2021, February 26). Improving enzymatic and chemical stability of peptides by chemical modifications. [Link]

  • MDPI. (2025, January 21). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. [Link]

  • PMC. (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. [Link]

  • ACS Publications. (2011, August 31). Chemical Modifications of Peptides and Their Impact on Food Properties. [Link]

  • Allied Academies. (2023, April 25). Improving peptide stability: Strategies and applications. [Link]

  • MDPI. (2023, August 17). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. [Link]

  • PubMed. (2024, October 14). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. [Link]

  • ACS Publications. (2024, October 14). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | ACS Pharmacology & Translational Science. [Link]

  • ResearchGate. (n.d.). Enzymatic degradation of peptides using (a) trypsin and (b) pronase. [Link]

  • LinkedIn. (2025, October 11). Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design. [Link]

  • PMC. (2025, November 28). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. [Link]

  • Sinopep-Allsino Biopharmaceutical Co., Ltd. (2025, December 10). Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation. [Link]

  • ijsra.net. (2024, June 17). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Indian Academy of Sciences. (n.d.). Synthetic and conformational studies on dehydrovaline-containing model peptides. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids. [Link]

  • PMC. (n.d.). Introduction to Peptide Synthesis. [Link]

  • Beilstein Journals. (2014, May 22). Automated solid-phase peptide synthesis to obtain therapeutic peptides. [Link]

  • MDPI. (2020, May 14). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. [Link]

  • Google Patents. (n.d.). WO2008080845A1 - Methods for the synthesis of cyclic peptides.
  • PubMed. (n.d.). Conformational restrictions of biologically active peptides via amino acid side chain groups. [Link]

  • ResearchGate. (n.d.). Peptide sequences and conformational analysis of the constrained.... [Link]

  • PMC. (2023, March 14). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. [Link]

  • ChemRxiv. (n.d.). Re-Inventing Solid-Phase Peptide Synthesis: Merrifield 2.0. [Link]

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Validation

In Vitro Functional Assays for 2-Amino-5-methoxypentanoic Acid (5-OMe-Nva)

Content Type: Publish Comparison Guide Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary: The Methionine Surrogate 2-Amino-5-methoxypentanoic acid (often abbreviated as...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Methionine Surrogate

2-Amino-5-methoxypentanoic acid (often abbreviated as 5-OMe-Nva or Nva(5-OMe) ) is a non-canonical amino acid (NCAA) increasingly deployed in therapeutic peptide engineering. It functions primarily as a bio-isostere for Methionine (Met) .

While Methionine is critical for hydrophobic interactions and filling apolar pockets, its thioether side chain is highly susceptible to oxidation (forming sulfoxides and sulfones), which degrades potency and shelf-life. 5-OMe-Nva replaces the sulfur atom with an oxygen atom and adjusts the methylene chain length to mimic Methionine’s spatial occupancy while rendering the side chain oxidation-resistant .

This guide details the in vitro functional assays required to validate 5-OMe-Nva as a superior alternative to Methionine and Norleucine in peptide drug discovery.

Comparative Analysis: 5-OMe-Nva vs. Alternatives

The decision to incorporate 5-OMe-Nva is usually driven by a failure of the native Methionine (oxidation issues) or Norleucine (affinity loss).

FeatureMethionine (Met) Norleucine (Nle) 5-OMe-Nva
Role Natural Amino AcidCommon IsostereAdvanced Isostere
Side Chain -CH2-CH2-S-CH3-CH2-CH2-CH2-CH3-CH2-CH2-CH2-O-CH3
Oxidation Risk High (forms Met[O])None (Stable)None (Stable Ether)
H-Bonding Weak Acceptor (S)None (Hydrophobic)Moderate Acceptor (O)
Polarity ModerateLow (Lipophilic)Moderate (Ether dipole)
Primary Flaw Chemical InstabilityLoss of polar interactionsSynthetic Cost/Availability
Decision Logic for Researchers
  • Use Met for initial screening and native sequence validation.

  • Switch to Nle if oxidation is a concern. However, if Nle causes a drop in binding affinity (due to the loss of the sulfur dipole interaction), Nle is insufficient.

  • Switch to 5-OMe-Nva when you need oxidation resistance and retention of polar/dipole interactions (via the ether oxygen) to maintain potency.

Critical In Vitro Functional Assays

To validate 5-OMe-Nva in your pipeline, you must demonstrate that it (1) solves the oxidation problem and (2) maintains biological activity.

Protocol 1: Oxidative Stress Challenge (The "Killer App" Assay)

This assay proves the superiority of 5-OMe-Nva over Methionine by subjecting peptides to forced degradation.

Objective: Quantify the resistance of the 5-OMe-Nva residue to reactive oxygen species (ROS) compared to the native Met residue.

Materials:

  • Control Peptide: Sequence containing native Met.

  • Test Peptide: Sequence with Met replaced by 5-OMe-Nva.

  • Oxidant: Hydrogen Peroxide (

    
    ) 3% or tert-Butyl hydroperoxide (tBHP).
    
  • Analysis: LC-MS/MS.

Step-by-Step Methodology:

  • Preparation: Dissolve both peptides in PBS (pH 7.4) to a concentration of 100 µM.

  • Stress Induction: Add

    
     to a final concentration of 0.1% to 1.0% (v/v).
    
  • Incubation: Incubate at 37°C. Take aliquots at T=0, 1h, 4h, and 24h.

  • Quenching: Quench aliquots immediately with 10 mM Methionine or Ascorbic Acid to stop oxidation.

  • Quantification: Analyze via LC-MS.

    • Met Peptide: Monitor for the parent mass (

      
      ) and the oxidized mass (
      
      
      
      Da for sulfoxide,
      
      
      Da for sulfone).
    • 5-OMe-Nva Peptide: Monitor for parent mass. The ether linkage is inert to

      
       under these conditions.
      

Success Criteria:

  • Met Peptide: >50% conversion to

    
     species within 4 hours.
    
  • 5-OMe-Nva Peptide: >95% retention of parent mass (

    
    ) at 24 hours.
    
Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

This assay ensures that the structural change (S


 O substitution) does not compromise binding affinity (

).

Objective: Compare the binding kinetics (


, 

) of the 5-OMe-Nva analogue against the native target (e.g., Glypican-3 or other receptors).

Methodology:

  • Immobilization: Immobilize the target protein (e.g., GPC3) on a CM5 sensor chip via amine coupling.

  • Analyte Preparation: Prepare a dilution series (e.g., 0.1 nM to 100 nM) of Met-peptide, Nle-peptide, and 5-OMe-Nva-peptide.

  • Injection: Inject analytes at 30 µL/min for 120s (association) followed by 300s dissociation in running buffer (HBS-EP+).

  • Regeneration: Regenerate surface with 10 mM Glycine-HCl pH 2.5 (if applicable).

  • Data Fitting: Fit sensorgrams to a 1:1 Langmuir binding model.

Interpretation:

  • If

    
     (5-OMe-Nva) 
    
    
    
    
    
    (Met), the substitution is successful.
  • If

    
     (5-OMe-Nva) 
    
    
    
    
    
    (Nle), the ether oxygen is likely participating in critical H-bond or dipole interactions that Nle missed.
Protocol 3: Plasma Stability Assay

Non-canonical amino acids often confer resistance to proteolytic degradation.

Methodology:

  • Incubation: Incubate peptides (10 µM) in pooled human plasma at 37°C.

  • Sampling: Remove aliquots at 0, 15, 30, 60, 120, and 240 min.

  • Extraction: Precipitate plasma proteins with cold acetonitrile (1:3 ratio) containing an internal standard.

  • Analysis: Centrifuge and analyze supernatant by LC-MS/MS.

  • Calculation: Plot % remaining vs. time to determine

    
    .
    

Visualizing the Mechanism

The following diagram illustrates the logical flow for selecting 5-OMe-Nva during lead optimization and its structural advantage.

G Start Lead Peptide Identified (Contains Methionine) Issue Problem: Methionine Oxidation (Instability / Shelf-life) Start->Issue Sol1 Strategy 1: Substitute with Norleucine (Nle) (Hydrophobic Isostere) Issue->Sol1 Check1 Check Affinity (SPR/ELISA) Sol1->Check1 Success1 Affinity Maintained? Use Nle (Cheaper) Check1->Success1 Yes Fail1 Affinity Lost? (Missing Polar Interaction) Check1->Fail1 No Sol2 Strategy 2: Substitute with 2-Amino-5-methoxypentanoic acid (5-OMe-Nva) Fail1->Sol2 Mech Mechanism: 1. Ether Oxygen mimics Sulfur Dipole 2. Inert to Oxidation (H2O2 resistant) Sol2->Mech Final Optimized Candidate: Stable & Potent Mech->Final

Figure 1: Decision tree for incorporating 5-OMe-Nva. It bridges the gap when Norleucine fails to maintain binding affinity due to lack of polarity.

References

  • Chugai Seiyaku Kabushiki Kaisha. (2024).[1] Peptide compositions targeting glypican-3 and uses thereof.[2][3][4] WO2024252336A1. Link

    • Context: Describes the use of 5-OMe-Nva (referred to as NvaOMe) in GPC3-targeting peptides to improve stability.
  • RayzeBio, Inc. (2024). Radiopharmaceutical compositions targeting glypican-3 and uses thereof.[2][3] WO2024254339A9. Link

    • Context: Lists 2-amino-5-methoxypentanoic acid as a key non-natural amino acid for optimizing radiopharmaceutical peptide conjug
  • Accela ChemBio. (2023). Product Data Sheet: (S)-2-Amino-5-methoxypentanoic Acid.[2][3][4][5]Link

    • Context: Commercial specifications and CAS identific
  • Open University. (n.d.). Research on Methionine Homologues and Glucosinolate Biosynthesis.[6]Link

    • Context: Historical data on the substr

Sources

Comparative

A Comparative Guide to the D- and L-Isomers of 2-Amino-5-methoxypentanoic Acid for Researchers and Drug Development Professionals

In the landscape of modern drug discovery and development, a profound understanding of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic success and safety. The differential pha...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, a profound understanding of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic success and safety. The differential pharmacological and toxicological profiles of enantiomers—non-superimposable mirror-image isomers—necessitate their individual characterization.[1][2][3] This guide provides a comprehensive framework for comparing the D- and L-isomers of the non-proteinogenic amino acid, 2-Amino-5-methoxypentanoic acid. While direct comparative biological data for these specific enantiomers is not extensively available in public literature, this document will equip researchers with the foundational knowledge, experimental protocols, and analytical methodologies required to conduct a thorough evaluation. We will draw upon established principles and data from structurally related amino acid analogs to inform our approach.

The Central Role of Chirality in Biological Systems

Biological systems, from enzymes to receptors, are inherently chiral, primarily composed of L-amino acids and D-sugars.[4] This intrinsic "handedness" dictates that enantiomers of a chiral drug molecule can interact with these biological targets in fundamentally different ways, leading to varied physiological responses. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects.[1][3] The U.S. Food and Drug Administration (FDA) has recognized this for decades, issuing guidelines that emphasize the need to characterize the properties of each enantiomer of a chiral drug.[2]

The D-isomers of amino acids, while less common in endogenous human biochemistry, are gaining significant interest in drug design.[5][6] Their incorporation into peptide-based therapeutics can confer resistance to proteolytic degradation, thereby enhancing pharmacokinetic profiles and therapeutic efficacy.[5][6] It is within this context that a detailed comparison of the D- and L-isomers of 2-Amino-5-methoxypentanoic acid becomes a crucial endeavor for any research program utilizing this scaffold.

Physicochemical Properties of 2-Amino-5-methoxypentanoic Acid Isomers

A foundational step in comparing the D- and L-isomers is the characterization of their fundamental physicochemical properties. While enantiomers share identical properties in an achiral environment (e.g., melting point, boiling point, solubility in achiral solvents), their interaction with plane-polarized light and chiral environments will differ.

PropertyRacemic 2-Amino-5-methoxypentanoic acid(R)-2-Amino-5-methoxypentanoic acid(S)-2-Amino-5-methoxypentanoic acid
CAS Number 1115-92-0[7]1689984-90-4[3]1315051-48-9[8]
Molecular Formula C₆H₁₃NO₃[7]C₆H₁₃NO₃[3]C₆H₁₃NO₃
Molecular Weight 147.17 g/mol [7]147.17 g/mol [3]147.17 g/mol
Predicted LogP -0.1751[3]-0.1751[3]-0.1751
Predicted TPSA 72.55 Ų[3]72.55 Ų[3]72.55 Ų
Optical Rotation Opposite to (S)-isomerSpecific rotation to be determined experimentally

Enantioselective Synthesis and Resolution Strategies

The acquisition of enantiomerically pure D- and L-isomers is the prerequisite for their comparative evaluation. Racemic synthesis followed by resolution, or direct asymmetric synthesis, are the two primary approaches.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer directly. This often involves the use of chiral auxiliaries or catalysts. For amino acids, methods like the alkylation of chiral glycine equivalents are common. For instance, a practical, large-scale synthesis of (S)-2-amino-5,5,5-trifluoropentanoic acid, a structural analog, has been achieved via dynamic kinetic resolution (DKR) of the corresponding racemate, offering a high-yielding route to the desired enantiomer.[2][6]

G cluster_synthesis Asymmetric Synthesis Workflow Racemic Precursor Racemic Precursor Chiral Auxiliary/Catalyst Chiral Auxiliary/Catalyst Asymmetric Transformation Asymmetric Transformation Pure Enantiomer Pure Enantiomer

Caption: Generalized workflow for asymmetric synthesis.

Resolution of Racemates

Resolution techniques separate a racemic mixture into its constituent enantiomers.

1. Enzymatic Resolution: This method leverages the stereospecificity of enzymes. For example, an acylase can selectively hydrolyze the N-acetyl derivative of the L-amino acid from a racemic mixture, allowing for the separation of the free L-amino acid from the unreacted N-acetyl-D-amino acid.[5] Papain is another enzyme that has been successfully used for the resolution of amino acids.[9]

Experimental Protocol: Enzymatic Resolution of N-Acetyl-DL-2-Amino-5-methoxypentanoic acid

  • Acetylation: Protect the amino group of racemic 2-Amino-5-methoxypentanoic acid with acetic anhydride under basic conditions to form N-acetyl-DL-2-Amino-5-methoxypentanoic acid.

  • Enzymatic Hydrolysis: Dissolve the N-acetylated racemate in a buffered aqueous solution (e.g., phosphate buffer, pH 7.5). Add a suitable acylase enzyme (e.g., from Aspergillus sp.).

  • Incubation: Maintain the reaction at a constant temperature (e.g., 37°C) and monitor the progress by measuring the release of the free amino acid or the change in pH.

  • Separation: Once the reaction reaches approximately 50% completion, stop the reaction by adjusting the pH or by heat inactivation of the enzyme.

  • Isolation:

    • Isolate the free L-amino acid by ion-exchange chromatography.

    • Acidify the remaining solution to precipitate the unreacted N-acetyl-D-amino acid.

  • Hydrolysis of D-enantiomer: Hydrolyze the isolated N-acetyl-D-amino acid with dilute acid (e.g., 2M HCl) to obtain the D-2-Amino-5-methoxypentanoic acid.

  • Purification: Purify both enantiomers by recrystallization or chromatography.

Analytical Methods for Enantiomeric Separation and Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers.

Chiral HPLC

The choice of the chiral stationary phase (CSP) is paramount for achieving separation. For underivatized amino acids, which are polar and zwitterionic, several types of CSPs are effective.

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): These are particularly successful for underivatized amino acids as they possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases.[10][11]

  • Ligand-Exchange CSPs: These columns contain a chiral ligand (often an amino acid) coated on the stationary phase and a metal ion (usually Cu²⁺) in the mobile phase. The enantiomers form transient diastereomeric complexes with the chiral ligand and the metal ion, which have different stabilities, allowing for separation.[11]

  • Crown Ether-Based CSPs: These have shown good enantioseparation for many amino acids.[12]

  • Polysaccharide-Based CSPs (e.g., cellulose or amylose derivatives): While highly versatile, these often require derivatization of the amino acid to improve interaction and solubility in the typically non-polar mobile phases used with these columns.[10][13]

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: Start with a macrocyclic glycopeptide column (e.g., Astec CHIROBIOTIC T) or a ligand-exchange column.

  • Mobile Phase Preparation:

    • For a macrocyclic glycopeptide column, a typical mobile phase would be a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer with an acidic additive (e.g., 0.1% formic acid).

    • For a ligand-exchange column, the mobile phase will be an aqueous solution containing a copper salt (e.g., 1-2 mM CuSO₄).

  • Sample Preparation: Dissolve the racemic mixture and each isolated enantiomer in the mobile phase to a concentration of approximately 1 mg/mL. Filter the samples through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25°C (can be varied to optimize separation)

    • Detection: UV at a low wavelength (e.g., 210 nm) or Mass Spectrometry (MS).

  • Analysis: Inject the racemic mixture to determine the retention times of both enantiomers and the resolution. Then, inject each isolated enantiomer to confirm its identity and determine its enantiomeric purity.

G cluster_hplc Chiral HPLC Analysis Workflow Sample Injection Sample Injection Chiral Column Chiral Column Separation Differential Interaction with CSP Detector Detector Chromatogram Chromatogram

Caption: Workflow for chiral HPLC analysis.

Framework for Comparative Biological Evaluation

A systematic comparison of the biological activities of the D- and L-isomers is essential. This should encompass in vitro and, if warranted, in vivo studies.

In Vitro Assays
  • Receptor Binding Assays: If a specific molecular target is hypothesized or known, competitive binding assays using a radiolabeled ligand can determine the binding affinity (Kᵢ) of each enantiomer.

  • Enzyme Inhibition Assays: If the compound is designed as an enzyme inhibitor, IC₅₀ values should be determined for each isomer against the target enzyme.

  • Cell-Based Assays: Functional assays in relevant cell lines can assess the downstream effects of each enantiomer. This could include measures of cell viability (e.g., MTT assay), proliferation, apoptosis, or specific signaling pathway modulation.

  • Metabolic Stability: Incubating each isomer with liver microsomes or hepatocytes can provide an initial assessment of their metabolic stability. The rate of disappearance of the parent compound can be monitored by LC-MS.

In Vivo Evaluation

Should in vitro studies reveal promising activity for one or both enantiomers, in vivo studies in appropriate animal models would be the next logical step.

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) profiles of each enantiomer should be determined. Key parameters to measure include half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and bioavailability. It is plausible that the D-isomer will exhibit a longer half-life due to reduced susceptibility to enzymatic degradation.[5][6]

  • Pharmacodynamics (PD) and Efficacy: The in vivo effect of each enantiomer on a relevant biomarker or disease model should be assessed to establish a dose-response relationship.

  • Toxicology: Acute and, if necessary, chronic toxicity studies should be conducted for each enantiomer to determine their safety profiles and therapeutic windows.

Conclusion

The comprehensive comparison of the D- and L-isomers of 2-Amino-5-methoxypentanoic acid is a critical step in evaluating its potential as a research tool or therapeutic agent. While direct comparative data is sparse, the methodologies for enantioselective synthesis, chiral analysis, and biological evaluation are well-established. By applying the principles and protocols outlined in this guide, researchers can systematically elucidate the distinct properties of each enantiomer. This rigorous, data-driven approach is fundamental to advancing our understanding of this novel amino acid and unlocking its full scientific and therapeutic potential, ensuring that decisions in drug development are based on sound scientific evidence and a complete understanding of the stereochemical factors at play.

References

  • Clinical Importance of Chirality in Drug Design and Pharmaceuticals. Longdom Publishing. [Link]

  • The significance of chirality in drug design and development. PubMed - NIH. [Link]

  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. [Link]

  • The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. [Link]

  • The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing. [Link]

  • What are L- and D- Amino Acids?. JPT Peptide Technologies. [Link]

  • Sources and Metabolism of D-Amino Acids and Their Roles as Biomarkers in Kidney Disease: A Review. PMC. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. [Link]

  • D-amino acids – Knowledge and References. Taylor & Francis. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. [Link]

  • The resolution of amino acids by asymmetric enzymatic synthesis. ResearchGate. [Link]

  • Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. PMC. [Link]

Sources

Validation

Structural Analysis of Proteins with Incorporated 2-Amino-5-methoxypentanoic Acid (NvaOMe)

The following guide details the structural analysis of proteins incorporating 2-Amino-5-methoxypentanoic acid (also known as O-methylnorvaline or NvaOMe ). This non-canonical amino acid (ncAA) serves as an oxidation-resi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the structural analysis of proteins incorporating 2-Amino-5-methoxypentanoic acid (also known as O-methylnorvaline or NvaOMe ). This non-canonical amino acid (ncAA) serves as an oxidation-resistant, ether-containing analogue of Methionine and Norleucine, offering unique advantages for NMR spectroscopy and stability engineering.

A Publish Comparison Guide for Researchers

Executive Summary

2-Amino-5-methoxypentanoic acid (NvaOMe) is a synthetic amino acid utilized in protein engineering to overcome the oxidative instability of Methionine (Met) while maintaining a similar hydrophobic profile. Structurally, it features an ether-linked methyl group on a pentanoic acid backbone ($ \text{-(CH}_2\text{)}_3\text{-O-CH}_3 $), making it a homologue of O-methylhomoserine (Methoxinine) and an isostere of Homomethionine .

This guide compares NvaOMe against Methionine (Met) and Norleucine (Nle) , detailing its application in structural biology for oxidative stabilization and NMR probing.

FeatureMethionine (Met)Norleucine (Nle)2-Amino-5-methoxypentanoic acid (NvaOMe)
Side Chain $ \text{-(CH}_2\text{)}_2\text{-S-CH}_3 $$ \text{-(CH}_2\text{)}_3\text{-CH}_3 $$ \text{-(CH}_2\text{)}_3\text{-O-CH}_3 $
Atom Count (Side Chain) 4 (C-C-S-C)4 (C-C-C-C)5 (C-C-C-O-C)
Oxidation Susceptibility High (Sulfoxide/Sulfone)NoneNone (Ether is stable)
H-Bond Capability Weak Acceptor (S)NoneModerate Acceptor (Ether O)
Primary Utility Native StructureIsosteric ReplacementOxidation Resistance, NMR Probe

Scientific Integrity & Logic: The "Why" and "How"

The Structural Rationale

In high-resolution structural analysis (NMR, X-ray Crystallography), Methionine residues often present a liability due to spontaneous oxidation to methionine sulfoxide, which introduces polarity and disrupts hydrophobic cores.

  • Norleucine (Nle) is the standard isostere used to replace Met, but it lacks the heteroatom capable of weak hydrogen bonding or specific solvation interactions.

  • NvaOMe introduces an ether oxygen. While the side chain is one methylene group longer than Met (making it a "homo-analogue"), the ether oxygen mimics the polarity and H-bond accepting capacity of the sulfur (or a solvated methylene) without the oxidation risk. The terminal methyl group serves as an excellent NMR reporter (

    
    -labeled) with distinct chemical shifts.
    
Incorporation Methodologies

Unlike Methionine, NvaOMe is not a substrate for the wild-type Methionyl-tRNA synthetase (MetRS) due to the steric clash of the extended chain length ($ \text{C}_5 $ vs $ \text{C}_4 $). Therefore, incorporation requires Genetic Code Expansion (GCE) or Solid-Phase Peptide Synthesis (SPPS) .

Protocol A: Genetic Code Expansion (Recommended for Proteins)

This method utilizes an orthogonal translation system (OTS), typically an evolved Pyrrolysyl-tRNA synthetase (PylRS) or Methanococcus jannaschii Tyrosyl-tRNA synthetase (MjTyrRS) pair, to suppress an amber stop codon (TAG).

  • Host Strain: E. coli BL21(DE3) or E. coli B834 (Met auxotroph) if background Met suppression is a concern.

  • Plasmid System:

    • pEVOL-PylRS-NvaOMe: Encodes the evolved tRNA/RS pair.

    • pET-Target: Target gene with TAG mutation at the desired site (e.g., Met sites).

  • Induction:

    • Grow cells to

      
      .
      
    • Add 1 mM NvaOMe (dissolved in NaOH/Water, pH adjusted).

    • Induce with IPTG (0.5 mM) and Arabinose (0.2%).

    • Express at 25°C for 16 hours to allow proper folding of the modified protein.

Protocol B: Solid-Phase Peptide Synthesis (For Peptides/Domains)

For peptides <50 residues, SPPS using Fmoc-NvaOMe is superior due to 100% incorporation efficiency.

  • Coupling: Use HATU/DIEA. The ether oxygen does not require protection, but the longer side chain may require double coupling to ensure completion.

Experimental Protocols for Structural Validation

Verification of Incorporation

Before structural analysis, you must validate that NvaOMe has replaced the target residue and not a canonical amino acid (like Gln or Trp).

  • Intact Mass Spectrometry (LC-MS):

    • Calculate expected mass shift.

    • 
      :
      
      • Met Residue MW: 131.2 Da

      • NvaOMe Residue MW: ~145.2 Da (Estimate based on formula

        
        )
        
      • Note: NvaOMe ($ \text{C}6\text{H}{13}\text{NO}_3

        
         \text{C}5\text{H}{11}\text{NO}_2\text{S} $). Wait, S (32) vs O (16) + CH2 (14). 
        
        
        
        vs
        
        
        . Actually, Met is heavier.
      • Correction:

        • Met Residue (

          
          ): 
          
          
          
          . MW = 131.19 Da.
        • NvaOMe Residue:

          
          . MW = 129.16 Da.
          
        • Mass Shift: -2.03 Da. (Very small shift; requires High-Res MS).

    • Trypsin Digestion: Perform MS/MS sequencing to locate the modification at the specific TAG site.

Oxidative Stability Assay

To prove the utility of NvaOMe over Met:

  • Incubation: Incubate WT (Met) and Mutant (NvaOMe) proteins (10

    
    M) with 100 mM 
    
    
    
    for 4 hours at RT.
  • Analysis:

    • Reverse Phase HPLC: Oxidized Met (MetO) elutes earlier (more polar). NvaOMe should show no shift .

    • CD Spectroscopy: Monitor secondary structure loss. WT often unfolds; NvaOMe remains stable.

NMR Spectroscopy Setup

NvaOMe is a powerful probe for local environment sensing.

  • Isotope Labeling: Use

    
    -methyl-labeled NvaOMe during expression.
    
  • Experiment: 2D

    
     HSQC.
    
  • Signal: The terminal O-methyl group appears in a distinct region (

    
     ppm, 
    
    
    
    ppm) compared to S-methyl (
    
    
    ppm). This dramatic chemical shift difference prevents overlap with endogenous signals.

Visualizing the Workflow

The following diagram illustrates the decision matrix and experimental workflow for generating and analyzing NvaOMe-proteins.

NvaOMe_Analysis Start Target Protein Selection (Met Replacement) Design Design: Mutate Met -> TAG Codon Start->Design System System Selection: PylRS/tRNA + NvaOMe Design->System Expr Expression in E. coli (+ 1mM NvaOMe) System->Expr Purify Purification (Ni-NTA/SEC) Expr->Purify QC QC: High-Res Mass Spec (Confirm -2 Da shift) Purify->QC Analysis_Branch Analysis Type QC->Analysis_Branch NMR NMR Spectroscopy (13C-O-Me Probe) Analysis_Branch->NMR Dynamics Stability Oxidative Stress (H2O2 Challenge) Analysis_Branch->Stability Robustness XRay X-ray Crystallography (Ether Density) Analysis_Branch->XRay Structure Result1 Result1 NMR->Result1 Unique Shift (~60 ppm) Result2 Result2 Stability->Result2 No Oxidation

Caption: Workflow for the incorporation and structural validation of 2-Amino-5-methoxypentanoic acid (NvaOMe) in proteins.

Comparative Data Summary

The table below synthesizes experimental expectations when comparing NvaOMe to standard alternatives.

ParameterMethionine (WT) NvaOMe (Analogue) Norleucine (Control)
Chemical Formula



Side Chain Length ~6.5 Å~7.8 Å (Extended)~6.5 Å
Polarity (LogP) Hydrophobic (-1.87)Amphipathic (Ether)Very Hydrophobic
Oxidation Product Sulfoxide (Polar, Destabilizing)None (Stable) None
NMR Methyl Shift (

)
~15 ppm~59 ppm ~14 ppm (terminal C)
Structural Perturbation ReferenceMinor (Cavity expansion) Minimal

Expert Insight: While NvaOMe provides superior stability, its side chain is longer than Methionine. In tightly packed hydrophobic cores, this may cause steric strain ($ \Delta \Delta G > 0 $). It is best used on surface-exposed Met residues or in cavities where the ether oxygen can satisfy a buried hydrogen bond partner.

References

  • Comparison of Methionine Analogues: Aledo, J. C. (2019). "Methionine in proteins: The Cinderella of the proteinogenic amino acids." Protein Science, 28(10), 1785-1796. Link

  • Peptide Engineering with NvaOMe: Patent WO2024252336A1. "Peptide compositions targeting glypican-3 and uses thereof." (Lists NvaOMe as a stabilizing ncAA). Link

  • Genetic Code Expansion Methods: Wang, L., et al. (2001). "Expanding the genetic code of Escherichia coli." Science, 292(5516), 498-500. Link

  • Fluorinated Analogues (Structural Context): Tverdomed, S. N., et al. (2019). "Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid." Journal of Organic Chemistry. (Discusses pentanoic acid derivatives in structure). Link

  • General Amino Acid Properties: Sigma-Aldrich Amino Acid Reference Chart. Link

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Amino-5-methoxypentanoic Acid

This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-5-methoxypentanoic acid. Tailored for researchers, scientists, and drug development professionals, this docume...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-5-methoxypentanoic acid. Tailored for researchers, scientists, and drug development professionals, this document offers a procedural, step-by-step framework to ensure safe and compliant waste management in the laboratory.

Foundational Principles of Chemical Waste Management

The disposal of any chemical, including 2-Amino-5-methoxypentanoic acid, is governed by a hierarchy of regulations and best practices designed to protect laboratory personnel, the public, and the environment. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a robust framework for hazardous waste management.[1][2][3][4] A core principle is the "cradle-to-grave" responsibility for chemical waste, meaning the generator is accountable for its safe handling from generation to final disposal.[5]

Before commencing any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for 2-Amino-5-methoxypentanoic acid. While a specific SDS for this compound was not located, general safety data for amino acids and similar chemical structures indicate that it should be handled with care.[6][7][8] In the absence of a specific SDS, a conservative approach, treating the substance as potentially hazardous, is warranted.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on the general properties of amino acids and related compounds, 2-Amino-5-methoxypentanoic acid should be considered a potential irritant to the skin, eyes, and respiratory system.[7][9][10] Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this chemical for disposal.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles with side-shieldsProtects against splashes and airborne particles.[9]
Hand Protection Chemically resistant gloves (e.g., nitrile)Prevents skin contact and potential irritation.[7]
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodMinimizes inhalation of any dust or aerosols.[6][7]

Step-by-Step Disposal Protocol

The proper disposal of 2-Amino-5-methoxypentanoic acid involves a systematic approach of waste characterization, segregation, and packaging.

Step 1: Waste Characterization

Determine the nature of the waste stream containing 2-Amino-5-methoxypentanoic acid. This will dictate the appropriate disposal route.

  • Solid Waste: Unused or expired pure compound, contaminated weigh boats, gloves, and wipes.

  • Liquid Waste (Aqueous): Solutions of 2-Amino-5-methoxypentanoic acid in water or buffer.

  • Liquid Waste (Organic Solvent): Solutions of 2-Amino-5-methoxypentanoic acid in organic solvents.

  • Contaminated Labware (Non-disposable): Glassware and other reusable equipment.

Step 2: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.[11][12][13]

  • Solid Waste: Collect in a designated, sealed, and clearly labeled solid hazardous waste container.[6]

  • Aqueous Liquid Waste: Collect in a designated aqueous hazardous waste container. Do not mix with organic solvent waste.[6]

  • Organic Solvent Waste: Collect in a designated solvent waste container. Halogenated and non-halogenated solvents should be collected separately if required by your institution's waste management program.[14]

  • Incompatible Materials: Never mix 2-Amino-5-methoxypentanoic acid waste with strong oxidizing agents, strong acids, or strong bases in the same waste container.[10]

Step 3: Container Management

Waste containers must be appropriate for the type of waste they hold and must be correctly labeled.[2][11][15]

  • Container Selection: Use containers that are chemically compatible with 2-Amino-5-methoxypentanoic acid and any solvents. The original product container is often a suitable choice for waste.[13][16] Containers must be in good condition and have a secure, leak-proof closure.[2][11]

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name of the contents (i.e., "2-Amino-5-methoxypentanoic acid"), and the approximate concentration or percentage of each component.[5][11] The accumulation start date should also be clearly marked.[12]

  • Storage: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[5][11] This area should be under the control of laboratory personnel and should have secondary containment to prevent spills from spreading.[13][15] Keep containers closed at all times except when adding waste.[11][16]

Step 4: Decontamination of Labware
  • Disposable Labware: Items such as pipette tips and plastic tubes that have come into contact with 2-Amino-5-methoxypentanoic acid should be disposed of in the solid hazardous waste container.[6]

  • Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., water, ethanol, or isopropanol). This initial rinsate must be collected and disposed of as hazardous liquid waste.[6] After decontamination, the glassware can be washed according to standard laboratory procedures. For highly toxic materials, triple rinsing is required, with all three rinses collected as hazardous waste.[17]

Step 5: Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues.

  • Contain: If safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[6]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Step 6: Final Disposal

The final step is the transfer of the properly segregated and labeled waste to your institution's EHS department for disposal.[6] Never dispose of 2-Amino-5-methoxypentanoic acid down the drain or in the regular trash.[12][13] Your EHS office will arrange for pickup and transport by a licensed hazardous waste disposal contractor.[2][12]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Amino-5-methoxypentanoic acid.

DisposalWorkflow cluster_characterization Step 1: Waste Characterization cluster_segregation Step 2: Segregation & Collection cluster_decontamination Step 4: Decontamination start Waste Generation (2-Amino-5-methoxypentanoic acid) char_solid Solid Waste start->char_solid char_liquid Liquid Waste start->char_liquid char_labware Contaminated Labware start->char_labware collect_solid Solid Hazardous Waste Container char_solid->collect_solid collect_aqueous Aqueous Hazardous Waste Container char_liquid->collect_aqueous Aqueous? collect_organic Organic Solvent Waste Container char_liquid->collect_organic Organic Solvent? decon_disposable Dispose as Solid Waste char_labware->decon_disposable Disposable? decon_reusable Rinse & Collect Rinsate char_labware->decon_reusable Reusable? final_disposal Step 6: EHS Pickup collect_solid->final_disposal collect_aqueous->final_disposal collect_organic->final_disposal decon_disposable->collect_solid decon_reusable->collect_aqueous wash Standard Washing decon_reusable->wash

Caption: Disposal decision workflow for 2-Amino-5-methoxypentanoic acid waste.

Conclusion

The proper disposal of 2-Amino-5-methoxypentanoic acid is a critical aspect of laboratory safety and environmental responsibility. By adhering to the principles of hazard assessment, proper segregation, and compliant container management, researchers can ensure that this chemical waste is handled safely from the point of generation to its final disposal. Always consult your institution's specific waste management guidelines and your EHS department for any questions or clarification.

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